molecular formula C6H7NOS B070963 2-Methylthiophene-3-carboxamide CAS No. 189329-96-2

2-Methylthiophene-3-carboxamide

Cat. No.: B070963
CAS No.: 189329-96-2
M. Wt: 141.19 g/mol
InChI Key: ZDEWSZZMQVGWCA-UHFFFAOYSA-N
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Description

2-Methylthiophene-3-carboxamide is a high-value heterocyclic building block and research chemical of significant interest in medicinal chemistry and drug discovery. This compound features a carboxamide functional group appended to a methyl-substituted thiophene ring, a privileged scaffold known for its prevalence in pharmacologically active molecules. Its primary research application lies in its role as a versatile synthetic intermediate for the development of novel small molecule inhibitors and receptor modulators. The electron-rich thiophene core can engage in key pi-stacking interactions within biological targets, while the carboxamide group serves as a critical hydrogen bond donor/acceptor, enhancing binding affinity and selectivity. Researchers utilize 2-Methylthiophene-3-carboxamide in the synthesis of compound libraries targeting a range of enzymes and receptors, particularly in oncology and central nervous system (CNS) drug discovery programs. Its structural motif is frequently explored in the design of kinase inhibitors and GPCR ligands. This reagent offers a strategic handle for further functionalization via the amide nitrogen or through cross-coupling reactions on the thiophene ring, providing a robust platform for structure-activity relationship (SAR) studies. Supplied as a high-purity solid, it is characterized to ensure consistency and reliability in advanced research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEWSZZMQVGWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618662
Record name 2-Methylthiophene-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189329-96-2
Record name 2-Methylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 189329-96-2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Methylthiophene-3-carboxamide: A Senior Application Scientist's Guide to the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of polysubstituted 2-aminothiophenes is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are prevalent in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and kinase inhibitors.[1][2][3] Among these, 2-Methylthiophene-3-carboxamide serves as a critical building block for more complex molecular architectures.

The Gewald reaction, a multi-component condensation process first reported in the 1960s, remains one of the most efficient, atom-economical, and versatile methods for accessing these valuable heterocycles.[4][5][6][7] This guide provides an in-depth exploration of the synthesis of 2-Methylthiophene-3-carboxamide via the Gewald reaction, moving beyond a simple recitation of steps to explain the underlying causality of experimental choices, ensuring a robust and reproducible protocol.

I. The Mechanistic Core: A Reaction of Condensation, Addition, and Cyclization

The Gewald reaction is a one-pot synthesis that masterfully combines three key components: a carbonyl compound, an active methylene nitrile, and elemental sulfur, all orchestrated by a base catalyst.[8][9] For the specific synthesis of 2-Methylthiophene-3-carboxamide, the reactants are:

  • Carbonyl Compound: Acetone

  • Active Methylene Nitrile: Cyanoacetamide

  • Sulfur Source: Elemental Sulfur (S₈)

  • Base Catalyst: Secondary amines such as Morpholine or Piperidine are commonly employed.[10]

The reaction proceeds through a well-elucidated, sequential mechanism, which is critical to understand for troubleshooting and optimization.

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound (acetone) and the active methylene compound (cyanoacetamide).[10][11] The base abstracts a proton from the α-carbon of cyanoacetamide, creating a nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon of acetone, forming an intermediate that subsequently dehydrates to yield a stable α,β-unsaturated nitrile. This initial condensation is often the rate-limiting step, and its efficiency is highly dependent on the choice and concentration of the base.

  • Michael Addition of Sulfur: Elemental sulfur, activated by the amine base, undergoes a nucleophilic addition to the β-carbon of the α,β-unsaturated nitrile intermediate.[10][12] The precise mechanism of this step is complex, but it results in the formation of a sulfur-containing intermediate.

  • Intramolecular Cyclization and Tautomerization: The terminal sulfur atom of the intermediate, now a thiolate anion, performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group.[11][12] This ring-closing step forms a five-membered ring, which rapidly tautomerizes to achieve aromatic stability, yielding the final 2-aminothiophene product.[11]

Gewald_Mechanism Acetone Acetone Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Acetone->Unsaturated_Nitrile 1. Knoevenagel-Cope Condensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Unsaturated_Nitrile Sulfur Sulfur (S₈) Sulfur_Adduct Sulfur Adduct Intermediate Sulfur->Sulfur_Adduct 2. Michael Addition of Sulfur Base Base (Morpholine) Base->Unsaturated_Nitrile 1. Knoevenagel-Cope Condensation Base->Sulfur_Adduct 2. Michael Addition of Sulfur Unsaturated_Nitrile->Sulfur_Adduct 2. Michael Addition of Sulfur Final_Product 2-Methylthiophene-3-carboxamide Sulfur_Adduct->Final_Product 3. Cyclization & Tautomerization

Caption: The three-stage mechanism of the Gewald reaction.

II. A Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. Successful execution, monitored at key stages, inherently leads to the desired product.

Materials and Reagents

ReagentMolar Eq.Molecular Wt.Amount (for 10 mmol scale)
Acetone1.058.08 g/mol 0.58 g (0.74 mL)
Cyanoacetamide1.084.08 g/mol 0.84 g
Elemental Sulfur1.232.07 g/mol 0.38 g
Morpholine0.287.12 g/mol 0.17 g (0.17 mL)
Ethanol (Solvent)--25 mL

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone (10 mmol), cyanoacetamide (10 mmol), and elemental sulfur (12 mmol).[10]

  • Solvent Addition: Add 25 mL of ethanol. Stir the mixture to form a suspension. Polar solvents like ethanol or methanol are preferred as they enhance the solubility and reactivity of sulfur.[10][13]

  • Catalyst Introduction: Slowly add morpholine (2 mmol, 20 mol%) to the stirring suspension at room temperature. The controlled addition of the base is crucial to manage the exothermic nature of the initial Knoevenagel condensation.

  • Heating and Monitoring: Gently heat the reaction mixture to 50-60 °C using an oil bath.[10] The reaction progress should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Product Isolation (Workup): Once the starting materials are consumed (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. The product will often begin to precipitate. Place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual morpholine and then with a small amount of cold ethanol to wash away unreacted sulfur and other impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure 2-Methylthiophene-3-carboxamide as a crystalline solid.

Workflow A 1. Combine Reactants (Acetone, Cyanoacetamide, Sulfur) in Ethanol B 2. Add Morpholine Catalyst A->B C 3. Heat to 50-60°C B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temp & Ice Bath D->E Reaction Complete F 6. Vacuum Filter & Wash (Water, Cold Ethanol) E->F G 7. Purify by Recrystallization from Ethanol F->G H Pure Product G->H

Caption: Experimental workflow for the synthesis of 2-Methylthiophene-3-carboxamide.

III. Process Optimization & Troubleshooting

Achieving high yields and purity requires an understanding of how key parameters influence the reaction pathway.

Key Parameter Optimization

ParameterRecommended ChoiceRationale & Impact on Yield/Purity
Base Catalyst Morpholine, PiperidineSecondary amines are often more effective than tertiary amines (e.g., triethylamine) as they can better catalyze the initial condensation and help activate the elemental sulfur.[10][14]
Solvent Ethanol, Methanol, DMFPolar solvents are crucial for dissolving sulfur and intermediates. Ethanol offers a good balance of solvency and ease of removal.[13][15]
Temperature 40-60 °CThis range provides sufficient energy to overcome activation barriers without promoting side reactions. Excessively high temperatures can lead to polymerization and dark, tarry mixtures.[10][16]
Stoichiometry Slight excess of SulfurA slight excess of sulfur (1.1-1.2 eq.) ensures the complete conversion of the unsaturated nitrile intermediate.

Common Challenges and Solutions

  • Problem: Low or no product yield.

    • Diagnosis: The initial Knoevenagel-Cope condensation may be inefficient.

    • Solution: Ensure the base is not degraded and consider screening alternative bases. For more challenging ketones (not an issue with acetone), a two-step procedure where the α,β-unsaturated nitrile is isolated first can be effective.[16]

  • Problem: The reaction mixture turns dark brown or black.

    • Diagnosis: This indicates polymerization or the formation of complex polysulfides, usually caused by excessive heat.[16]

    • Solution: Maintain strict temperature control. Ensure the purity of starting materials, as impurities can catalyze side reactions.

  • Problem: A significant byproduct is observed.

    • Diagnosis: The most common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate.[16]

    • Solution: Optimize the reaction temperature, as dimer formation is highly temperature-sensitive. A slower, more controlled addition of the base catalyst can also favor the desired intramolecular cyclization over intermolecular dimerization.[16]

Protocol Validation

The integrity of the synthesis is confirmed through standard analytical techniques:

  • Reaction Monitoring: TLC allows for real-time tracking of the consumption of starting materials and the formation of the product.

  • Purity Assessment: A sharp, un-depressed melting point of the recrystallized product is a strong indicator of high purity.

  • Structural Confirmation: Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) provides definitive confirmation of the 2-Methylthiophene-3-carboxamide structure.

By understanding the mechanistic underpinnings and critically evaluating each experimental parameter, researchers can reliably and efficiently synthesize 2-Methylthiophene-3-carboxamide, a valuable scaffold for discovery and development.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • BenchChem. (2025). Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile. BenchChem.
  • PubMed. The Gewald multicomponent reaction.
  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • BenchChem. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.
  • ResearchGate. The Gewald reaction in dye chemistry.
  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293.
  • ResearchGate. Reaction optimization studies of the modified Gewald reaction.
  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry.
  • Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal.
  • BenchChem. Common side reactions in the Gewald synthesis of aminothiophenes. BenchChem.
  • Der Pharma Chemica. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica.
  • Wikipedia. Gewald reaction. Wikipedia.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.
  • Le-Cercle, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances.
  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Mack, J. C., & Vyas, S. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules.

Sources

Physicochemical Properties of 2-Methylthiophene-3-carboxamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

2-Methylthiophene-3-carboxamide (CAS No. 189329-96-2) is a heterocyclic compound belonging to the thiophene carboxamide class of molecules. This structural motif is of significant interest in medicinal chemistry and drug development, appearing in molecules developed for oncology, infectious diseases, and inflammatory conditions.[1][2] A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its advancement through the drug discovery pipeline, influencing everything from formulation and bioavailability to safety and efficacy. This guide provides a comprehensive overview of the known physicochemical properties of 2-Methylthiophene-3-carboxamide, details authoritative experimental protocols for their validation, and discusses the broader significance of the thiophene carboxamide scaffold in modern pharmacology. While extensive data exists for the general class, it is noted that specific experimental data for this particular isomer, such as solubility and spectral analyses, are not widely available in current literature, necessitating a focus on robust characterization methodologies.

Chemical Identity and Core Physicochemical Properties

The foundational step in characterizing any potential drug candidate is to establish its identity and fundamental physical properties. These parameters govern the compound's behavior in both in vitro and in vivo systems.

Molecular Structure:

Caption: 2D Structure of 2-Methylthiophene-3-carboxamide.

The core physicochemical data for 2-Methylthiophene-3-carboxamide are summarized below. It is important to note the distinction between experimentally determined values and computationally predicted properties, the latter of which are valuable for initial assessment but require experimental verification.

PropertyValueSource
CAS Number 189329-96-2[3][4]
Molecular Formula C₆H₇NOS[3][4]
Molecular Weight 141.19 g/mol [3][4]
Physical State Solid
Melting Point 135 - 140 °C
Solubility Data not publicly available-
pKa (acid/base) Data not publicly available-
LogP (predicted) 1.2 (Predicted)[5] (Isomer data)

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for unambiguously confirming the chemical structure of a synthesized compound and assessing its purity. While specific, verified spectra for 2-Methylthiophene-3-carboxamide are not readily found in public databases, this section outlines the expected characteristics based on its structure and provides an illustrative example from a closely related isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2]

  • ¹H NMR (Proton NMR): For 2-Methylthiophene-3-carboxamide, one would expect to see:

    • A singlet for the methyl (CH₃) protons.

    • Two distinct signals for the two protons on the thiophene ring, likely appearing as doublets due to coupling with each other.

    • A broad signal corresponding to the two protons of the primary amide (NH₂), which may exchange with trace water in the solvent.

  • ¹³C NMR (Carbon NMR): The spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule: one methyl carbon, four thiophene ring carbons (two quaternary, two with attached protons), and one carbonyl carbon from the amide group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] For this compound, the key expected absorption bands are:

  • N-H Stretch: A pair of medium-to-strong bands in the region of 3100-3500 cm⁻¹, characteristic of a primary amide.

  • C-H Stretch: Aromatic and aliphatic C-H stretching just above and below 3000 cm⁻¹.

  • C=O Stretch (Amide I band): A very strong, sharp absorption around 1640-1680 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For 2-Methylthiophene-3-carboxamide, high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to a mass-to-charge ratio (m/z) that matches the calculated exact mass of C₆H₈NOS⁺.

Authoritative Experimental Protocols for Physicochemical Characterization

The trustworthiness of any data relies on the robustness of the experimental method used to generate it. The following protocols are standard, self-validating methods for determining the key physicochemical properties of a solid compound like 2-Methylthiophene-3-carboxamide.

Workflow for Initial Compound Characterization

The following diagram outlines a logical workflow for the initial physicochemical assessment of a newly synthesized batch of a compound such as 2-Methylthiophene-3-carboxamide.

Caption: Logical workflow for physicochemical characterization.

Protocol for Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.[3][7] This method uses a digital apparatus for precise temperature control and observation.

Methodology:

  • Sample Preparation: Ensure the compound is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube by tapping the open end into the sample and then dropping the tube through a long glass pipe to pack the solid at the sealed end.[8]

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Rapid Determination (Optional): Perform a quick run with a fast ramp rate (e.g., 10-20°C/min) to find the approximate melting temperature.[9]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin a new run with a fresh sample, using a slow heating rate of 1-2°C per minute.[7][9]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

  • Validation: Repeat the accurate determination at least twice to ensure reproducibility. Consistent results validate the measurement.

Protocol for Equilibrium Solubility Determination

Causality: Solubility in aqueous and organic solvents is fundamental to drug development, impacting everything from biological assay design to formulation and oral bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[10][11]

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume (e.g., 2 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed glass vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of the compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or µM.

Relevance of the Thiophene Carboxamide Scaffold in Drug Discovery

While specific biological activity for 2-Methylthiophene-3-carboxamide is not widely reported, the broader thiophene carboxamide scaffold is a privileged structure in medicinal chemistry. Its rigid, planar nature and ability to participate in various non-covalent interactions make it an excellent anchor for designing targeted inhibitors.

  • Anticancer Agents: Numerous thiophene carboxamide derivatives have been investigated as potent inhibitors of key oncogenic targets. For instance, they have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis.[12][13]

  • Antiproliferative Activity: Novel compounds featuring this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma, colorectal, and breast cancer.[14]

  • Antiviral Potential: A 2-amide-3-methylester thiophene core was recently identified as an inhibitor of the SARS-CoV-2 macrodomain (Mac1), a key viral enzyme, validating this scaffold as a promising starting point for developing novel coronavirus replication inhibitors.[15]

  • Other Therapeutic Areas: The versatility of this scaffold has led to its exploration in diverse fields, including the development of treatments for dry eye disease by inhibiting sphingomyelin synthase 2 (SMS2).[16]

The presence of the methyl group and the specific substitution pattern (2-methyl, 3-carboxamide) on the thiophene ring will modulate the electronic properties, steric profile, and metabolic stability of the molecule, making it a distinct entity worthy of investigation within this important chemical class.

Safety and Handling

Based on supplier safety data, 2-Methylthiophene-3-carboxamide should be handled with appropriate precautions.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).

    • H319: Causes serious eye irritation (Eye Irritation, Category 2).

  • Precautionary Measures:

    • Wear protective gloves, safety glasses, and a lab coat.

    • Avoid breathing dust. Handle in a well-ventilated area or chemical fume hood.

    • Wash hands thoroughly after handling.

    • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Mara, B. I., Mioc, A., Deveseleanu-Corici, L. N., Cseh, L., Ghiulai, R. M., Avram, S., ... & Mioc, M. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 24(14), 11488. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2-methylthiophene-3-carboxamide. Man-Made Fibers. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylthiophene-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-837. Retrieved from [Link]

  • Experiment 1 - Melting Points. (n.d.). St. Olaf College. Retrieved from [Link]

  • Šisto, M., Leväslaiho, M., Isokorpi, A., Susimäki, S., Turunen, L., Ahinko, M., ... & Parikka, M. (2022). Discovery of 2-amide-3-methylester thiophenes that target SARS-CoV-2 Mac1 and repress coronavirus replication, validating Mac1 as an anti-viral target. bioRxiv. Retrieved from [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

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  • Nuclear magnetic resonance spectroscopy. (2024). In Wikipedia. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Methylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018, July 2). World Health Organization. Retrieved from [Link]

  • Kogami, M., & Watanabe, N. (2011). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Chemical & Pharmaceutical Bulletin, 59(6), 797-798. Retrieved from [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • Screening of novel 2-4 methylphenylimino-3-carboxamide substituted thiophene compound for central analgesic activity. (2021, February 18). ResearchGate. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Chen, Y., Li, Y., Liu, Y., Zhang, Y., ... & Zhang, Y. (2023). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from [Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2023). ResearchGate. Retrieved from [Link]

  • 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. (n.d.). Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., Zhang, Y., ... & Zhang, Y. (2023). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from [Link]

Sources

2-Methylthiophene-3-carboxamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Thiophene carboxamides represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Among these, 2-Methylthiophene-3-carboxamide has emerged as a compound of significant interest due to its potential applications in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 2-Methylthiophene-3-carboxamide, detailing its chemical properties, synthesis, spectral characterization, and potential applications in drug discovery. As a Senior Application Scientist, the aim is to furnish researchers and drug development professionals with the critical information necessary to harness the full potential of this versatile molecule.

Section 1: Core Molecular Attributes

2-Methylthiophene-3-carboxamide is a substituted thiophene derivative characterized by a methyl group at the 2-position and a carboxamide group at the 3-position of the thiophene ring.

Chemical Identity
AttributeValue
IUPAC Name 2-Methylthiophene-3-carboxamide
CAS Number 189329-96-2
Molecular Formula C₆H₇NOS
Molecular Weight 141.19 g/mol
Structural Representation

Caption: Chemical structure of 2-Methylthiophene-3-carboxamide.

Section 2: Synthesis and Mechanism

The synthesis of substituted 2-aminothiophenes, including carboxamide derivatives, is most prominently achieved through the Gewald reaction.[1][2] This multicomponent reaction offers a versatile and efficient route to this class of compounds.

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.

Gewald_Reaction cluster_info Reaction Stages Ketone Ketone/ Aldehyde Knoevenagel_adduct Knoevenagel Condensation Product Ketone->Knoevenagel_adduct + Cyanoacetamide + Base Cyanoacetamide Cyanoacetamide Cyanoacetamide->Knoevenagel_adduct Sulfur Sulfur (S₈) Thiolate_intermediate Thiolate Intermediate Sulfur->Thiolate_intermediate Base Base (e.g., Morpholine) Knoevenagel_adduct->Thiolate_intermediate + Sulfur Cyclized_intermediate Cyclized Intermediate Thiolate_intermediate->Cyclized_intermediate Intramolecular Cyclization Product 2-Aminothiophene- 3-carboxamide Cyclized_intermediate->Product Tautomerization

Caption: Generalized workflow of the Gewald reaction for the synthesis of 2-aminothiophene-3-carboxamides.

Experimental Protocol: A Representative Synthesis

Materials:

  • Appropriate ketone (e.g., acetone for a 5-methyl substituent)

  • Cyanoacetamide

  • Elemental sulfur

  • Morpholine (or another suitable base)

  • Ethanol (or another suitable solvent)

Procedure:

  • To a stirred solution of the ketone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Slowly add morpholine (0.5 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Section 3: Spectroscopic Characterization

The structural elucidation of 2-Methylthiophene-3-carboxamide relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not available in the provided search results, the expected spectral features can be inferred from data for closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (CH₃) typically in the range of δ 2.0-2.5 ppm. The protons on the thiophene ring will appear as doublets or multiplets in the aromatic region (δ 6.5-8.0 ppm). The amide protons (NH₂) will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the thiophene ring carbons, and the carbonyl carbon of the amide group. The carbonyl carbon is expected to resonate in the downfield region (δ 160-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

  • N-H stretching of the amide group, typically appearing as two bands in the region of 3100-3500 cm⁻¹.

  • C=O stretching of the amide group (Amide I band), which is a strong absorption around 1640-1680 cm⁻¹.

  • C-H stretching of the methyl group and the aromatic ring.

  • C=C and C-S stretching vibrations of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 141.19 g/mol . Fragmentation patterns can provide further structural information.

Section 4: Applications in Drug Discovery and Development

Thiophene carboxamide derivatives are recognized as important pharmacophores in drug discovery.[4] They have been investigated for a range of therapeutic applications, owing to their ability to interact with various biological targets.

Potential Therapeutic Areas
  • Anticancer Activity: Several thiophene carboxamide derivatives have demonstrated potent anticancer properties. For instance, some analogs act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.

  • Antimicrobial and Antifungal Activity: The thiophene carboxamide scaffold has been shown to possess significant antibacterial and antifungal properties.[3][5]

  • Other Potential Applications: Research has also explored the use of thiophene derivatives in treating a variety of other conditions, highlighting the versatility of this chemical class.

Applications cluster_Core 2-Methylthiophene-3-carboxamide cluster_Applications Potential Therapeutic Applications Core Core Scaffold Anticancer Anticancer Agents (e.g., VEGFR-2 inhibitors) Core->Anticancer Antimicrobial Antimicrobial Agents Core->Antimicrobial Antifungal Antifungal Agents Core->Antifungal Other Other CNS & Metabolic Disorders Core->Other

Caption: Potential therapeutic applications of the thiophene carboxamide scaffold.

Section 5: Safety and Handling

Proper safety precautions are essential when handling any chemical compound. For thiophene derivatives, it is important to consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.

General Safety Recommendations:

  • Work in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Methylthiophene-3-carboxamide is a valuable building block for the synthesis of a diverse range of biologically active compounds. Its straightforward synthesis via the Gewald reaction and the proven therapeutic potential of the thiophene carboxamide scaffold make it an attractive starting point for drug discovery programs. This guide has provided a foundational understanding of its chemical properties, synthesis, and potential applications, intended to empower researchers in their pursuit of novel therapeutics. Further investigation into the specific biological targets and mechanisms of action of 2-Methylthiophene-3-carboxamide and its derivatives is warranted to fully unlock its therapeutic potential.

References

  • Vasu, K. A., Nirmala, K. A., Chopra, D., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 9), o636–o638. Retrieved from [Link]

  • Vasu, K. A., Nirmala, K. A., Chopra, D., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives. SciSpace. Retrieved from [Link]

  • Buchstaller, H.-P., et al. (2005). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Synthetic Communications, 35(1), 279-285. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-834. Retrieved from [Link]

  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. International Journal of Molecular Sciences, 23(24), 16091. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 5739-5742. Retrieved from [Link]

  • Semantic Scholar. (2002). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 283-289. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylthiophene-2-carboxamide. Retrieved from [Link]

  • MDPI. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 23(24), 15998. Retrieved from [Link]

  • PMC. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2959. Retrieved from [Link]

  • Google Patents. (2015). CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.
  • MDPI. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(21), 5036. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 7(1), 48-59. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 10, 1766–1775. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2003). Two biologically active thiophene-3-carboxamide derivatives. Retrieved from [Link]

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Navigating the Solubility Landscape of 2-Methylthiophene-3-carboxamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation science. This guide provides an in-depth technical exploration of the solubility of 2-methylthiophene-3-carboxamide, a molecule of interest in medicinal chemistry. In the absence of extensive public domain data on this specific compound, this document serves as a practical framework for researchers. It synthesizes fundamental principles of solubility, leverages data from analogous structures, and provides robust experimental protocols to empower scientists in their laboratory investigations.

Introduction: The Critical Role of Solubility in Drug Efficacy

The journey of a drug from administration to its therapeutic target is critically influenced by its physicochemical properties, with solubility being a primary determinant of bioavailability. Poor aqueous solubility can lead to low absorption and erratic bioavailability, diminishing the therapeutic efficacy of a promising drug candidate. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility in various organic solvents is paramount for a multitude of processes, including:

  • Purification and Crystallization: Selecting an appropriate solvent system is crucial for obtaining a pure, crystalline solid with the desired physical attributes.[1][2][3]

  • Formulation Development: The choice of excipients and the design of the dosage form are heavily reliant on the solubility characteristics of the API.

  • Analytical Method Development: Solvents for chromatography and other analytical techniques must be chosen based on their ability to dissolve the compound of interest.

This guide focuses on 2-methylthiophene-3-carboxamide, a heterocyclic compound with potential pharmacological applications. By understanding its solubility profile, researchers can unlock its full therapeutic potential.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by a simple yet powerful principle: "like dissolves like."[4] This adage encapsulates the interplay of intermolecular forces between the solute and the solvent. Key factors influencing the solubility of 2-methylthiophene-3-carboxamide include:

  • Polarity: The polarity of both the solute and the solvent is a primary driver of solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents.[4] 2-Methylthiophene-3-carboxamide possesses both polar (the carboxamide group) and non-polar (the methylthiophene ring) regions, suggesting a nuanced solubility profile across a range of solvents. The carboxamide group, with its capacity for hydrogen bonding, will significantly influence its interaction with protic and polar aprotic solvents.[4]

  • Hydrogen Bonding: The amide functional group (-CONH2) in 2-methylthiophene-3-carboxamide is capable of both donating and accepting hydrogen bonds.[4] This characteristic enhances its solubility in protic solvents like alcohols and water.

  • Molecular Structure: The overall size and shape of a molecule affect its ability to be solvated. The thiophene ring, while contributing to the molecule's aromaticity, also adds a degree of non-polarity.

  • Temperature: For most solid solutes, solubility increases with temperature.[5][6] This is because the dissolution process is often endothermic, meaning it absorbs heat.

Predicted Solubility Profile of 2-Methylthiophene-3-carboxamide

In the absence of specific experimental data for 2-methylthiophene-3-carboxamide, we can draw valuable insights from the solubility of a structurally similar compound, benzamide. Benzamide shares the crucial carboxamide functional group and has a similar aromatic character. A study on benzamide's solubility in various organic solvents provides a strong predictive model.[5][6]

Based on the data for benzamide, the predicted solubility of 2-methylthiophene-3-carboxamide in a range of common organic solvents is summarized in the table below. It is important to note that these are predicted trends and should be verified experimentally.

Solvent Class Solvent Example Predicted Solubility Trend Rationale
Protic Solvents Methanol, Ethanol, 1-Propanol, 1-ButanolHigh to ModerateThe ability of the carboxamide group to form strong hydrogen bonds with the hydroxyl group of the alcohol is the primary driver for high solubility. As the alkyl chain of the alcohol increases, the non-polar character of the solvent increases, which may slightly decrease solubility.[5][6][7]
Polar Aprotic Solvents Acetone, Acetonitrile, Ethyl AcetateModerateThese solvents can act as hydrogen bond acceptors but not donors. The carbonyl group of acetone and ethyl acetate, and the nitrile group of acetonitrile can interact with the N-H protons of the carboxamide. The overall polarity of these solvents will facilitate dissolution.[5][6]
Non-Polar Solvents Toluene, HexaneLow to InsolubleThe significant difference in polarity between the polar carboxamide group and these non-polar solvents will result in poor solvation and therefore low solubility.
Aqueous Solvents WaterLowWhile the carboxamide group can hydrogen bond with water, the hydrophobic methylthiophene ring is expected to significantly limit aqueous solubility, similar to the low water solubility of benzamide.[4][8]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate solubility data for 2-methylthiophene-3-carboxamide, a systematic experimental approach is necessary. The following protocols outline a robust workflow for solubility determination.

Materials and Equipment
  • 2-Methylthiophene-3-carboxamide (high purity)

  • A range of organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Workflow for Solubility Screening

The following diagram illustrates a typical workflow for determining the solubility of a compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess 2-methylthiophene-3-carboxamide B Add known volume of solvent to vials A->B Add solid to solvent C Seal vials and place in thermostatted shaker B->C Prepare samples D Equilibrate for 24-48 hours at constant temperature C->D Incubate E Centrifuge to settle undissolved solid D->E After equilibration F Filter supernatant through syringe filter E->F Clarify solution G Dilute aliquot of filtrate with mobile phase F->G Prepare for analysis H Analyze by validated HPLC or UV-Vis method G->H Quantify I Calculate concentration from calibration curve H->I Determine concentration J Report solubility (e.g., mg/mL or mol/L) I->J Final result

Caption: A generalized workflow for the experimental determination of equilibrium solubility.

Detailed Experimental Protocol: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-methylthiophene-3-carboxamide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

    • Pipette a known volume of each selected organic solvent into the corresponding vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C and 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm that excess solid is still present in each vial.

    • Allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Analysis:

    • Accurately dilute a known volume of the filtered solution with a suitable solvent (often the mobile phase for HPLC).

    • Quantify the concentration of 2-methylthiophene-3-carboxamide in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Data Calculation:

    • Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor. This concentration represents the equilibrium solubility of 2-methylthiophene-3-carboxamide in that solvent at the specified temperature.

Conclusion and Future Directions

References

  • Ouyang, J., Chen, G., & Li, Z. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Molecular Liquids, 286, 110885. [Link]

  • Solubility of Things. (n.d.). Benzamide. [Link]

  • Wikipedia. (n.d.). Benzamide. [Link]

  • Anou, A., & Al-Hayan, M. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data, 68(5), 1163-1175. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

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Spectroscopic Data of 2-Methylthiophene-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methylthiophene-3-carboxamide, a molecule of interest in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of readily available experimental spectra in peer-reviewed literature, this guide will utilize predicted spectroscopic data, offering a robust theoretical framework for the characterization of this compound.

Introduction

2-Methylthiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 2-position and a carboxamide group at the 3-position. The spatial arrangement and electronic nature of these functional groups give rise to a unique spectroscopic signature. Understanding this signature is paramount for confirming the molecule's identity, assessing its purity, and elucidating its structure in various chemical and biological contexts. This guide will delve into the theoretical ¹H NMR, ¹³C NMR, IR, and MS data, providing the foundational knowledge required for its empirical study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For 2-Methylthiophene-3-carboxamide, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-Methylthiophene-3-carboxamide in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the protons on the thiophene ring, the methyl group, and the amide group.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methylthiophene-3-carboxamide

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Thiophene H-57.2 - 7.4Doublet
Thiophene H-46.9 - 7.1Doublet
Amide NH₂5.5 - 7.0Broad Singlet (2H)
Methyl CH₃2.4 - 2.6Singlet (3H)

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation and Causality:

  • Thiophene Protons (H-4 and H-5): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The H-5 proton is predicted to be downfield (higher ppm) compared to the H-4 proton due to the deshielding effect of the adjacent sulfur atom and the electron-withdrawing carboxamide group.

  • Amide Protons (NH₂): The amide protons typically appear as a broad singlet. The chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

  • Methyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methylthiophene-3-carboxamide

Carbon AssignmentPredicted Chemical Shift (ppm)
Carbonyl C=O165 - 170
Thiophene C-2138 - 142
Thiophene C-3133 - 137
Thiophene C-5128 - 132
Thiophene C-4123 - 127
Methyl CH₃14 - 18

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation and Causality:

  • Carbonyl Carbon: The carbon of the carboxamide group is the most deshielded carbon and is expected to appear significantly downfield.

  • Thiophene Carbons: The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbon bearing the methyl group (C-2) and the carbon bearing the carboxamide group (C-3) are expected to be the most downfield of the ring carbons.

  • Methyl Carbon: The methyl carbon is the most shielded carbon and will appear at the highest field (lowest ppm).

Experimental Protocol: Acquiring NMR Spectra

The following provides a general methodology for acquiring high-quality NMR spectra for a solid organic compound like 2-Methylthiophene-3-carboxamide.[1][2]

Diagram 1: Workflow for NMR Sample Preparation and Data Acquisition

NMR_Workflow A Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in Deuterated Solvent (e.g., CDCl₃, ~0.7 mL) A->B Solubilization C Transfer to NMR Tube B->C Transfer D Insert into Spectrometer C->D Sample Insertion E Lock and Shim D->E Field Homogenization F Acquire Spectrum E->F Data Collection G Process Data (Fourier Transform, Phasing, Baseline Correction) F->G Data Analysis

Caption: A generalized workflow for preparing an NMR sample and acquiring the spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of 2-Methylthiophene-3-carboxamide for ¹H NMR, or 50-100 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.[2]

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for either ¹H or ¹³C NMR, including the number of scans, pulse width, and relaxation delay.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction to obtain a clean spectrum for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of 2-Methylthiophene-3-carboxamide is expected to show characteristic absorption bands for the amide and thiophene functional groups.

Table 3: Predicted IR Absorption Bands for 2-Methylthiophene-3-carboxamide

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3150 - 3350Medium-Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide I)1650 - 1690Strong
N-H Bend (Amide II)1590 - 1650Medium-Strong
C=C Stretch (Thiophene)1400 - 1500Medium

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation and Causality:

  • N-H Stretching: The two N-H bonds of the primary amide will give rise to a broad absorption in the region of 3150-3350 cm⁻¹. The broadening is a result of hydrogen bonding.

  • C=O Stretching (Amide I): A strong, sharp absorption band is expected for the carbonyl group of the amide, typically around 1650-1690 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

  • N-H Bending (Amide II): This band arises from the bending vibration of the N-H bonds and is usually found near the C=O stretch.

  • Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring will appear in the 1400-1500 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.[3]

Experimental Protocol: Acquiring an FT-IR Spectrum

For a solid sample like 2-Methylthiophene-3-carboxamide, the KBr pellet method is a common technique for obtaining a high-quality IR spectrum.[4][5]

Diagram 2: Workflow for KBr Pellet Preparation for FT-IR

FTIR_Workflow A Grind Sample with KBr (1-2 mg sample to 100-200 mg KBr) B Place Mixture in Pellet Press A->B Loading C Apply Pressure to Form a Transparent Pellet B->C Pressing D Place Pellet in Spectrometer C->D Mounting E Acquire Spectrum D->E Measurement

Caption: A simplified workflow for preparing a KBr pellet for FT-IR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of 2-Methylthiophene-3-carboxamide with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Place a small amount of the powder into a pellet press.

    • Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules.[6][7][8]

Predicted Mass Spectrum Data

The electron ionization mass spectrum of 2-Methylthiophene-3-carboxamide is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted m/z Values for Major Ions in the Mass Spectrum of 2-Methylthiophene-3-carboxamide

IonPredicted m/zInterpretation
[M]⁺141Molecular Ion
[M - NH₂]⁺125Loss of the amino group
[M - CONH₂]⁺97Loss of the carboxamide group

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation and Causality:

  • Molecular Ion ([M]⁺): The peak corresponding to the intact molecule with one electron removed will give the molecular weight of the compound (141 g/mol ).

  • Fragmentation Pattern: Under the high energy conditions of EI-MS, the molecular ion will fragment in predictable ways.[9][10] Common fragmentation pathways for amides include the loss of the amino group (as a radical) to form an acylium ion, and the cleavage of the bond between the thiophene ring and the carboxamide group.

Experimental Protocol: Acquiring an EI Mass Spectrum

The following is a general procedure for obtaining an EI mass spectrum of a solid organic compound.[6][7][8]

Diagram 3: Workflow for EI-MS Analysis

MS_Workflow A Introduce Sample into Ion Source B Vaporize Sample A->B Heating C Ionize with 70 eV Electron Beam B->C Ionization D Accelerate Ions C->D Electric Field E Separate Ions by m/z in Mass Analyzer D->E Magnetic/Electric Fields F Detect Ions E->F Detection G Generate Mass Spectrum F->G Signal Processing

Caption: A schematic representation of the electron ionization mass spectrometry process.

Step-by-Step Methodology:

  • Sample Introduction:

    • Place a small amount of the solid sample (typically micrograms) onto a direct insertion probe.

    • Insert the probe into the high vacuum of the mass spectrometer's ion source.

  • Ionization:

    • Gently heat the probe to volatilize the sample into the gas phase.

    • The gaseous molecules are then bombarded with a beam of 70 eV electrons.[8] This causes ionization and fragmentation of the molecules.

  • Mass Analysis and Detection:

    • The resulting positive ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for 2-Methylthiophene-3-carboxamide, covering ¹H NMR, ¹³C NMR, IR, and MS. While based on theoretical predictions, this information serves as a valuable starting point for the experimental characterization of this compound. The provided interpretations and general experimental protocols offer a solid foundation for researchers to confirm its structure and purity, paving the way for its further investigation in various scientific disciplines.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Frontier, A. University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

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  • Srivastava, V. Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Sample preparation for FT-IR. [Link]

  • Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

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The Strategic Role of the 2-Methyl Group in the Bioactivity of 2-Methylthiophene-3-carboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the thiophene ring can profoundly influence the pharmacological profile of these molecules. This technical guide delves into the critical role of the methyl group at the 2-position of the thiophene-3-carboxamide core. We will explore its impact on structure-activity relationships (SAR), target engagement, and pharmacokinetic properties. By synthesizing data from SAR studies of analogous compounds, metabolic pathways of related structures, and computational analyses, this guide provides a comprehensive framework for understanding and leveraging the "methyl effect" in the design of novel therapeutics based on the 2-methylthiophene-3-carboxamide scaffold.

Introduction: The Significance of the Methyl Group in Drug Design

In the landscape of drug discovery, the humble methyl group often plays a role far exceeding its simple structure. Termed the "magic methyl" effect in medicinal chemistry, the addition of this small alkyl group can dramatically alter a molecule's biological activity, selectivity, solubility, and metabolic stability.[1][2] Its influence stems from a combination of steric and electronic effects, as well as its impact on the molecule's overall conformation and lipophilicity.

The 2-methylthiophene-3-carboxamide core represents a versatile template for inhibitor design, with derivatives showing promise in various therapeutic areas, including oncology and inflammation.[2][3][4][5][6][7][8] Understanding the specific contribution of the 2-methyl group is paramount for the rational design of next-generation inhibitors with improved efficacy and safety profiles. This guide will dissect the multifaceted role of this seemingly minor structural modification.

Structure-Activity Relationship (SAR): The Influence of the 2-Methyl Group on Bioactivity

While direct comparative studies on the bioactivity of 2-methylthiophene-3-carboxamide versus its non-methylated analog, thiophene-3-carboxamide, are not extensively documented in publicly available literature, valuable insights can be gleaned from SAR studies on related thiophene carboxamide series.

A recurring theme in the SAR of substituted thiophenes is the profound impact of substitution patterns on biological activity. For instance, in a series of thiophene-3-carboxamide derivatives developed as c-Jun N-terminal kinase (JNK) inhibitors, methylation at the 4- or 5-positions of the thiophene ring led to a decrease in activity compared to the unsubstituted analog. This suggests that steric bulk at these positions may be detrimental to binding at the kinase active site. While this does not directly address the 2-position, it highlights the sensitivity of the thiophene scaffold to the placement of methyl groups.

Conversely, in other contexts, a methyl group can be beneficial. For example, in a study of thiophene-2-carboxamide derivatives, while 3-methyl substituted compounds showed lower antioxidant and antibacterial activity compared to 3-amino or 3-hydroxy analogs, this indicates a significant electronic and steric influence of the methyl group that could be harnessed for selectivity in other target classes.[9][10][11]

The 2-methyl group in 2-methylthiophene-3-carboxamide can exert its influence through several mechanisms:

  • Steric Hindrance and Conformational Restriction: The methyl group can introduce steric bulk, which may either promote a bioactive conformation by restricting bond rotation or hinder binding through steric clashes with the target protein.

  • Hydrophobic Interactions: The lipophilic nature of the methyl group can facilitate hydrophobic interactions within the binding pocket of a target protein, potentially increasing binding affinity.

  • Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the thiophene ring and the adjacent carboxamide moiety, thereby influencing hydrogen bonding and other electronic interactions with the target.

Logical Framework for Investigating the 2-Methyl Group's Role

To elucidate the precise role of the 2-methyl group, a systematic medicinal chemistry approach is required. The following diagram outlines a logical workflow for such an investigation.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization Start 2-Methylthiophene-3-carboxamide (Lead) Analog1 Thiophene-3-carboxamide (Demethylated) Start->Analog1 Synthesize Analogs Analog2 2-Ethylthiophene-3-carboxamide (Homologated) Start->Analog2 Synthesize Analogs Analog3 2-Halogenated-thiophene-3-carboxamides (Bioisosteric Replacement) Start->Analog3 Synthesize Analogs Bioassay In vitro Bioassays (e.g., Kinase Inhibition, Antiproliferative) Start->Bioassay Analog1->Bioassay Analog2->Bioassay Analog3->Bioassay SAR_Analysis SAR Analysis Bioassay->SAR_Analysis Compare Activity PK_Studies Pharmacokinetic Profiling (Metabolic Stability, Permeability) SAR_Analysis->PK_Studies Inform Next Steps Computational Computational Modeling (Docking, MD Simulations) SAR_Analysis->Computational Inform Next Steps OptimizedLead Optimized Lead Candidate PK_Studies->OptimizedLead Computational->OptimizedLead

Caption: Workflow for elucidating the role of the 2-methyl group.

Impact on Pharmacokinetics: Metabolic Fate of the 2-Methyl Group

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and overall success. The 2-methyl group on the thiophene ring can significantly influence the metabolism of 2-methylthiophene-3-carboxamide.

While specific metabolic data for 2-methylthiophene-3-carboxamide is scarce, we can infer potential metabolic pathways based on the known metabolism of thiophene-containing drugs and methylated aromatics. The thiophene ring itself can be a site of metabolism, potentially forming reactive thiophene S-oxides or epoxides. However, the presence of alternative, less toxic metabolic pathways can mitigate this risk.

The 2-methyl group presents a primary site for oxidative metabolism by cytochrome P450 enzymes. Potential metabolic transformations include:

  • Hydroxylation: The methyl group can be hydroxylated to form a hydroxymethyl metabolite. This primary alcohol can be further oxidized to an aldehyde and then a carboxylic acid.

  • Demethylation: While less common for aryl-methyl groups compared to heteroatom-methyl groups, enzymatic demethylation is a possibility.

A study on the in vitro metabolism of 2-methylthiobenzothiazole revealed that the methylthio group undergoes oxidation to a methylsulfoxide and/or methylsulfone, which then becomes a substrate for glutathione conjugation, leading to apparent S-demethylation.[12] While the linkage is different (C-CH3 vs. S-CH3), this highlights a potential pathway involving oxidation of the methyl group followed by conjugation.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To experimentally determine the metabolic fate of the 2-methyl group, an in vitro metabolic stability assay using liver microsomes is a standard approach.

Objective: To determine the rate of metabolism of 2-methylthiophene-3-carboxamide and identify its primary metabolites.

Materials:

  • 2-Methylthiophene-3-carboxamide

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with 0.1% formic acid) for quenching

  • Control compound with known metabolic stability (e.g., verapamil, testosterone)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add 2-methylthiophene-3-carboxamide (typically at a final concentration of 1 µM) to initiate the metabolic reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Metabolite Identification: In parallel, analyze pooled samples from later time points to identify potential metabolites by searching for predicted mass shifts (e.g., +16 Da for hydroxylation).

Data Analysis:

  • Plot the natural log of the percentage of remaining parent compound versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint).

This experimental data provides crucial insights into the metabolic stability conferred by the 2-methyl group and can guide further structural modifications to optimize the pharmacokinetic profile.

Computational Insights: Modeling the Methyl Group's Interactions

Molecular modeling techniques, such as docking and molecular dynamics simulations, can provide valuable insights into the role of the 2-methyl group in ligand-target interactions at an atomic level.[13]

A computational study on the related molecule, ethyl-2-amino-4-methyl thiophene-3-carboxylate, demonstrated the utility of Density Functional Theory (DFT) calculations to understand the molecule's electronic properties and reactivity.[14] Similar approaches can be applied to 2-methylthiophene-3-carboxamide to predict how the 2-methyl group influences the molecule's electrostatic potential and its ability to interact with a biological target.

Molecular Docking Workflow

The following diagram illustrates a typical molecular docking workflow to investigate the role of the 2-methyl group.

Docking_Workflow cluster_prep Preparation cluster_dock Docking & Analysis cluster_insight Interpretation PDB Select Target Protein (e.g., Kinase from PDB) Docking Perform Molecular Docking PDB->Docking Ligand1 Prepare 3D structure of 2-Methylthiophene-3-carboxamide Ligand1->Docking Ligand2 Prepare 3D structure of Thiophene-3-carboxamide Ligand2->Docking Analysis Analyze Binding Poses and Scores Docking->Analysis Compare Compare Binding Modes of Methylated vs. Demethylated Analogs Analysis->Compare Hypothesis Formulate Hypothesis on Methyl Group's Role Compare->Hypothesis Identify Key Interactions Synthesis_Scheme Acetone Acetone Intermediate1 2-Amino-5-methylthiophene-3-carboxamide Acetone->Intermediate1 Gewald Reaction Propionaldehyde Propionaldehyde Intermediate2 2-Aminothiophene-3-carboxamide Propionaldehyde->Intermediate2 Gewald Reaction Cyanoacetamide Cyanoacetamide Cyanoacetamide->Intermediate1 Gewald Reaction Cyanoacetamide->Intermediate2 Gewald Reaction Sulfur S8 Sulfur->Intermediate1 Gewald Reaction Sulfur->Intermediate2 Gewald Reaction Base Base (e.g., Morpholine) Base->Intermediate1 Gewald Reaction Base->Intermediate2 Gewald Reaction Final1 N-acylated 2-Amino-5-methylthiophene-3-carboxamide Intermediate1->Final1 Final2 N-acylated 2-Aminothiophene-3-carboxamide Intermediate2->Final2 AcidChloride R-COCl AcidChloride->Final1 AcidChloride->Final2

Caption: Synthetic routes for comparative analysis.

Conclusion and Future Perspectives

The 2-methyl group in 2-methylthiophene-3-carboxamide is a critical determinant of its bioactivity, influencing everything from target binding to metabolic stability. While direct evidence from comparative studies is emerging, a wealth of information from related series of thiophene carboxamides allows for the formulation of strong hypotheses regarding its role.

Future research should focus on the systematic synthesis and parallel evaluation of 2-methylated and non-methylated analogs against a panel of biological targets. This, combined with detailed metabolic and computational studies, will provide a clearer picture of the "methyl effect" in this important chemical scaffold. Such knowledge is essential for the continued development of novel and effective therapeutic agents based on the 2-methylthiophene-3-carboxamide core.

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An In-Depth Technical Guide to the Synthesis and Derivatization of 2-Amino-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiophene scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides a comprehensive technical overview of the synthesis of a key intermediate, 2-amino-5-methylthiophene-3-carboxamide. We will delve into the mechanistic underpinnings of its primary synthetic route, the Gewald reaction, offer detailed experimental protocols, and explore subsequent derivatization strategies that unlock its potential for drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists seeking both a theoretical understanding and practical, field-proven insights into the chemistry of this versatile heterocyclic building block.

The Significance of the 2-Aminothiophene Core

Substituted 2-aminothiophenes are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and dyes.[2][3] Their molecular architecture, featuring a sulfur-containing aromatic ring with strategically placed amino and carboxamide functional groups, makes them ideal starting points for constructing complex molecular libraries.[1][4] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, antiproliferative, and anticancer properties.[1][3][5][6] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.[7] Specifically, 2-amino-5-methylthiophene-3-carboxamide is a crucial precursor for advanced heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are themselves associated with significant therapeutic potential.[1]

Core Synthesis via the Gewald Reaction

The most efficient and widely adopted method for synthesizing the 2-aminothiophene core is the Gewald reaction, a multicomponent, one-pot condensation first reported by Karl Gewald.[1][8][9] This reaction is prized for its operational simplicity, convergence, and the ability to generate highly functionalized thiophenes from readily available starting materials.

Mechanism of the Gewald Reaction

The synthesis of 2-amino-5-methylthiophene-3-carboxamide via the Gewald reaction involves the condensation of an aldehyde (propionaldehyde), an active methylene nitrile (2-cyanoacetamide), and elemental sulfur, typically in the presence of a basic catalyst like triethylamine or morpholine.[2][10] The reaction mechanism proceeds through several key steps, which were elucidated decades after the reaction's discovery.[9]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between propionaldehyde and 2-cyanoacetamide to form an α,β-unsaturated nitrile intermediate.[9][11]

  • Michael Addition of Sulfur: The elemental sulfur (often acting as S₈) adds to the activated α,β-unsaturated system in a Michael-type addition. The exact mechanism of sulfur addition is complex but results in a sulfurated intermediate.[9]

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group, forming the five-membered thiophene ring.

  • Tautomerization: A final tautomerization step yields the stable, aromatic 2-aminothiophene product.[9]

The overall mechanistic flow is a testament to the efficiency of multicomponent reactions, where multiple bonds are formed in a single operation.

Gewald_Mechanism Gewald Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Propionaldehyde Propionaldehyde Knoevenagel_Product α,β-Unsaturated Nitrile (Intermediate) Propionaldehyde->Knoevenagel_Product Knoevenagel Condensation (+Base) Cyanoacetamide 2-Cyanoacetamide Cyanoacetamide->Knoevenagel_Product Knoevenagel Condensation (+Base) Sulfur Sulfur (S₈) Sulfur_Adduct Sulfur Adduct Sulfur->Sulfur_Adduct Michael Addition Knoevenagel_Product->Sulfur_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product 2-Amino-5-methyl- thiophene-3-carboxamide Cyclized_Intermediate->Final_Product Tautomerization Derivatization_Workflow Derivatization to Thieno[2,3-d]pyrimidine Start_Mol 2-Amino-5-methyl- thiophene-3-carboxamide Process Cyclocondensation Start_Mol->Process Reagent Reagent (e.g., Formamide, Orthoester) Reagent->Process Product_Mol Thieno[2,3-d]pyrimidine Derivative Process->Product_Mol Ring Formation

Sources

Exploring the Chemical Space of 2-Methylthiophene-3-carboxamide Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Carboxamide Scaffold as a Privileged Motif in Drug Discovery

The landscape of medicinal chemistry is continually shaped by the identification and optimization of "privileged scaffolds"—molecular frameworks that can interact with multiple biological targets. The thiophene ring is a quintessential example of such a scaffold, recognized for its versatile pharmacological properties and presence in numerous FDA-approved drugs.[1] Its unique electronic distribution, arising from the sulfur heteroatom, allows it to serve as a bioisostere for a phenyl ring while offering distinct physicochemical properties and metabolic profiles.[2] When functionalized with a carboxamide moiety, the resulting thiophene carboxamide core becomes a powerful platform for developing targeted therapeutics, particularly in oncology.[2][3]

This guide focuses on a specific, promising subclass: 2-Methylthiophene-3-carboxamide . The strategic placement of the methyl group at the 2-position and the carboxamide at the 3-position creates a vector-defined scaffold, ideal for systematic exploration of its chemical space. This document provides a comprehensive, in-depth technical exploration for researchers, scientists, and drug development professionals aiming to design, synthesize, and evaluate novel analogs based on this core. We will delve into the causal logic behind experimental design, from in silico modeling to in vitro validation, providing a self-validating framework for generating potent and selective drug candidates.

Part 1: The Strategic Design of the Analog Library

The exploration of a chemical space begins not in the flask, but in the conceptual and computational realm. The goal is to generate a library of analogs that systematically probes the structure-activity relationships (SAR) around the 2-methylthiophene-3-carboxamide core. The core itself can be deconstructed into three primary vectors for modification:

  • The Thiophene Ring (Vector A): Modifications at the 4- and 5-positions.

  • The Amide Linker (Vector B): Bioisosteric replacement or conformational constraint.

  • The Amide Substituent (Vector C): Introduction of various aryl, heteroaryl, or alkyl groups.

In Silico Triage: Prioritizing Synthetic Efforts

Before committing to resource-intensive synthesis, computational methods are indispensable for triaging potential analogs and prioritizing those with the highest probability of success.[4]

Molecular Docking: For target-based discovery, such as kinase inhibition, molecular docking is a primary tool.[5] The rationale is to predict the binding mode and affinity of designed analogs within the active site of a chosen target. For instance, many thiophene carboxamides have been identified as potent kinase inhibitors.[6][7][8]

  • Causality in Practice: The choice of target protein structure is critical. It is best practice to use multiple crystal structures if available, representing different conformational states of the kinase (e.g., DFG-in vs. DFG-out), as this can significantly impact docking results.[9][10] Docking studies can reveal key hydrogen bond interactions, hydrophobic contacts, and potential steric clashes, guiding the selection of substituents at Vector C to maximize target engagement.

ADME/Tox Prediction: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid late-stage attrition.[11][12] Several computational models can predict key physicochemical properties.[13][14]

PropertyAcceptable Range (Guideline)Rationale
Molecular Weight (MW)< 500 DaInfluences solubility and permeability.
LogP (Lipophilicity)< 5Affects absorption, distribution, and metabolism.
Hydrogen Bond Donors≤ 5Impacts membrane permeability.
Hydrogen Bond Acceptors< 10Impacts membrane permeability.
Polar Surface Area (PSA)7-200 ŲCorrelates with transport properties across membranes.

Table 1: Key physicochemical properties and their typical ranges for drug-like molecules.

This initial computational screen allows for the creation of a focused, high-quality virtual library, ensuring that synthetic efforts are directed towards compounds with a higher likelihood of possessing both biological activity and favorable drug-like properties.

In_Silico_Design_Workflow cluster_0 Computational Design & Triage Core_Scaffold 2-Methylthiophene- 3-carboxamide Core Virtual_Library Generate Virtual Library (Vectors A, B, C) Core_Scaffold->Virtual_Library Docking Molecular Docking (e.g., Kinase Target) Virtual_Library->Docking ADMET_Pred ADME/Tox Prediction Virtual_Library->ADMET_Pred Prioritized_Hits Prioritized Hit List for Synthesis Docking->Prioritized_Hits ADMET_Pred->Prioritized_Hits

Caption: Workflow for in silico design and prioritization of analogs.

Part 2: Synthesis and Purification of Analog Libraries

The synthesis of 2-methylthiophene-3-carboxamide analogs can be approached in a modular fashion, allowing for the efficient generation of a diverse library. The overall strategy involves the synthesis of a key intermediate, followed by diversification.

Synthesis of the Core Intermediate: 2-Amino-5-methylthiophene-3-carboxamide

The Gewald reaction is a robust and widely used multicomponent condensation for the synthesis of 2-aminothiophenes.[15][16] It provides a direct route to a highly functionalized thiophene ring that serves as a versatile precursor.

Experimental Protocol: Gewald Synthesis of 2-Amino-5-methylthiophene-3-carboxamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetone (1.0 eq), cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a basic amine, such as morpholine or triethylamine (approx. 0.2 eq), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol to remove unreacted starting materials and impurities, and dry under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Causality and Troubleshooting: The Gewald reaction, while powerful, can have side reactions. Low yields are often due to an inefficient initial Knoevenagel condensation between the ketone and the active methylene compound.[17] If this is suspected, using a stronger base or ensuring anhydrous conditions can improve the yield. Polymerization, indicated by a dark, tarry mixture, can be minimized by careful temperature control.[17]

Gewald_Synthesis Reactants Acetone + Cyanoacetamide + Elemental Sulfur Reaction Gewald Reaction (Condensation & Cyclization) Reactants->Reaction Catalyst Base Catalyst (e.g., Morpholine) Catalyst->Reaction Product 2-Amino-5-methyl- thiophene-3-carboxamide Reaction->Product

Caption: The Gewald reaction for synthesizing the core intermediate.

Diversification via Amide Coupling

With the 2-amino group serving as a handle for further modifications (or being the final desired functionality), the primary route to a diverse library of analogs is through the synthesis of 2-methylthiophene-3-carboxylic acid followed by amide coupling.

Step 1: Conversion to 2-Methylthiophene-3-carboxylic acid. This can be achieved through various methods, including Sandmeyer reaction of the 2-amino intermediate to introduce a nitrile, followed by hydrolysis, or through direct lithiation/carboxylation of 2-methylthiophene.

Step 2: Amide Bond Formation. The coupling of a carboxylic acid and an amine is one of the most common transformations in medicinal chemistry.[10][18] The choice of coupling reagent is critical and depends on the scale, substrate reactivity, and desired purity.

Experimental Protocol: General Amide Coupling

  • Acid Activation: Dissolve 2-methylthiophene-3-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM). Add a coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes to form the active ester.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Workup: Quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

  • Causality in Reagent Selection: For simple, unhindered amines and acids, carbodiimide reagents like EDC are often sufficient and cost-effective. For more challenging couplings involving electron-deficient anilines or sterically hindered substrates, more potent uronium-based reagents like HATU are preferred as they lead to faster reaction rates and higher yields.[18]

Purification and Characterization

Ensuring the purity and confirming the structure of each analog is a self-validating step crucial for reliable biological data.

  • Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying small molecule libraries.[19][20][21] Method development involves screening different columns (e.g., C18, Phenyl-Hexyl) and mobile phase gradients to achieve optimal separation of the target compound from impurities and unreacted starting materials.[22]

  • Characterization: The identity and purity of the final compounds must be confirmed.

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the connectivity of atoms and the regiochemistry of substitutions.[23][24][25]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized analog.

Part 3: Biological Evaluation and SAR Analysis

Once a library of pure, characterized analogs has been synthesized, the next step is to evaluate their biological activity. Given the prevalence of thiophene carboxamides as kinase inhibitors, this section will focus on relevant assays for this target class.[7][8]

In Vitro Kinase Inhibition Assays

The primary goal is to determine the potency of the analogs against the target kinase, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, a suitable peptide substrate, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells. Incubate briefly to allow the inhibitor to bind to the kinase.

  • Reaction Initiation & Incubation: Initiate the reaction by adding the ATP/substrate mixture. Incubate at 30°C for a duration determined to be in the linear range of the assay.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Causality in Assay Choice: Luminescence-based assays like ADP-Glo™ are widely used in high-throughput screening (HTS) due to their sensitivity, broad applicability across different kinases, and simple "add-and-read" format.[11] They are generally safer and less labor-intensive than traditional radioactive [³²P]-ATP filter binding assays.[4][19]

Cellular Activity and Cytotoxicity Assays

A potent inhibitor in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or other factors.[26] Therefore, cell-based assays are a critical validation step.

Experimental Protocol: MTT/MTS Cytotoxicity Assay

  • Cell Seeding: Seed cancer cell lines relevant to the target kinase (e.g., cell lines known to be dependent on the kinase for survival) into 96-well plates and allow them to adhere overnight.[27][28]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. Metabolically active, viable cells will reduce the tetrazolium salt to a colored formazan product.[6][29][30]

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

  • Rationale for Cell Line Selection: The choice of cell lines is paramount. It is crucial to use cell lines where the target kinase is a known driver of proliferation or survival. Comparing activity in a target-dependent cell line versus a target-independent line can provide initial evidence of on-target activity.[27]

Structure-Activity Relationship (SAR) Analysis

The culmination of the design-synthesize-test cycle is the analysis of the SAR. By comparing the IC₅₀ and GI₅₀ values across the analog library, researchers can deduce the impact of specific structural modifications.

Analog IDR¹ (Thiophene-5)R² (Amide-N)Kinase IC₅₀ (nM)Cell GI₅₀ (nM)
Core-01-CH₃-Phenyl5501200
Analog-A1-Cl-Phenyl320850
Analog-C1-CH₃-4-Fluorophenyl85210
Analog-C2-CH₃-3,4-Difluorophenyl45150
Analog-C3-CH₃-(4-pyridyl)>10,000>10,000

Table 2: Example of a structure-activity relationship table for a hypothetical series of 2-methylthiophene-3-carboxamide analogs.

    • Substitution at the thiophene 5-position (Vector A) with an electron-withdrawing group like chlorine is tolerated but offers only a modest improvement (Core-01 vs. Analog-A1).

    • Modification of the N-phenyl ring (Vector C) is highly impactful. Adding fluorine substituents significantly increases potency (Core-01 vs. C1 & C2), likely due to favorable interactions in the kinase active site.

    • Replacing the phenyl ring with a pyridine (Analog-C3) completely abolishes activity, suggesting a critical role for the phenyl ring in a hydrophobic pocket or a detrimental electrostatic interaction from the pyridine nitrogen.

This iterative process of analysis informs the design of the next generation of analogs, guiding the optimization of potency, selectivity, and drug-like properties.

Conclusion

The 2-methylthiophene-3-carboxamide scaffold represents a highly tractable starting point for the discovery of novel therapeutics. By integrating rational, in silico design with modular, efficient synthesis and a robust cascade of in vitro biological assays, researchers can systematically explore the chemical space around this core. The key to success lies not just in executing protocols, but in understanding the causality behind each experimental choice—from selecting the right coupling reagent to choosing the most relevant cell line. This in-depth, self-validating approach maximizes the probability of identifying potent, selective, and developable drug candidates, turning a privileged scaffold into a tangible therapeutic opportunity.

References

Sources

Methodological & Application

Application Notes and Protocols for 2-Methylthiophene-3-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene nucleus is a privileged heterocyclic scaffold that holds a significant position in medicinal chemistry, evidenced by its presence in numerous FDA-approved drugs.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-Methylthiophene-3-carboxamide as a versatile building block for the synthesis of novel therapeutic agents. We will explore its inherent chemical properties, detail synthetic protocols for its derivatization, and present application notes in key therapeutic areas, with a focus on kinase inhibition and oncology. The protocols and insights provided herein are designed to be self-validating, explaining the causal relationships behind experimental choices to empower rational drug design.

The 2-Methylthiophene-3-carboxamide Scaffold: A Strategic Overview

The thiophene ring is an aromatic five-membered heterocycle containing a sulfur atom. Its unique electronic and structural properties make it an invaluable component in drug design.[2] Specifically, the 2-Methylthiophene-3-carboxamide scaffold offers a trifecta of desirable features for medicinal chemists:

  • The Thiophene Core: It frequently serves as a bioisostere for a phenyl ring. This substitution can enhance metabolic stability, modulate solubility, and improve binding interactions with biological targets by altering electronic distribution and providing a potential hydrogen bond acceptor through the sulfur atom.[1][3]

  • The 3-Carboxamide Group: This functional group is a cornerstone of its utility. It acts as a versatile synthetic handle for introducing a wide array of substituents through well-established amide coupling reactions. The amide itself is a crucial pharmacophoric element, capable of forming key hydrogen bonds with protein targets, such as the hinge region of kinases.

  • The 2-Methyl Group: The methyl substituent is not merely a passive feature. It influences the electronic nature of the thiophene ring and provides steric bulk that can be exploited to achieve selective binding to a target protein, potentially discriminating between closely related protein isoforms.

These features combine to make 2-Methylthiophene-3-carboxamide a powerful starting point for building libraries of compounds aimed at a diverse range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1]

Synthesis and Chemical Reactivity

The utility of a building block is defined by its accessibility and the predictability of its chemical transformations. 2-Methylthiophene-3-carboxamide can be synthesized through robust, scalable methods, and its functional groups offer distinct and reliable reactivity profiles.

Synthesis of the Core Scaffold

While multiple routes exist for substituted thiophenes, a common and powerful method is the Gewald reaction .[4][5][6] This multicomponent reaction condenses a ketone or aldehyde with an active methylene nitrile and elemental sulfur to form a 2-aminothiophene. For the synthesis of precursors to 2-Methylthiophene-3-carboxamide, variations of this reaction are typically employed, often starting with readily available materials to build the substituted thiophene ring, which is then further functionalized.[7][8]

Key Derivatization Pathways

The primary sites for chemical modification on the 2-Methylthiophene-3-carboxamide scaffold are the amide nitrogen and the C5 position of the thiophene ring.

  • N-Functionalization: The carboxamide's nitrogen atom is readily acylated or alkylated. Amide bond formation with a diverse range of carboxylic acids is the most common strategy, typically facilitated by standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • C5-Position Halogenation: The C5 position is the most electron-rich and sterically accessible site for electrophilic aromatic substitution. Halogenation, particularly bromination using N-Bromosuccinimide (NBS), provides a key intermediate. This halide can then be used in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups, dramatically expanding molecular diversity.

G main 2-Methylthiophene-3-carboxamide amide_n N-Functionalization (Amide Coupling, Alkylation) main->amide_n R-COOH, Coupling Agent ring_c5 C5-Position Chemistry (Halogenation) main->ring_c5 NBS or NCS final_amide Diverse N-Substituted Derivatives amide_n->final_amide c5_halide 5-Halo-2-methyl- thiophene-3-carboxamide ring_c5->c5_halide cross_coupling Pd-Catalyzed Cross-Coupling c5_halide->cross_coupling Suzuki, Sonogashira, Buchwald-Hartwig final_c5 Diverse C5-Substituted Derivatives cross_coupling->final_c5

Figure 1: Key derivatization pathways for the 2-Methylthiophene-3-carboxamide scaffold.

Application Note I: Development of Kinase Inhibitors

Context: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized oncology. The thiophene-3-carboxamide scaffold is particularly adept at targeting the ATP-binding site of many kinases.[3][9][10][11]

Case Study: c-Jun N-Terminal Kinase (JNK) Inhibitors

Excessive activity of JNKs is associated with neurodegenerative diseases, inflammation, and cancer. A study by De et al. identified a series of thiophene-3-carboxamide derivatives as potent dual inhibitors of JNK, acting as both ATP and JIP mimetics.[9] This dual-action mechanism, targeting both the ATP site and a substrate-docking site, can lead to enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The research group performed extensive modifications to the initial hit compound, 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide, to probe the SAR. Key findings are summarized below.

Compound IDR1 Group (on Acetamide)R2 Group (on Amide)JNK1 IC50 (µM)
1 Naphthalen-1-yl-H26.0
7 Phenyl-H15.2
26 2-Chlorophenyl-H1.4
27 3-Chlorophenyl-H2.6
28 4-Chlorophenyl-H18.7
31 3-Fluorophenyl-H5.1
56 3,5-Difluorophenyl-H5.8
Data synthesized from De et al., Bioorg. Med. Chem. 2011.[9]

Expert Analysis: The SAR table clearly demonstrates the sensitivity of JNK1 inhibition to the substitution pattern on the phenyl ring of the acetamide moiety. A small, electron-withdrawing group like chlorine is well-tolerated, with the ortho position (Compound 26 ) being optimal, resulting in a greater than 10-fold increase in potency compared to the unsubstituted phenyl analog (Compound 7 ). This suggests a specific steric and electronic interaction within the JNK1 binding pocket. Moving the chlorine to the para position (Compound 28 ) significantly diminishes activity, highlighting the directional nature of this interaction.

Protocol: Synthesis of a JNK Inhibitor Analog (cf. Compound 26)

This protocol describes the synthesis of 2-((2-chlorophenyl)acetamido)-4,5-dimethylthiophene-3-carboxamide, an analog of the potent JNK inhibitor 26 .

Workflow Diagram:

G start 2-Amino-4,5-dimethyl- thiophene-3-carboxamide solvent DMF, Room Temp, 16h start->solvent reagent 2-Chlorophenylacetic acid EDC, HOBt, DIPEA reagent->solvent workup Aqueous Workup & Purification solvent->workup product Target Compound (JNK Inhibitor Analog) workup->product

Figure 2: Synthetic workflow for a representative JNK inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of 2-amino-4,5-dimethylthiophene-3-carboxamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add 2-chlorophenylacetic acid (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality Note: EDC and HOBt are used in combination to form a highly reactive O-acylisourea intermediate, which efficiently acylates the amine. HOBt also acts as a racemization suppressant. DIPEA is a non-nucleophilic base used to neutralize the HCl salt formed and to maintain an optimal pH for the coupling reaction.

  • Reaction: Stir the resulting mixture at room temperature under a nitrogen atmosphere for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Causality Note: The acidic wash removes residual base (DIPEA), the basic wash removes unreacted carboxylic acid and HOBt, and the brine wash removes residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Note II: Antiproliferative Agents Targeting Cancer Cell Lines

Context: Beyond specific kinase targets, thiophene carboxamide derivatives have demonstrated broad antiproliferative activity against various human cancer cell lines.[2][12] These compounds often induce cell death through mechanisms like apoptosis (programmed cell death).

Case Study: Thiophene Carboxamides with Antiproliferative Effects

A study by Mara et al. synthesized and evaluated a series of thiophene carboxamide derivatives for their cytotoxic effects against human melanoma (A375), colon cancer (HT-29), and breast cancer (MCF-7) cell lines.[2] Their work highlighted compounds that not only showed significant cytotoxicity but also selectivity for cancer cells over normal keratinocyte (HaCaT) cells.

Biological Activity Data

The antiproliferative activity of novel thiophene carboxamide derivatives was assessed, revealing potent effects on cancer cell viability.

Compound IDA375 IC50 (µM)HT-29 IC50 (µM)MCF-7 IC50 (µM)HaCaT (Normal) IC50 (µM)
MB-D1 1.183.265.21> 10
MB-D2 0.891.152.54> 10
Data synthesized from Mara et al., Int. J. Mol. Sci. 2025.[2]

Expert Analysis: Compound MB-D2 emerged as the most potent derivative, with sub-micromolar to low-micromolar activity across all tested cancer cell lines. Crucially, both compounds showed high IC50 values against the normal HaCaT cell line, indicating a favorable therapeutic window. Further investigation revealed that MB-D2 induced apoptosis, as evidenced by caspase 3/7 activation and mitochondrial depolarization, providing a mechanistic basis for its anticancer effects.[2]

Protocol: Synthesis of a Thiophene Carboxamide Scaffold

This protocol outlines a general procedure for the amide coupling step used to create compounds like MB-D1 and MB-D3 from a carboxylic acid-bearing thiophene building block.

Workflow Diagram:

G start 5-Bromothiophene- 2-carboxylic acid solvent DCM, Room Temp, 12h start->solvent reagent Amine (e.g., Thiazol-2-amine) DCC, DMAP reagent->solvent workup Filtration & Aqueous Workup & Purification solvent->workup product Target Amide (e.g., MB-D1) workup->product

Figure 3: General workflow for DCC/DMAP mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) and the desired amine (e.g., thiazol-2-amine, 1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M). Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

    • Causality Note: DMAP is a highly effective acylation catalyst that works by forming a reactive N-acylpyridinium intermediate with the activated carboxylic acid.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality Note: DCC is a dehydrating agent that activates the carboxylic acid. The reaction forms a dicyclohexylurea (DCU) byproduct, which is insoluble in DCM and precipitates out, helping to drive the reaction to completion.

  • Workup: Filter the reaction mixture to remove the precipitated DCU. Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl and saturated NaHCO₃ solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., Ethyl Acetate/Hexane gradient) to obtain the final amide.[2]

  • Characterization: Confirm the identity and purity via NMR and HR-MS.

Broader Therapeutic Potential

While oncology is a major focus, the versatility of the thiophene carboxamide scaffold extends to other therapeutic areas. Derivatives have been reported with significant antibacterial, antifungal, and anti-inflammatory activities, demonstrating the broad biological relevance of this chemical class.[1][12][13]

Conclusion and Future Perspectives

2-Methylthiophene-3-carboxamide is a high-value, strategically designed building block for modern medicinal chemistry. Its inherent properties—bioisosteric potential, synthetic versatility, and proven pharmacophoric features—make it an ideal starting point for lead discovery and optimization campaigns. The application notes provided herein demonstrate its successful implementation in the development of potent kinase inhibitors and antiproliferative agents. Future work will undoubtedly see this scaffold applied to new biological targets and incorporated into novel drug modalities, such as PROTACs and covalent inhibitors, further cementing the role of thiophene derivatives in the future of medicine.

References

  • De, S. K., Barile, E., Chen, V., Stebbins, J. L., Machleidt, T., Carlson, C. B., Yang, L., Dahl, R., & Pellecchia, M. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582–2588. [Link]

  • Kojima, N., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]

  • De, S. K., et al. (2011). Design, synthesis, and structure–activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. OiPub. [Link]

  • Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C, 60(Pt 9), o636-8. [Link]

  • Mara, B., Mioc, A., Deveseleanu-Corîci, L., Șoica, C., & Cseh, L. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26. [Link]

  • Buchstaller, H. P., et al. (2005). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]

  • Unknown Author. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Semantic Scholar. [Link]

  • Unknown Author. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Unknown Author. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

  • Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]

  • Unknown Author. (n.d.). Gewald reaction. Wikipedia. [Link]

  • Unknown Author. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]

  • Gouda, M. A. (2018). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. [Link]

  • Unknown Author. (n.d.). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. NIH. [Link]

  • Unknown Author. (n.d.). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]

  • Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. PubMed. [Link]

  • Unknown Author. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

Sources

Application Notes & Protocols: 2-Methylthiophene-3-carboxamide in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antibacterial Scaffolds

The rise of antimicrobial resistance (AMR) represents a formidable threat to global health, compelling the scientific community to explore novel chemical scaffolds that can bypass existing resistance mechanisms.[1] Thiophene carboxamides have emerged as a promising class of compounds with demonstrated antibacterial potential.[2] These heterocyclic structures are versatile building blocks in medicinal chemistry, and various derivatives have shown potent activity against both Gram-positive and Gram-negative pathogens.[2][3]

This guide focuses on 2-Methylthiophene-3-carboxamide , a representative member of this class. While extensive data on this specific molecule is nascent, its structural motif is central to many active analogs. Therefore, this document serves as a comprehensive methodological framework for evaluating 2-Methylthiophene-3-carboxamide and its derivatives as potential antibacterial drug candidates. We provide field-proven, step-by-step protocols for determining antibacterial efficacy and selectivity, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Physicochemical Properties of the Scaffold

Understanding the physicochemical properties of a lead compound is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue (for 3-Methylthiophene-2-carboxamide*)Source
Molecular Formula C₆H₇NOSPubChem[6]
Molecular Weight 141.19 g/mol PubChem[6]
XLogP3-AA 1.2PubChem[6]
Hydrogen Bond Donor Count 1PubChem[6]
Hydrogen Bond Acceptor Count 2PubChem[6]
Topological Polar Surface Area 71.3 ŲPubChem[6]

Note: Data for the isomeric 3-Methylthiophene-2-carboxamide is provided as a close structural reference. These properties should be experimentally determined for 2-Methylthiophene-3-carboxamide.

Potential Mechanisms of Action for Thiophene Carboxamides

Research into thiophene-based antibacterials points to several potential mechanisms of action that make them attractive candidates for further development.

  • Allosteric Inhibition of DNA Gyrase: Unlike fluoroquinolones, which target the active site of DNA gyrase, certain thiophene derivatives have been shown to bind to a novel allosteric pocket.[1][7] This binding event stabilizes the DNA-gyrase cleavage complex, leading to lethal double-strand breaks.[1] This alternative binding site means such compounds may retain activity against fluoroquinolone-resistant strains.[1]

  • Evasion of Efflux Pumps: Efflux pumps, particularly in Gram-negative bacteria, are a primary defense mechanism that expels antibiotics from the cell.[8] Structure-based design has been used to modify thiophene carboxamides to reduce their recognition and binding by efflux pumps like AcrAB-TolC, thereby increasing their intracellular concentration and potency against wild-type bacteria.[8][9]

  • Inhibition of Cell Division Proteins: Some thiophenyl-substituted pyrimidine derivatives have demonstrated bactericidal effects by inhibiting the polymerization and GTPase activity of FtsZ, a crucial protein in bacterial cell division.[10]

Thiophene_MoA cluster_bacterium Bacterial Cell Compound 2-Methylthiophene- 3-carboxamide Membrane Cell Membrane Compound->Membrane Penetration Gyrase DNA Gyrase (Allosteric Site) Membrane->Gyrase Binds Efflux AcrAB-TolC Efflux Pump Membrane->Efflux Potential Evasion DNA Bacterial DNA Gyrase->DNA Stabilizes Complex DSB Double-Strand Breaks DNA->DSB Induces Death Cell Death DSB->Death

Caption: Proposed mechanism of action for thiophene-based antibacterials.

Experimental Workflow for Antibacterial Evaluation

A structured, multi-stage approach is essential for efficiently evaluating new chemical entities. The workflow progresses from broad primary screening to more specific secondary and safety assessments.

Workflow start Compound Acquisition (2-Methylthiophene-3-carboxamide) mic Primary Screen: Minimum Inhibitory Concentration (MIC) Assay start->mic hit Hit Identification (MIC ≤ Target Value) mic->hit mbc Secondary Screen: Minimum Bactericidal Concentration (MBC) Assay hit->mbc Active stop Discard or Deprioritize hit->stop Inactive potency Determine Bactericidal vs. Bacteriostatic Activity (MBC/MIC Ratio) mbc->potency cyto Selectivity Screen: Mammalian Cell Cytotoxicity (MTT Assay) potency->cyto Potent potency->stop Static/ Weak lead Lead Candidate Selection (High Selectivity Index) cyto->lead

Caption: High-level experimental workflow for antibacterial drug discovery.

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[11] This protocol details the broth microdilution method, which is a gold standard for quantitative susceptibility testing.[4]

Rationale: The broth microdilution method is highly reproducible, scalable for testing multiple compounds, and aligns with CLSI guidelines, ensuring that the data generated is comparable across different laboratories.[4][11]

Materials:

  • Test Compound (2-Methylthiophene-3-carboxamide) stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. b. Transfer colonies into a tube of sterile saline. c. Vortex to create a smooth suspension. d. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (corresponds to approx. 1.5 x 10⁸ CFU/mL). e. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. The final concentration in the wells after addition will be 5 x 10⁵ CFU/mL.

  • Plate Preparation and Serial Dilution: a. Add 100 µL of CAMHB to wells in columns 2 through 12 of a 96-well plate. b. Prepare a starting concentration of the test compound in column 1. For example, add 200 µL of a 128 µg/mL compound solution (prepared in CAMHB) to the wells in column 1. c. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down. d. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10. e. Controls:

    • Column 11 (Growth Control): 100 µL CAMHB (no compound).
    • Column 12 (Sterility Control): 100 µL CAMHB (no compound, no bacteria).
  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum (from step 1e) to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well will be 200 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL.

  • Incubation: a. Cover the plate with a lid or an adhesive seal. b. Incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: a. Visually inspect the plate. The growth control (column 11) should be turbid. The sterility control (column 12) should be clear. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[11]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[12] This assay is a logical follow-up to the MIC test to determine if a compound is bactericidal (kills) or bacteriostatic (inhibits growth).

Rationale: Differentiating between bactericidal and bacteriostatic activity is critical. Bactericidal agents are often preferred for treating severe infections, especially in immunocompromised patients. An MBC/MIC ratio of ≤4 is the generally accepted threshold for defining bactericidal activity.[10]

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips

  • Incubator

Procedure:

  • Sub-culturing from MIC Plate: a. Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well. b. Mix the contents of each selected well thoroughly by gentle pipetting. c. Spot 10-20 µL from each of these wells onto a labeled section of a TSA plate. d. Allow the spots to dry completely before inverting the plate.

  • Incubation: a. Incubate the TSA plate at 35-37°C for 18-24 hours.

  • Reading the MBC: a. After incubation, count the number of colonies (CFUs) in each spot. b. The spot from the growth control well should show confluent growth. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. Visually, this is often the lowest concentration spot with no more than 1-2 colonies.

Protocol 3: Assessment of Cytotoxicity using the MTT Assay

This protocol assesses the effect of the compound on the viability of mammalian cells, which is crucial for determining its therapeutic window.

Rationale: A promising antibacterial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. The MTT assay is a rapid, colorimetric method to quantify metabolic activity, which serves as a proxy for cell viability.[13][14]

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom tissue culture plates

  • Test Compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium at 2x the final desired concentrations. b. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions. c. Include wells with untreated cells (negative control) and wells with medium only (blank). d. Incubate for 24-48 hours.

  • MTT Addition and Incubation: a. After the treatment period, add 10-20 µL of MTT solution to each well.[13][15] b. Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 100-150 µL of DMSO or another solubilization solution to each well to dissolve the crystals. c. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[13] b. The absorbance is directly proportional to the number of viable cells.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀) for cytotoxicity is calculated from the dose-response curve.

Table 1: Example Antibacterial and Cytotoxicity Profile

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Cytotoxicity IC₅₀ (µg/mL) vs. Vero cells Selectivity Index (SI = IC₅₀/MIC)
2-Methylthiophene-3-carboxamide S. aureus 8 16 2 >128 >16
2-Methylthiophene-3-carboxamide E. coli 16 32 2 >128 >8
Ciprofloxacin S. aureus 0.5 1 2 50 100

| Ciprofloxacin | E. coli | 0.015 | 0.03 | 2 | 50 | 3333 |

Interpreting the Selectivity Index (SI): The SI is a critical parameter that quantifies the therapeutic window of a compound. It is calculated as the ratio of host cell toxicity to antibacterial activity (SI = IC₅₀ / MIC).[17] A higher SI value is desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells. Generally, an SI greater than 10 is considered a promising result for a potential therapeutic agent.[18][19]

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust and standardized workflow for the initial assessment of 2-Methylthiophene-3-carboxamide as an antibacterial drug lead. Positive results, such as potent MIC values, a low MBC/MIC ratio, and a high Selectivity Index, would validate this scaffold as a "hit." Subsequent steps in the drug discovery pipeline would involve structure-activity relationship (SAR) studies to optimize potency and safety, further mechanistic studies to confirm the molecular target, and evaluation in more complex models, including against clinical isolates and in vivo infection models. The thiophene carboxamide class holds considerable promise, and rigorous, systematic evaluation is the key to unlocking its therapeutic potential.[2][3]

References

  • Stavenger, R. A., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Proceedings of the National Academy of Sciences, 114(22), E4484-E4493. Available from: [Link]

  • Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Available from: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available from: [Link]

  • Sivakumar, P. M., et al. (2015). Design and Biological Evaluation of Furan/Pyrrole/Thiophene-2-carboxamide Derivatives as Efficient DNA GyraseB Inhibitors of Staphylococcus aureus. Chemical Biology & Drug Design, 86(3), 314-323. Available from: [Link]

  • CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. Available from: [Link]

  • Viswanathan, K., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports, 8(1), 7263. Available from: [Link]

  • Chan, P. F., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • Microbiology International. (n.d.). Broth Microdilution. Available from: [Link]

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  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Regulations.gov. Available from: [Link]

  • Metwally, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 16(1), 25. Available from: [Link]

  • Viswanathan, K., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Nature. Available from: [Link]

  • Orritt, K. M. (2022). Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV as Novel Antibacterials. University of Leeds Thesis. Available from: [Link]

  • Pires, D. S., et al. (2024). Integrating Computational and Experimental Approaches for the Discovery of Multifunctional Peptides from the Marine Gastropod Pisania pusio with Antimicrobial and Anticancer Properties. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylthiophene-3-carboxylic acid. PubChem Compound Database. Available from: [Link]

  • ResearchGate. (n.d.). Table 2 Selectivity index values of compounds against bacterial pathogens. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Wang, G., et al. (2016). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. Scientific Reports, 6, 27242. Available from: [Link]

  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. Available from: [Link]

  • Samie, A., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14, 376. Available from: [Link]

  • Metwally, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). 2-Methylthiophene. Available from: [Link]

  • Lee, J., et al. (2023). Thiophene Carboxamide Analogs with Long Alkyl Chains Comprising Ethylene Glycol Units Inhibit Glioblastoma Cell Proliferation by Activating AMPK. Journal of Medicinal Chemistry, 66(9), 6403-6413. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylthiophene-2-carboxamide. PubChem Compound Database. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-methylthiophene-2-carboxylate. PubChem Compound Database. Available from: [Link]

  • Li, G., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(12), 6599-6607. Available from: [Link]

Sources

Application Notes and Protocols: Evaluating the Antifungal Potential of 2-Methylthiophene-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the antifungal activity of 2-Methylthiophene-3-carboxamide derivatives.

The emergence of drug-resistant fungal pathogens represents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antifungal agents with new mechanisms of action. Thiophene-based compounds have emerged as a promising class of heterocyclic molecules, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Within this broad family, derivatives of 2-methylthiophene-3-carboxamide are gaining attention as a scaffold for the development of potent antifungal agents. This guide provides a comprehensive overview of the plausible mechanisms of action for these compounds and detailed protocols for their in vitro evaluation.

Part 1: Plausible Mechanisms of Antifungal Action

The precise antifungal mechanisms of 2-methylthiophene-3-carboxamide derivatives are still under active investigation. However, research on related thiophene carboxamides points toward several compelling modes of action. A multi-targeted mechanism is possible and would be advantageous in overcoming resistance.

Inhibition of Succinate Dehydrogenase (SDH)

A primary and well-documented target for carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[3][4] By inhibiting SDH, these compounds disrupt fungal respiration and energy production, leading to cell death. The carboxamide moiety is crucial for binding to the ubiquinone-binding site (Q-site) of the SDH complex. Molecular docking studies suggest that thiophene carboxamide derivatives can form strong interactions with key residues of SDH.[3]

Below is a diagram illustrating the proposed inhibitory action of 2-methylthiophene-3-carboxamide derivatives on the fungal respiratory chain.

cluster_0 Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Produces SDH Succinate Dehydrogenase (SDH) Succinate->SDH Oxidized by Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer ETC Electron Transport Chain ATP ATP (Energy) UQH2 Ubihydroquinone (QH2) UQ->UQH2 Reduced to Complex_III Complex III UQH2->Complex_III e- transfer to ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Drives ATP_Synthase->ATP Produces Derivative 2-Methylthiophene- 3-carboxamide Derivative Derivative->SDH INHIBITS

Caption: Inhibition of Fungal Succinate Dehydrogenase (SDH) by 2-Methylthiophene-3-carboxamide Derivatives.

Induction of Morphological Damage and Apoptosis

Beyond enzymatic inhibition, some thiophene derivatives have been shown to induce significant ultrastructural changes in fungal cells.[5][6] Scanning electron microscopy studies on Candida species treated with aminothiophene derivatives revealed cellular deformities, suggesting damage to the cell wall or membrane.[5] Furthermore, transmission electron microscopy has shown chromatin condensation, a hallmark of apoptosis, indicating that these compounds may trigger programmed cell death pathways in fungi.[5][6] This dual action of causing physical damage and inducing apoptosis could lead to potent fungicidal activity.

Potential for Ergosterol Biosynthesis Inhibition

The fungal cell membrane, and specifically the ergosterol biosynthesis pathway, is a well-established target for many successful antifungal drugs, including the azoles.[7][8] This pathway involves several enzymes that are unique to fungi, making them attractive targets. While direct inhibition of ergosterol biosynthesis by 2-methylthiophene-3-carboxamides has not been definitively proven, the structural similarities of some heterocyclic compounds to known inhibitors warrant investigation into this mechanism. Assays measuring ergosterol levels in treated fungal cells can elucidate whether these derivatives interfere with this critical pathway.

Part 2: Experimental Protocols for Antifungal Evaluation

The following protocols provide a standardized framework for assessing the antifungal activity and preliminary safety profile of novel 2-methylthiophene-3-carboxamide derivatives. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 2.1: In Vitro Antifungal Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible fungal growth.

Materials:

  • Test Compounds (2-methylthiophene-3-carboxamide derivatives)

  • Fungal Strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Quality Control Strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • RPMI-1640 Medium with L-glutamine, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or Microplate Reader

  • Incubator (35°C)

  • Positive Control Antifungals (e.g., Fluconazole, Amphotericin B)

  • Dimethyl Sulfoxide (DMSO, sterile)

  • Sterile Saline (0.85%)

Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve the test compounds in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Preparation of Fungal Inoculum:

    • Yeasts (Candida, Cryptococcus): Subculture the yeast on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours. Harvest several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm), which corresponds to approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum of 1-5 x 10^3 CFU/mL.

    • Molds (Aspergillus): Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until conidia are formed. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

  • Preparation of Microtiter Plates:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in RPMI-1640 medium. The typical final concentration range to test is 0.03 to 64 µg/mL.

    • Begin by adding 100 µL of RPMI to all wells except the first column.

    • Add 200 µL of the highest compound concentration (in RPMI) to the first column.

    • Perform the serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing across the plate. Discard 100 µL from the last dilution well. This leaves 100 µL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL.

    • Include a growth control well (inoculum in RPMI without any compound) and a sterility control well (RPMI only).

    • Seal the plates and incubate at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader to measure optical density (OD) at 490 nm.

start Start prep_compounds Prepare Compound Stock Solutions (in DMSO) start->prep_compounds prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions of Compounds in 96-Well Plate prep_compounds->serial_dilution inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Growth & Sterility Controls inoculate->controls incubate Incubate at 35°C (24-72 hours) controls->incubate read_mic Read MIC Visually or with Plate Reader incubate->read_mic end End read_mic->end

Caption: Experimental Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Protocol 2.2: Preliminary Cytotoxicity Assessment in Mammalian Cell Lines

It is crucial to assess whether the antifungal activity of a compound is selective for fungal cells over host cells. This protocol provides a basic method for evaluating cytotoxicity.

Materials:

  • Mammalian Cell Line (e.g., HEK293 human embryonic kidney cells, HepG2 human liver cancer cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test Compounds

  • Sterile 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Cell culture incubator (37°C, 5% CO2)

  • DMSO

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight in the incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The concentration range should overlap with and exceed the determined antifungal MIC values. Replace the old medium with the medium containing the test compounds.

  • Incubation: Incubate the cells with the compounds for 24-48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Reading: Add DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 (the concentration that inhibits 50% of cell viability) can then be determined. A compound is considered promising if its antifungal MIC is significantly lower than its cytotoxic IC50.

Part 3: Data Presentation and Interpretation

Clear and standardized data presentation is essential for comparing the activity of different derivatives and understanding structure-activity relationships.

Table of Representative Antifungal Activity Data

MIC values should be presented in a clear tabular format. The following table is a template populated with hypothetical, yet representative, data based on published findings for related thiophene derivatives.[5][9][10]

Compound IDR1 GroupR2 GroupC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)Cytotoxicity IC50 (µg/mL)
MT-C-01 HPhenyl16832>64
MT-C-02 H4-Chlorophenyl8416>64
MT-C-03 H4-Methoxyphenyl321664>64
MT-C-04 CyclohexylPhenyl42832
Fluconazole --14>64>100
Amphotericin B --0.50.2512
Structure-Activity Relationship (SAR) Insights

Analyzing the data from a library of synthesized derivatives allows for the elucidation of key structural features that govern antifungal potency and selectivity.

  • Impact of Substituents: The nature and position of substituents on the carboxamide nitrogen and the thiophene ring can dramatically affect activity. For instance, studies on related thiophenes have shown that electron-withdrawing groups (like chlorine) on an aromatic ring attached to the carboxamide can enhance antifungal activity.[10]

  • Role of Lipophilicity: The addition of lipophilic groups, such as a cycloalkyl ring fused to the thiophene, has been shown to be essential for the antifungal activity in some series of thiophene derivatives.[9] This may enhance the compound's ability to penetrate the fungal cell membrane.

  • Conformational Rigidity: Intramolecular hydrogen bonds can lock the molecule into a rigid conformation, which may be favorable for binding to the target enzyme.[11][12]

Conclusion

2-Methylthiophene-3-carboxamide derivatives represent a versatile and promising scaffold for the development of new antifungal agents. Their potential to act via multiple mechanisms, including the inhibition of the well-established SDH target, makes them attractive candidates for overcoming existing drug resistance. The standardized protocols outlined in this guide provide a robust framework for the systematic evaluation of their antifungal efficacy and selectivity, paving the way for the identification of lead compounds for further preclinical and clinical development.

References

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C. [Link]

  • Synthesis and Evaluation of the Antifungal Activity of 2-(Substituted-Amino)-4,5-Dialkyl-Thiophene-3-Carbonitrile Derivatives. ResearchGate. [Link]

  • Design, synthesis, and evaluation of novel 3-thiophene derivatives as potent fungistatic and fungicidal reagents based on a conformational restriction strategy. R Discovery. [Link]

  • Two biologically active thiophene-3-carboxamide derivatives. SciSpace. [Link]

  • Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Die Pharmazie. [Link]

  • Therapeutic importance of synthetic thiophene. PubMed Central. [Link]

  • Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. PubMed Central. [Link]

  • In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida Libraries. [Link]

  • Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis. PubMed Central. [Link]

  • ChemInform Abstract: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. ResearchGate. [Link]

  • Two biologically active thiophene-3-carboxamide derivatives. ResearchGate. [Link]

  • organic compounds. ResearchGate. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central. [Link]

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI. [Link]

  • The Mechanistic Targets of Antifungal Agents: An Overview. PubMed Central. [Link]

  • Design, synthesis, and evaluation of novel 3-thiophene derivatives as potent fungistatic and fungicidal reagents based on a conformational restriction strategy. ResearchGate. [Link]

  • Ergosterol biosynthesis inhibition: a target for antifungal agents. PubMed. [Link]

  • Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. MDPI. [Link]

  • Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. PubMed. [Link]

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. [Link]

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Application Notes and Protocols for Anticancer Research Involving 2-Methylthiophene-3-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of Thiophene-based Scaffolds in Oncology

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents that can overcome the limitations of traditional chemotherapy, such as low solubility, systemic toxicity, and the development of resistance.[1] In this pursuit, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry. Among these, the thiophene ring, a sulfur-containing five-membered aromatic heterocycle, has garnered significant attention for its versatile pharmacological properties.[2] The unique electronic distribution and geometry of the thiophene nucleus make it a privileged scaffold, capable of engaging with a wide array of biological targets.

This document focuses on a specific, promising class of thiophene derivatives: the 2-Methylthiophene-3-carboxamides . This core structure has been elaborated into numerous analogues that exhibit potent and often selective anticancer activity. These compounds have been shown to interfere with critical cellular processes implicated in cancer progression, including cell proliferation, survival, and angiogenesis. Notably, derivatives of this scaffold have been identified as inhibitors of key oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), as well as inducers of apoptosis through mitochondrial pathways.[3][4]

These application notes provide a comprehensive guide for researchers in the field of oncology drug discovery. We will detail a representative synthesis of a 2-methylthiophene-3-carboxamide derivative, followed by step-by-step protocols for the essential biological assays required to characterize its anticancer profile. The methodologies are presented with an emphasis on the underlying principles and the causality behind experimental choices, ensuring scientific integrity and reproducibility.

I. Chemical Synthesis: A Representative Protocol

The synthesis of 2-methylthiophene-3-carboxamide derivatives often begins with the versatile Gewald multicomponent reaction, which efficiently constructs the core 2-aminothiophene ring system.[5][6][7] Subsequent functionalization of the amino and carboxyl groups allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Here, we provide a representative two-step protocol for the synthesis of a generic N-aryl-2-amino-4-methyl-5-aroylthiophene-3-carboxamide, a scaffold that has shown promise in anticancer research.

Diagram of Synthetic Pathway

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Hydrolysis and Amide Coupling A Aroylacetonitrile E 2-Amino-4-methyl-5-aroylthiophene-3-carbonitrile A->E B Cyanoacetamide B->E C Sulfur C->E D Base (e.g., Morpholine) in Ethanol D->E Reflux F Intermediate from Step 1 H 2-Amino-4-methyl-5-aroylthiophene-3-carboxylic acid F->H G Acid/Base Hydrolysis G->H K Final Product: N-Aryl-2-amino-4-methyl-5-aroylthiophene-3-carboxamide H->K I Aryl Amine I->K J Coupling Agent (e.g., EDC/HOBt) J->K

Caption: A representative two-step synthesis of an N-aryl-2-methylthiophene-3-carboxamide.

Protocol 1: Synthesis of a 2-Methylthiophene-3-carboxamide Derivative

Step 1: Gewald Reaction for 2-Amino-4-methylthiophene-3-carbonitrile Core

  • Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).

  • Addition of Reactants: Add ethyl cyanoacetate (0.1 mol), the appropriate ketone (e.g., acetone for the 4-methyl derivative, 0.1 mol), elemental sulfur (0.1 mol, 3.2 g), and a catalytic amount of a basic amine such as morpholine or triethylamine (0.1 mol).

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[6][7]

Step 2: Hydrolysis and Amide Coupling

  • Hydrolysis of the Nitrile: The 2-amino-4-methylthiophene-3-carbonitrile (from Step 1) is hydrolyzed to the corresponding carboxylic acid. This can be achieved under acidic (e.g., refluxing in concentrated HCl) or basic (e.g., refluxing in aqueous NaOH) conditions, followed by neutralization to precipitate the carboxylic acid.

  • Amide Coupling:

    • Activation: In a dry flask under an inert atmosphere, dissolve the 2-amino-4-methylthiophene-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.) and Hydroxybenzotriazole (HOBt, 1.2 equiv.). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Amine Addition: To the activated acid, add the desired aryl amine (1.1 equivalents) and a base like triethylamine (TEA, 2-3 equivalents).

    • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

    • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final N-aryl-2-amino-4-methylthiophene-3-carboxamide.[3]

II. Biological Evaluation: Protocols for Anticancer Activity

The following protocols are fundamental for assessing the anticancer potential of newly synthesized 2-methylthiophene-3-carboxamide derivatives.

Diagram of Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Synthesized Compound B MTT Assay (Cytotoxicity Screening) A->B C Determine IC50 Values B->C D Active Compounds (Low IC50) C->D Select Hits E Caspase-3/7 Assay (Apoptosis Induction) D->E F JC-1 Assay (Mitochondrial Membrane Potential) D->F G In Vitro Kinase Assay (e.g., VEGFR-2, EGFR) D->G H Data Analysis & Interpretation E->H F->H G->H

Caption: A typical workflow for the biological evaluation of novel anticancer compounds.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Caspase-3/7 Assay for Apoptosis

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 hours).

  • Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).

  • Assay Procedure: Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence compared to the untreated control indicates an induction of caspase-3/7 activity and apoptosis.

Protocol 4: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis.

  • Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with the test compound. Include a positive control such as CCCP, a known mitochondrial membrane potential disruptor.

  • JC-1 Staining: Prepare the JC-1 staining solution (typically 1-10 µM in culture medium) and add it to each well. Incubate for 15-30 minutes at 37°C.[10]

  • Washing: Gently wash the cells with assay buffer to remove the excess JC-1 dye.

  • Fluorescence Measurement: Measure the fluorescence using a fluorescence microplate reader. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates, Ex/Em ~585/590 nm), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers, Ex/Em ~514/529 nm).[2]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an induction of apoptosis.

Protocol 5: In Vitro Kinase Inhibition Assay (VEGFR-2 as an example)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagent Preparation: Prepare the kinase assay buffer, a stock solution of ATP, the specific kinase (e.g., recombinant human VEGFR-2), and the substrate (e.g., a poly(Glu,Tyr) peptide).[6]

  • Plate Setup: In a 96-well plate, add the test compound at various concentrations. Include a "no inhibitor" control and a "no enzyme" blank.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase buffer, ATP, and substrate.

    • Add the master mix to all wells.

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.[8]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Signal Detection: Stop the reaction and detect the kinase activity. A common method is to measure the amount of ATP consumed using a luminescence-based assay like Kinase-Glo®. Add the detection reagent, incubate, and measure the luminescence.[9]

  • Data Analysis: A higher luminescence signal corresponds to lower kinase activity (less ATP consumed) and thus higher inhibition. Calculate the percent inhibition relative to the "no inhibitor" control and determine the IC₅₀ value.

III. Data Presentation: Summary of Biological Activities

The following tables summarize the reported in vitro anticancer activities of selected 2-methylthiophene-3-carboxamide derivatives from the literature.

Table 1: Cytotoxicity of 2-Methylthiophene-3-carboxamide Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
16e HCT116 (Colon)3.20 ± 0.12[5]
A549 (Lung)8.81 ± 0.14[5]
MCF-7 (Breast)7.86 ± 0.09[5]
MB-D2 A375 (Melanoma)< 50[8]
HT-29 (Colon)< 75[8]
MCF-7 (Breast)< 100[8]
Compound 5 HepG-2 (Liver)0.59[11]
Compound 21 HepG-2 (Liver)1.29[11]

Table 2: Kinase Inhibitory Activity of Selected Thiophene Carboxamide Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
16e EGFR94.44 ± 2.22[5]
Compound 5 VEGFR-2590[11]
Compound 21 VEGFR-21290[11]

IV. Mechanistic Insights: Targeting Key Signaling Pathways

2-Methylthiophene-3-carboxamide derivatives often exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by these compounds.

Diagram of a Representative Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor Thiophene Carboxamide Inhibitor->VEGFR2 Inhibits (ATP-binding site) Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by a thiophene carboxamide derivative.

V. Conclusion

The 2-methylthiophene-3-carboxamide scaffold represents a highly promising platform for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of their biological activity against various cancer types. The protocols detailed in these application notes provide a robust framework for the synthesis and comprehensive biological evaluation of new analogues based on this scaffold. By systematically applying these methodologies, researchers can efficiently identify and characterize lead compounds, contributing to the advancement of next-generation cancer therapeutics.

References

  • Butnariu, M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • Sharma, P., et al. (2023). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. National Institutes of Health. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Abdelhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. National Institutes of Health. [Link]

  • Butnariu, M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. G-Biosciences. [Link]

  • Vo, T. T. T., et al. (2020). Mitochondrial membrane potential detection. Bio-protocol. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Abdelhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. ResearchGate. [Link]

  • Butnariu, M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

Sources

Derivatization of 2-Methylthiophene-3-carboxamide for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Derivatization of 2-Methylthiophene-3-carboxamide in Structure-Activity Relationship (SAR) Studies

Introduction: The Versatile 2-Methylthiophene-3-carboxamide Scaffold

2-Methylthiophene-3-carboxamide is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural rigidity, coupled with the electronic properties of the thiophene ring and the hydrogen bonding capabilities of the carboxamide moiety, makes it an attractive starting point for the development of novel therapeutic agents. The strategic placement of the methyl and carboxamide groups provides distinct vectors for chemical modification, enabling a systematic exploration of the chemical space around the core structure. This exploration, known as a Structure-Activity Relationship (SAR) study, is fundamental to lead optimization in drug discovery. By synthesizing a library of derivatives and evaluating their biological activity, researchers can decipher the molecular features essential for potency, selectivity, and desirable pharmacokinetic properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 2-Methylthiophene-3-carboxamide for SAR studies. It provides not only detailed experimental protocols but also the underlying scientific rationale for key synthetic transformations and analytical validations.

Strategic Approaches to Derivatization

The derivatization of 2-Methylthiophene-3-carboxamide can be systematically approached by modifying three key positions of the molecule: the carboxamide nitrogen (N-substitution), the thiophene ring (C4 and C5 positions), and the 2-methyl group. Each of these modifications probes a different aspect of the molecule's interaction with its biological target.

Diagram: Derivatization Strategies for 2-Methylthiophene-3-carboxamide

G cluster_0 Core Scaffold cluster_1 Derivatization Points cluster_2 Resulting Derivatives cluster_3 SAR Analysis 2-Methylthiophene-3-carboxamide 2-Methylthiophene-3-carboxamide N_Sub N-Substitution (Amide) 2-Methylthiophene-3-carboxamide->N_Sub Amide Coupling (e.g., Buchwald-Hartwig) Ring_Sub Ring Substitution (C4/C5) 2-Methylthiophene-3-carboxamide->Ring_Sub Electrophilic Aromatic Substitution (e.g., Bromination) Me_Sub Methyl Group Functionalization 2-Methylthiophene-3-carboxamide->Me_Sub Radical Halogenation (e.g., NBS) N_Deriv N-Aryl/Alkyl Amides N_Sub->N_Deriv Ring_Deriv Halogenated/Functionalized Thiophenes Ring_Sub->Ring_Deriv Me_Deriv 2-(Bromomethyl) Derivatives Me_Sub->Me_Deriv SAR Structure-Activity Relationship Profile N_Deriv->SAR Ring_Deriv->SAR Me_Deriv->SAR

Caption: Workflow for the derivatization of 2-Methylthiophene-3-carboxamide.

Part 1: N-Substitution of the Carboxamide

Modification of the amide nitrogen is a common and effective strategy to modulate the physicochemical properties of the parent molecule. Introducing various substituents can alter lipophilicity, introduce new hydrogen bond donors or acceptors, and probe for specific steric interactions within the target's binding pocket.

Protocol 1: Buchwald-Hartwig Amination for N-Aryl Derivatives

This protocol describes a palladium-catalyzed cross-coupling reaction to form N-aryl derivatives. This method is highly versatile and tolerates a wide range of functional groups on the aryl halide coupling partner.

Materials:

  • 2-Methylthiophene-3-carboxamide

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Methylthiophene-3-carboxamide (1.0 mmol), the aryl halide (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale for Component Selection:

  • Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for the catalytic cycle of the Buchwald-Hartwig amination. Xantphos promotes the reductive elimination step, which is often rate-limiting, and its wide bite angle helps to prevent catalyst decomposition.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amide, facilitating its entry into the catalytic cycle.

  • Solvent: Anhydrous 1,4-dioxane is a high-boiling, aprotic solvent that is well-suited for this type of cross-coupling reaction.

Part 2: Electrophilic Substitution on the Thiophene Ring

The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution, primarily at the C5 position, which is sterically more accessible and electronically activated by the sulfur atom and the methyl group.

Protocol 2: Bromination of the Thiophene Ring at the C5 Position

This protocol describes the selective bromination of the thiophene ring at the C5 position using N-bromosuccinimide (NBS).

Materials:

  • 2-Methylthiophene-3-carboxamide

  • N-bromosuccinimide (NBS)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 2-Methylthiophene-3-carboxamide (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add NBS (1.05 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water. A precipitate should form. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-bromo-2-methylthiophene-3-carboxamide.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. The regioselectivity of the bromination should be confirmed by NMR analysis.

Rationale for Component Selection:

  • N-bromosuccinimide (NBS): NBS is a mild and selective brominating agent for electron-rich aromatic rings. It provides a low concentration of bromine in situ, which helps to avoid over-bromination and other side reactions.

  • DMF: DMF is a polar aprotic solvent that effectively dissolves the starting material and facilitates the electrophilic substitution reaction.

Part 3: Functionalization of the 2-Methyl Group

The 2-methyl group can be functionalized through radical halogenation, providing a handle for further modifications via nucleophilic substitution.

Protocol 3: Radical Bromination of the 2-Methyl Group

This protocol details the bromination of the 2-methyl group using NBS and a radical initiator.

Materials:

  • 2-Methylthiophene-3-carboxamide

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Inert atmosphere setup

  • Light source (e.g., a 250W lamp)

Procedure:

  • Reaction Setup: In a flask equipped with a condenser and under an inert atmosphere, dissolve 2-Methylthiophene-3-carboxamide (1.0 mmol) in CCl₄ (20 mL).

  • Reagent Addition: Add NBS (1.1 mmol) and a catalytic amount of AIBN (0.05 mmol).

  • Reaction Execution: Heat the mixture to reflux and irradiate with a light source to initiate the radical reaction. Stir for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting 2-(bromomethyl)thiophene-3-carboxamide by column chromatography on silica gel.

  • Characterization: Characterize the product by ¹H NMR, paying close attention to the shift of the methyl protons to a methylene signal, ¹³C NMR, and HRMS.

Rationale for Component Selection:

  • Radical Initiator (AIBN): AIBN is a common radical initiator that decomposes upon heating to generate radicals, which then initiate the halogenation of the benzylic-like methyl group.

  • Solvent (CCl₄): A non-polar solvent like CCl₄ is used to prevent ionic side reactions and promote the radical pathway.

Data Summary and SAR Analysis

The synthesized derivatives should be evaluated in a relevant biological assay to determine their activity. The results should be compiled into a table to facilitate SAR analysis.

Table 1: Example SAR Data for Hypothetical Derivatives

Compound IDR¹ (N-substituent)R² (C5-substituent)R³ (2-position)IC₅₀ (nM)
Parent HH-CH₃1500
Deriv-N1 4-MethylphenylH-CH₃750
Deriv-N2 4-MethoxyphenylH-CH₃500
Deriv-C5-1 HBr-CH₃1200
Deriv-C5-2 HPhenyl-CH₃900
Deriv-Me1 HH-CH₂Br>10000
Deriv-Me2 HH-CH₂OH2000
Diagram: SAR Analysis Workflow

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_analysis Data Analysis cluster_design Next Generation Design Start 2-Methylthiophene- 3-carboxamide Deriv Library of Derivatives Start->Deriv Parallel Synthesis Purify Purification & Characterization Deriv->Purify Screen Primary Biological Screening Purify->Screen DoseResp Dose-Response (IC50/EC50) Screen->DoseResp SAR_Table Compile SAR Table DoseResp->SAR_Table Model Develop SAR Model (Qualitative/Quantitative) SAR_Table->Model NextGen Design Next Generation of Compounds Model->NextGen

Application Note: High-Throughput Screening of 2-Methylthiophene-3-carboxamide Libraries for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for new therapeutics.[1] The 2-methylthiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of various protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.[2][3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and executing a successful HTS campaign for 2-methylthiophene-3-carboxamide libraries. We detail an end-to-end workflow, from library design and management to robust assay development, automated screening, data analysis, and rigorous hit validation, using a biochemical kinase assay as a practical framework.

Introduction: The Strategic Value of Thiophene Carboxamides in HTS

The primary goal of any HTS campaign is to identify novel, potent, and selective modulators of a biological target.[4] The choice of chemical library is as critical as the assay technology itself. Thiophene-based compounds are particularly attractive due to their structural versatility and ability to form key interactions within the ATP-binding pocket of many kinases.[5] The 2-methylthiophene-3-carboxamide core offers a stable and synthetically tractable starting point for generating focused libraries with diverse chemical functionalities, enhancing the probability of discovering high-quality hits.

This guide is structured to provide not just a set of protocols, but the underlying scientific rationale for each step, ensuring that the described workflow is a self-validating system for identifying genuine, developable hit compounds.

Focused Library Design and Management

A successful screening campaign begins with a high-quality, well-characterized compound library. For the 2-methylthiophene-3-carboxamide scaffold, diversity is typically introduced at the carboxamide nitrogen and at positions on the thiophene ring.

Causality Behind Library Design: The objective is to explore the structure-activity relationship (SAR) landscape around the core scaffold. By systematically varying substituents, we can probe different regions of the target's binding site. The Gewald reaction is a highly efficient and popular method for synthesizing the 2-aminothiophene precursors required for this library.[6][7]

G cluster_synthesis Library Synthesis Workflow start Starting Materials (Ketone, Acetonitrile Derivative, Sulfur) gewald Gewald Reaction start->gewald aminothiophene 2-Aminothiophene Intermediate gewald->aminothiophene coupling Amide Coupling (Diverse Carboxylic Acids) aminothiophene->coupling purification Purification & QC (HPLC/MS) coupling->purification library Final 2-Methylthiophene- 3-carboxamide Library purification->library

Caption: General synthetic workflow for a 2-Methylthiophene-3-carboxamide library.

Protocol 1: Compound Library Plating and Management

Ensuring the integrity and accurate concentration of library compounds is paramount for reproducible results.[8]

  • Compound Solubilization: Dissolve synthesized and purified compounds in 100% dimethyl sulfoxide (DMSO) to a final stock concentration of 10 mM. Use high-quality, anhydrous DMSO to prevent compound precipitation and degradation.

  • Master Plate Preparation: Array the 10 mM DMSO stocks into 96- or 384-well master plates ("mother plates"). These plates should be sealed tightly with foil or cap mats and stored at -20°C or -80°C for long-term use.[9]

  • Assay Plate Creation: For screening, create "daughter plates" by dispensing a small volume from the master plates and diluting further in DMSO. This process minimizes freeze-thaw cycles of the master stock.[9] The final assay plates are then created by dispensing nanoliter volumes of the daughter plates into the microtiter plates used for the assay.

  • Quality Control (QC): Periodically perform QC on the library plates using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) to check for compound purity and identity, as degradation can occur over time.[10]

Table 1: Example Characteristics of a Focused Library

Parameter Target Value Rationale
Number of Compounds 5,000 - 20,000 Provides sufficient diversity while remaining manageable.
Purity >95% Minimizes interference from impurities, reducing false positives.
Molecular Weight 250 - 500 Da Adheres to general principles of drug-likeness (e.g., Lipinski's Rules).

| cLogP | 1 - 4 | Balances solubility and cell permeability for potential downstream cell-based assays. |

HTS Assay Development: A Kinase Inhibition Model

The choice of assay is dictated by the biological target. For kinase targets, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are an industry standard due to their robustness, sensitivity, and resistance to compound interference.[11] We will detail the development of a TR-FRET activity assay.

Why TR-FRET? This technology measures the phosphorylation of a substrate by the kinase. Its time-resolved nature minimizes background fluorescence from library compounds, and the homogenous ("mix-and-read") format is highly amenable to automation.[12]

Protocol 2: TR-FRET Kinase Assay Development & Optimization

The goal is to establish assay conditions that are sensitive to inhibitors while remaining robust and cost-effective.[13]

  • Reagent Preparation: Reconstitute the kinase, a biotinylated peptide substrate, and a phosphorylation-specific antibody conjugated to a Europium (Eu) donor fluorophore according to the manufacturer's protocols.

  • Enzyme Titration: Determine the optimal kinase concentration by titrating the enzyme against a fixed, saturating concentration of the peptide substrate and ATP. The goal is to find the lowest enzyme concentration that gives a robust signal, typically corresponding to 50-80% of the maximum signal (EC50-EC80). This conserves enzyme and increases sensitivity to inhibitors.

  • Substrate (Km) Determination: With the optimal enzyme concentration, perform a substrate titration to determine the Michaelis-Menten constant (Km) for the peptide substrate. For inhibitor screening, the substrate concentration is typically set at or near its Km value to ensure competitive inhibitors can be detected effectively.[14]

  • ATP (Km) Determination: Repeat the process for ATP, as its concentration also affects inhibitor potency. The assay is typically run with an ATP concentration at or near its Km.

  • Reaction Kinetics: Perform a time-course experiment to ensure the reaction is in the linear phase during the measurement window (typically 10-20% substrate turnover). This is critical for accurately measuring inhibitor effects.[14]

Protocol 3: HTS Assay Validation

Before commencing the full screen, the assay must be validated to ensure it can reliably distinguish hits from noise.[15] This is done by running several plates with only positive and negative controls.

  • Plate Setup: Prepare 3-5 full 384-well plates. In half of the wells, set up the full kinase reaction (negative control, 0% inhibition). In the other half, add a known, potent inhibitor at a concentration that fully blocks the enzyme (positive control, 100% inhibition).

  • Data Analysis: Calculate the Signal-to-Background (S/B) ratio, Coefficient of Variation (%CV), and the Z'-factor for each plate.

  • Acceptance Criteria: The assay is deemed robust and ready for HTS if it consistently meets the criteria outlined in Table 2.

Table 2: Key HTS Assay Validation Parameters | Metric | Formula | Acceptance Criteria | Significance | | :--- | :--- | :--- | :--- | | Z'-Factor | 1 - (3σpos + 3σneg) / |μpos - μneg| | > 0.5 | Measures the statistical separation between positive and negative controls; a Z' > 0.5 indicates excellent assay quality suitable for HTS.[16] | | S/B Ratio | μneg / μpos | > 5 | Indicates the dynamic range of the assay. | | %CV | (σ / μ) * 100 | < 15% | Measures the variability within the control wells; low %CV indicates high precision. |

(σ = standard deviation, μ = mean, pos = positive control, neg = negative control)

Executing the Automated HTS Campaign

The HTS process integrates robotics, liquid handlers, and detectors to screen the entire library efficiently.[17]

G cluster_hts Automated HTS Campaign Workflow plate_prep 1. Library Plate Thawing & Centrifugation compound_dispense 2. Nanoliter Dispense of Compounds into Assay Plates plate_prep->compound_dispense reagent_add 3. Automated Addition of Enzyme/Substrate Mix compound_dispense->reagent_add incubation 4. Reaction Incubation (Room Temperature) reagent_add->incubation stop_add 5. Addition of Stop/Detection Reagent (TR-FRET Antibody) incubation->stop_add readout 6. Plate Reading (TR-FRET Detector) stop_add->readout data_analysis 7. Data Processing & Hit Identification readout->data_analysis

Caption: A typical automated workflow for a biochemical HTS campaign.

Protocol 4: Automated Primary Screen
  • Environment: Ensure the screening environment is controlled for temperature and humidity to minimize plate evaporation and other artifacts.

  • Compound Transfer: Use an acoustic dispenser or pin tool to transfer ~50 nL of each compound from the daughter library plates into the 384-well assay plates. This results in a final screening concentration of 10 µM in a typical 10 µL assay volume.[18][19]

  • Controls: Each assay plate must include columns dedicated to positive (e.g., staurosporine) and negative (DMSO only) controls for data normalization and QC.[20]

  • Reagent Addition: Utilize automated liquid handlers to add the enzyme/substrate mix to initiate the reaction, followed by the detection reagents after the appropriate incubation time.

  • Data Acquisition: Read the plates on a TR-FRET-compatible plate reader. The data is then automatically uploaded to a data analysis platform.

Data Analysis and Hit Validation: Separating Signal from Noise

Raw HTS data must be processed and analyzed statistically to identify true "hits." The goal of the subsequent validation phase is to eliminate the inevitable false positives.[21]

G cluster_data Data Analysis & Hit Triage Funnel raw_data Raw Data (~10,000 Compounds) normalization Normalization (% Inhibition) raw_data->normalization primary_hits Primary Hit Selection (e.g., >50% Inhibition) (~300 Compounds) normalization->primary_hits confirmation Hit Confirmation (Dose-Response IC50) (~100 Compounds) primary_hits->confirmation orthogonal Orthogonal Assay (e.g., Binding Assay) (~50 Compounds) confirmation->orthogonal final_hits Validated Hits for SAR (~20-30 Compounds) orthogonal->final_hits

Caption: The funneling process from raw HTS data to high-confidence, validated hits.

Protocol 5: Hit Confirmation and Potency Determination
  • Hit Picking: Select all compounds from the primary screen that meet the hit criteria (e.g., >50% inhibition or a Z-score < -3).

  • Fresh Sample Re-test: Order or re-synthesize solid samples of the primary hits. This is a critical step to confirm that the activity is not due to a degraded or incorrect compound in the screening library.[22]

  • Dose-Response Curves: Using the fresh powders, create 10-point, 3-fold serial dilutions in DMSO. Test these concentrations in the primary assay in triplicate to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50). A classic sigmoidal curve confirms true inhibitory activity.

Protocol 6: Orthogonal and Counter-Screening
  • Orthogonal Assay: To ensure the observed activity is not an artifact of the assay technology, confirm the hits in a mechanistically different assay.[14] For a kinase, if the primary screen was an activity assay, a binding assay (e.g., Surface Plasmon Resonance or a kinase binding assay like LanthaScreen) is an excellent orthogonal choice.[11] True hits should be active in both formats.

  • Promiscuity Counter-Screens: Screen hits against assays designed to flag frequent hitters or Pan-Assay Interference Compounds (PAINS). These compounds often show activity in many assays through non-specific mechanisms like aggregation and must be eliminated.[21]

Table 3: Example Hit Validation and Triage Data

Compound ID Primary Screen (% Inh.) Confirmed IC50 (µM) [Primary Assay] Orthogonal Assay IC50 (µM) [Binding] Notes
MTC-001 85.2% 0.75 0.92 Validated Hit
MTC-002 78.9% 1.2 1.5 Validated Hit
MTC-003 65.1% > 50 > 50 False Positive (Inactive on re-test)
MTC-004 92.5% 0.50 > 50 Assay Artifact (Active in activity, not binding)

| MTC-005 | 71.4% | 2.5 | 3.1 | Validated Hit |

The Path Forward: From Validated Hit to Optimized Lead

The output of a successful HTS campaign is a set of validated hits representing multiple chemical series. These compounds are not drugs, but starting points for medicinal chemistry.[23]

The hit-to-lead (H2L) process involves synthesizing analogs of the validated hits to build an initial SAR profile, optimizing for potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[24][25]

G cluster_h2l Hit-to-Lead (H2L) Process validated_hits Validated HTS Hits hit_expansion Hit Expansion (Analog Synthesis) validated_hits->hit_expansion sar SAR Analysis (Potency & Selectivity) hit_expansion->sar sar->hit_expansion Iterative Design admet ADMET Profiling (PK Properties) sar->admet lead_series Lead Series Identified admet->lead_series

Caption: The iterative cycle of the hit-to-lead optimization phase.

Conclusion

This application note outlines a robust, integrated strategy for the high-throughput screening of 2-methylthiophene-3-carboxamide libraries. By combining rational library design with a meticulously developed and validated biochemical assay, researchers can efficiently identify high-quality, tractable hit compounds. The emphasis on rigorous, multi-step hit validation is critical to ensure that resources are focused on chemical matter with the highest probability of success in downstream lead optimization and drug discovery programs.

References

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Application Notes and Protocols: 2-Methylthiophene-3-carboxamide as a Versatile Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery.[1] By starting with low molecular weight compounds, or "fragments," that bind weakly to a biological target, FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior drug-like properties compared to traditional high-throughput screening (HTS).[1] This guide provides an in-depth technical overview of 2-Methylthiophene-3-carboxamide , a promising fragment for FBDD campaigns. We will explore its physicochemical properties, synthesis, and detailed protocols for its application in primary screening, hit validation, and subsequent hit-to-lead optimization. The principles and methodologies discussed herein are grounded in established practices and are intended to provide researchers with a robust framework for leveraging this versatile thiophene scaffold in their drug discovery endeavors.

Introduction: The Rationale for 2-Methylthiophene-3-carboxamide in FBDD

The thiophene ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties and synthetic tractability, makes it an attractive moiety for drug design.[2] The 2-methylthiophene-3-carboxamide fragment, in particular, embodies several key features that make it an excellent candidate for an FBDD library:

  • Compliance with the "Rule of Three": This fragment is designed to adhere to the empirical guidelines for fragment design, which generally include a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of less than 3.[3] This ensures good aqueous solubility and a higher probability of efficient binding.

  • Defined Exit Vectors: The methyl and carboxamide groups provide clear vectors for chemical elaboration, allowing for systematic exploration of the surrounding binding pocket during hit-to-lead optimization.

  • Synthetic Accessibility: Thiophene carboxamides can be synthesized through well-established synthetic routes, such as the Gewald reaction, facilitating the rapid generation of analogues for structure-activity relationship (SAR) studies.[4][5][6]

  • Rich Interaction Potential: The carboxamide group can act as both a hydrogen bond donor and acceptor, while the thiophene ring can participate in various non-covalent interactions, including hydrophobic and π-stacking interactions.

The following sections will provide a detailed characterization of this fragment and a step-by-step guide to its application in a typical FBDD workflow.

Physicochemical Properties and Synthesis of 2-Methylthiophene-3-carboxamide

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and interpreting the results.

Physicochemical Properties
PropertyEstimated ValueRationale and Importance in FBDD
Molecular Formula C₆H₇NOS
Molecular Weight ~141.19 g/mol Well within the "Rule of Three" guideline of <300 Da, ensuring it is a true fragment.[1][3]
cLogP ~1.0 - 1.5Indicates good solubility, which is critical for the high concentrations used in fragment screening.
Hydrogen Bond Donors 1 (from the amide N-H)Adheres to the "Rule of Three" (≤3), minimizing the risk of poor membrane permeability in later stages.[3]
Hydrogen Bond Acceptors 1 (from the amide C=O)Adheres to the "Rule of Three" (≤3), contributing to favorable ADME properties.[3]
Rotatable Bonds 1Low conformational flexibility increases the likelihood of a favorable binding entropy.
Synthesis Protocol: Modified Gewald Reaction

The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[4][5][6] A plausible route to 2-Methylthiophene-3-carboxamide would involve a variation of this reaction. The following is a generalized protocol that can be optimized for specific laboratory conditions.

Materials:

  • Ethyl 2-cyano-3-oxobutanoate

  • Elemental sulfur

  • Morpholine (or another suitable base)

  • Ethanol

  • Ammonia solution (aqueous)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-oxobutanoate (1 equivalent) and elemental sulfur (1.1 equivalents) in ethanol.

  • Base Addition: Slowly add morpholine (1.2 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ethyl 2-amino-5-methylthiophene-3-carboxylate.

  • Amidation: Convert the resulting ester to the desired carboxamide by treating it with an aqueous ammonia solution. This step may require heating in a sealed tube.

  • Purification: Purify the final product, 2-Methylthiophene-3-carboxamide, by recrystallization or column chromatography.

Characterization: Confirm the structure and purity of the synthesized fragment using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Primary Fragment Screening: Identifying Hits

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Due to the weak affinities of fragments, sensitive biophysical techniques are required.[8][9] Below are protocols for two commonly used methods: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.[10][11][12][13][14]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified target protein

  • 2-Methylthiophene-3-carboxamide stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

Step-by-Step Protocol:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a moderate immobilization level to minimize mass transport effects.

  • Fragment Preparation: Prepare a dilution series of 2-Methylthiophene-3-carboxamide in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).

  • SPR Analysis:

    • Inject the fragment solutions over the sensor surface at a constant flow rate.

    • Include buffer-only injections for double referencing.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

  • Data Analysis:

    • Process the data by subtracting the reference surface and buffer-only injection responses.

    • Identify hits based on a significant and concentration-dependent binding response.

    • For a primary screen, a simple "yes/no" binding assessment is often sufficient.

Protocol: Primary Screening by Ligand-Observed NMR

NMR spectroscopy is another powerful technique for fragment screening that can detect weak binding events.[15][16][17][18] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for primary screening.[16]

Materials:

  • NMR spectrometer (≥ 500 MHz) with a cryoprobe

  • Purified, unlabeled target protein

  • 2-Methylthiophene-3-carboxamide stock solution

  • NMR buffer (e.g., phosphate buffer in D₂O)

Step-by-Step Protocol:

  • Sample Preparation: Prepare NMR samples containing the fragment (typically 100-200 µM) and the target protein (typically 10-20 µM) in the NMR buffer. Prepare a control sample with the fragment only.

  • NMR Data Acquisition:

    • STD-NMR: Acquire a ¹H NMR spectrum with and without selective saturation of the protein resonances. The difference spectrum will show signals only from the protons of the binding fragment.

    • WaterLOGSY: Acquire a WaterLOGSY experiment. In this experiment, magnetization is transferred from bulk water to the protein and then to the binding fragment, resulting in positive NOE signals for binders.

  • Data Analysis: Analyze the resulting spectra to identify signals corresponding to 2-Methylthiophene-3-carboxamide. A clear signal in the STD difference spectrum or a positive NOE in the WaterLOGSY spectrum indicates binding.

Hit Validation and Characterization

Once a preliminary hit is identified, it is crucial to validate the interaction and characterize its binding properties. This typically involves using orthogonal biophysical techniques and determining the binding affinity and stoichiometry.

Protocol: Hit Validation using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (K D ), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • Validated hit fragment (2-Methylthiophene-3-carboxamide)

  • ITC buffer

Step-by-Step Protocol:

  • Sample Preparation: Prepare the protein solution (in the cell) and the fragment solution (in the syringe) in the same buffer to minimize heats of dilution.

  • ITC Experiment:

    • Perform a series of injections of the fragment solution into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the data to a suitable binding model to determine K D , ΔH, and n.

Protocol: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the protein-fragment complex, revealing the precise binding mode and key interactions.[19][20][21][22] This information is invaluable for guiding structure-based drug design.

Materials:

  • Crystallization-grade purified target protein

  • Crystallization screens and reagents

  • 2-Methylthiophene-3-carboxamide

  • X-ray diffraction equipment (in-house or synchrotron)

Step-by-Step Protocol:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the protein in the presence of the fragment.

    • Soaking: Soak pre-existing protein crystals in a solution containing the fragment.

  • Crystal Harvesting and Data Collection:

    • Mount a suitable crystal and collect X-ray diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the crystal structure of the protein-fragment complex.

    • Analyze the electron density maps to confirm the binding of the fragment and identify key interactions with the protein.

SAR by Fragment Evolution: From Hit to Lead

With a validated hit and structural information in hand, the next phase is to optimize the fragment into a more potent lead compound. This is typically achieved through three main strategies: fragment growing, fragment linking, and fragment merging.

Fragment Growing

This strategy involves adding chemical functionality to the fragment to make additional favorable interactions with the target protein. For 2-Methylthiophene-3-carboxamide, the primary vectors for growth are the C5 position of the thiophene ring and the amide nitrogen.

DOT Diagram: Fragment Growing Strategy

FBDD_Growing cluster_0 Initial Hit cluster_1 Fragment Evolution cluster_2 Optimized Lead a 2-Methylthiophene-3-carboxamide b Analog 1 (Modification at C5) a->b Growing c Analog 2 (Modification at Amide) a->c Growing d Potent Lead Compound b->d c->d

Caption: Fragment growing from the initial hit.

Protocol for SAR by Analog Synthesis:

  • Design Analogs: Based on the crystal structure, design a small library of analogs with modifications at the C5 position and the amide nitrogen. For example, introduce different alkyl or aryl groups at C5, or replace the amide hydrogen with various substituents.

  • Synthesize Analogs: Synthesize the designed analogs using appropriate synthetic methodologies.

  • Biological Evaluation: Screen the analogs for binding affinity and/or functional activity to establish a structure-activity relationship.

  • Iterate: Use the SAR data to design and synthesize the next generation of more potent compounds.

Fragment Linking and Merging

If other fragments are found to bind in adjacent pockets, they can be linked together or merged to create a single, higher-affinity molecule.

DOT Diagram: FBDD Workflow

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit to Lead cluster_2 Lead Optimization A Fragment Library (including 2-Methylthiophene-3-carboxamide) B Primary Screen (SPR, NMR) A->B C Hit Validation (ITC, X-ray) B->C D Fragment Growing C->D E Fragment Linking C->E F Fragment Merging C->F G Lead Compound D->G E->G F->G

Caption: A comprehensive FBDD workflow.

Conclusion

2-Methylthiophene-3-carboxamide represents a high-quality, versatile fragment for initiating an FBDD campaign. Its favorable physicochemical properties, synthetic accessibility, and clear vectors for chemical elaboration make it an ideal starting point for the discovery of novel therapeutics against a wide range of biological targets. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this fragment in their drug discovery programs, from initial hit identification to lead optimization.

References

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Application Note: A Scalable, Regioselective Synthetic Protocol for the Production of 2-Methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Methylthiophene-3-carboxamide is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis presents a significant regioselectivity challenge, complicating large-scale production. Direct functionalization of 2-methylthiophene typically occurs at the C5 position, making the introduction of a functional group at the C3 position non-trivial. This application note details a robust, multi-step synthetic route designed for scalability, proceeding from commercially available 2-methylthiophene. The strategy employs a selective bromination/debromination sequence to prepare the key intermediate, 3-bromo-2-methylthiophene, which is then converted to the target carboxamide via a Grignard carboxylation and subsequent amidation. This pathway avoids the use of cryogenic organolithium chemistry, favoring more industrially amenable conditions and reagents.

Introduction and Synthetic Strategy

The thiophene nucleus is a prominent scaffold in a multitude of pharmacologically active agents.[1] Specifically, substituted thiophene carboxamides are explored for their potential as anticancer, antibacterial, and antioxidant agents.[2][3] The production of 2-Methylthiophene-3-carboxamide, however, requires precise control over the regiochemistry of substitution on the thiophene ring. The inherent electronic properties of 2-methylthiophene favor electrophilic attack at the C5 position, necessitating a more nuanced synthetic approach for C3 functionalization.

The protocol outlined herein is a four-step synthesis (Figure 1) that leverages a regioselective bromination-debromination strategy to install functionality at the desired C3 position. This method, adapted from scalable process chemistry principles, provides a reliable pathway to the key carboxylic acid intermediate and the final amide product.[4]

Overall Synthetic Workflow

G cluster_0 Part 1: Key Intermediate Synthesis cluster_1 Part 2: Carboxylation cluster_2 Part 3: Amidation 2MT 2-Methylthiophene DBMT 3,5-Dibromo- 2-methylthiophene 2MT->DBMT Dibromination (NBS) BMT 3-Bromo- 2-methylthiophene DBMT->BMT Selective Debromination (Al powder) Acid 2-Methylthiophene- 3-carboxylic acid BMT->Acid Grignard Carboxylation (Mg, CO₂) Amide 2-Methylthiophene- 3-carboxamide Acid->Amide Amidation (SOCl₂, NH₄OH)

Figure 1: Overall workflow for the synthesis of 2-Methylthiophene-3-carboxamide.

Part 1: Synthesis of 3-Bromo-2-methylthiophene

This phase involves two key transformations: the exhaustive bromination of the starting material followed by a selective removal of the more reactive 5-bromo substituent.

Protocol 1A: Dibromination of 2-Methylthiophene

Principle and Rationale: This step utilizes N-Bromosuccinimide (NBS) as a convenient and solid brominating agent, which is safer to handle at scale than liquid bromine. The reaction proceeds via an electrophilic aromatic substitution mechanism. The first bromination occurs preferentially at the electron-rich C5 position. Using a stoichiometric excess of NBS drives the reaction to completion, installing a second bromine atom at the C3 position to yield 3,5-dibromo-2-methylthiophene.

Materials:

  • 2-Methylthiophene

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Aluminum Powder

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • To a stirred solution of 2-methylthiophene (1.0 eq) in THF, add NBS (2.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 hours, monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, add aluminum powder (10.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for an additional 20 hours. The aluminum powder selectively reduces the C-Br bond at the more reactive C5 position.[4]

  • After cooling to room temperature, filter the reaction mixture to remove solids.

  • Quench the filtrate with ethyl acetate and wash successively with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-bromo-2-methylthiophene.

  • The crude product can be purified by vacuum distillation to afford a clear liquid.

Part 2: Synthesis of 2-Methylthiophene-3-carboxylic acid

This protocol uses a classic Grignard reaction, a powerful and highly scalable method for forming carbon-carbon bonds.

Protocol 2: Grignard Carboxylation of 3-Bromo-2-methylthiophene

Principle and Rationale: The C-Br bond at the C3 position is converted into a highly nucleophilic organometallic species (a Grignard reagent) by reacting with magnesium metal. This reagent readily attacks the electrophilic carbon of carbon dioxide (used in its solid form, "dry ice"). A subsequent acidic workup protonates the resulting carboxylate salt to yield the desired carboxylic acid.[4] This method is preferable to organolithium routes which often require cryogenic temperatures (−78 °C).

G cluster_mech Grignard Carboxylation Mechanism Start 3-Bromo-2-methylthiophene Grignard Thienylmagnesium bromide (Grignard Reagent) Start->Grignard + Mg (THF) Carboxylate Magnesium Carboxylate Salt Grignard->Carboxylate 1. + CO₂ (Dry Ice) 2. Nucleophilic Attack Acid 2-Methylthiophene-3-carboxylic acid Carboxylate->Acid Acidic Workup (H₃O⁺)

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methylthiophene-3-carboxamide via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylthiophene-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the multi-step synthesis, which involves the Gewald reaction as a key transformation. Here, we combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this synthetic route and optimize your experimental outcomes.

I. Overview of the Synthetic Pathway

The synthesis of 2-Methylthiophene-3-carboxamide via the Gewald reaction is typically a two-step process. The first step is the Gewald reaction itself, a powerful one-pot multicomponent reaction that yields a polysubstituted 2-aminothiophene. In this specific case, propanal, cyanoacetamide, and elemental sulfur react to form the intermediate, 2-amino-4-methylthiophene-3-carbonitrile. The second step involves the selective hydrolysis of the nitrile group of the intermediate to the desired carboxamide.

Part 1: The Gewald Reaction - Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile

The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes.[1][2][3][4][5] It involves the condensation of a carbonyl compound (in this case, propanal) with an active methylene nitrile (cyanoacetamide) in the presence of elemental sulfur and a base.[5]

Reaction Mechanism Overview

The reaction proceeds through a sequence of steps:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between propanal and cyanoacetamide to form an α,β-unsaturated nitrile intermediate.[6][7][8][9]

  • Sulfur Addition: The intermediate then reacts with elemental sulfur.[10]

  • Cyclization and Aromatization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.[8][9]

Gewald_Mechanism Reactants Propanal + Cyanoacetamide + Sulfur Knoevenagel Knoevenagel-Cope Condensation Reactants->Knoevenagel Base (e.g., Morpholine) Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition Unsaturated_Nitrile->Sulfur_Addition Sulfur_Adduct Sulfur Adduct Intermediate Sulfur_Addition->Sulfur_Adduct Cyclization Intramolecular Cyclization Sulfur_Adduct->Cyclization Thiophene_Intermediate Dihydrothiophene Intermediate Cyclization->Thiophene_Intermediate Aromatization Aromatization Thiophene_Intermediate->Aromatization Product 2-Amino-4-methylthiophene -3-carbonitrile Aromatization->Product

Caption: Key stages of the Gewald reaction for 2-aminothiophene synthesis.

Troubleshooting the Gewald Reaction

Q1: My reaction yield is very low or I'm not getting any product. What are the likely causes?

A1: Low to no yield in a Gewald reaction often points to issues with the initial Knoevenagel-Cope condensation or the quality of your reagents.[11]

  • Inefficient Condensation: This first step is critical.[11][12]

    • Troubleshooting:

      • Verify Reagent Quality: Ensure your propanal is not oxidized and the cyanoacetamide has not degraded. Use freshly opened or purified reagents.

      • Base Selection: The choice of base is crucial.[12] Morpholine is often preferred as it also aids in dissolving sulfur.[13] Other bases like piperidine or triethylamine can also be effective.[12]

      • Water Removal: The condensation step produces water, which can inhibit the reaction. While not always necessary, in stubborn cases, using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.[14]

  • Poor Sulfur Reactivity:

    • Troubleshooting:

      • Use Finely Powdered Sulfur: This increases the surface area for reaction.[5]

      • Ensure Adequate Mixing: Vigorous stirring is necessary to keep the sulfur suspended.

Q2: I'm observing a significant amount of a dark, tarry byproduct. What is it and how can I prevent it?

A2: Dark, tarry mixtures are often a result of polymerization or the formation of complex polysulfides, usually due to excessive heat.[14]

  • Troubleshooting:

    • Temperature Control: Carefully control the reaction temperature. The Gewald reaction is often exothermic. Running the reaction at a lower temperature (e.g., 40-50°C) or with cooling might be necessary.

    • Reagent Purity: Impurities in the starting materials can catalyze polymerization.[14]

    • Order of Addition: Adding the sulfur portion-wise can sometimes help to control the exotherm and minimize side reactions.

Q3: I have a major byproduct that is not the desired thiophene. What could it be?

A3: A common byproduct is the dimer of the α,β-unsaturated nitrile intermediate, especially when using cyanoacetamide derivatives.[11][14]

  • Troubleshooting:

    • Optimize Reaction Temperature: The formation of this dimer is highly temperature-dependent.[14] Experiment with a range of temperatures to find the optimal condition for your specific substrate.

    • Adjust Reagent Addition Rate: Slow, controlled addition of the propanal can favor the desired intramolecular cyclization over intermolecular dimerization.[14]

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Ethanol, methanol, or DMF are common choices.[5]

Experimental Protocol: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile

This protocol is a general guideline. Optimization of temperature and reaction time may be necessary.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyanoacetamide (1.0 eq) and elemental sulfur (1.2 eq).

  • Solvent and Catalyst Addition: Add ethanol or methanol as the solvent, followed by the addition of morpholine (1.1 eq).

  • Reactant Addition: Slowly add propanal (1.0 eq) to the stirred mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to 40-50°C and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, filter the solid and wash with cold ethanol. If not, pour the reaction mixture into ice-water and collect the precipitate. The crude product can be purified by recrystallization from ethanol or another suitable solvent.

ParameterRecommended RangeNotes
Temperature 40 - 60°CHigher temperatures can lead to byproducts.
Base Morpholine, PiperidineMorpholine is often preferred.
Solvent Ethanol, Methanol, DMFEthanol is a good starting point.
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS.

Part 2: Hydrolysis of 2-Amino-4-methylthiophene-3-carbonitrile to 2-Methylthiophene-3-carboxamide

The conversion of the nitrile to a carboxamide is a critical second step. This is typically achieved through controlled hydrolysis.

Reaction Mechanism Overview

The hydrolysis of nitriles to amides can be catalyzed by either acid or base.[15] The reaction involves the nucleophilic attack of water (in acid) or hydroxide (in base) on the nitrile carbon, followed by tautomerization to form the amide.[16]

Hydrolysis_Mechanism Nitrile 2-Amino-4-methylthiophene -3-carbonitrile Activation Protonation (Acid) or Hydroxide Attack (Base) Nitrile->Activation Intermediate Activated Nitrile Intermediate Activation->Intermediate Water_Attack Nucleophilic Attack by Water Intermediate->Water_Attack Tautomerization Tautomerization Water_Attack->Tautomerization Amide 2-Methylthiophene -3-carboxamide Tautomerization->Amide

Caption: Simplified mechanism for the hydrolysis of a nitrile to a carboxamide.

Troubleshooting the Hydrolysis Step

Q1: The hydrolysis is very slow or incomplete.

A1: The reactivity of the nitrile can be influenced by the electron-donating amino group on the thiophene ring.

  • Troubleshooting:

    • Increase Temperature: Carefully increasing the reaction temperature can improve the rate of hydrolysis.

    • Stronger Acid/Base: Using a more concentrated acid (e.g., sulfuric acid) or a stronger base (e.g., sodium hydroxide) can accelerate the reaction. However, be cautious as this can also promote over-hydrolysis to the carboxylic acid.

    • Co-solvents: The use of a co-solvent like tert-butanol has been reported to help stop the hydrolysis at the amide stage.[17]

Q2: I'm getting the carboxylic acid as a major byproduct.

A2: Over-hydrolysis of the amide to the carboxylic acid is a common issue, as amides can also be hydrolyzed under acidic or basic conditions.[16][17]

  • Troubleshooting:

    • Milder Conditions: Use milder reaction conditions, such as a lower temperature or a shorter reaction time.[17]

    • Stoichiometric Reagents: Use a stoichiometric amount of acid or base rather than a large excess.

    • Monitor Carefully: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Experimental Protocol: Hydrolysis to 2-Methylthiophene-3-carboxamide

This is a general procedure for acid-catalyzed hydrolysis. Optimization will be necessary.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-amino-4-methylthiophene-3-carbonitrile (1.0 eq) in a suitable solvent such as a mixture of acetic acid and sulfuric acid.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-70°C) and stir. Monitor the reaction closely by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, cool the mixture and carefully pour it into ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.

ParameterRecommended ConditionNotes
Catalyst Sulfuric acid in acetic acidOther acid systems can be explored.
Temperature 50 - 70°CHigher temperatures increase the risk of over-hydrolysis.
Reaction Time 1 - 4 hoursMonitor closely to avoid carboxylic acid formation.

Overall Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Gewald Gewald Reaction Start->Gewald Check_Gewald Check Yield and Purity of Nitrile Gewald->Check_Gewald Low_Yield Low Yield/ No Product Check_Gewald->Low_Yield No Byproducts Byproducts Present Check_Gewald->Byproducts No Hydrolysis Hydrolysis to Amide Check_Gewald->Hydrolysis Yes Optimize_Gewald Optimize Gewald: - Reagent Quality - Base Selection - Temperature Low_Yield->Optimize_Gewald Byproducts->Optimize_Gewald Optimize_Gewald->Gewald Check_Hydrolysis Check Conversion and Purity of Amide Hydrolysis->Check_Hydrolysis Incomplete Incomplete Reaction Check_Hydrolysis->Incomplete No Over_Hydrolysis Carboxylic Acid Formation Check_Hydrolysis->Over_Hydrolysis No Success Successful Synthesis Check_Hydrolysis->Success Yes Optimize_Hydrolysis Optimize Hydrolysis: - Milder Conditions - Reaction Time - Temperature Incomplete->Optimize_Hydrolysis Over_Hydrolysis->Optimize_Hydrolysis Optimize_Hydrolysis->Hydrolysis

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Technical Support Center: Synthesis of 2-Methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylthiophene-3-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction outcomes, minimize impurities, and ensure the integrity of your final product.

I. Introduction to Synthetic Strategies

The synthesis of 2-Methylthiophene-3-carboxamide can be approached through several key pathways. The most prevalent and versatile method involves the construction of a substituted 2-aminothiophene core, frequently via the Gewald reaction , followed by functional group manipulation. An alternative strategy involves the direct functionalization of a pre-existing 2-methylthiophene scaffold. Understanding the nuances of each route is critical to anticipating and mitigating the formation of byproducts.

II. Troubleshooting Guide: Common Byproducts and Solutions

This section addresses specific issues that may arise during the synthesis of 2-Methylthiophene-3-carboxamide, categorized by the likely synthetic route.

Route 1: Gewald Reaction Approach

The Gewald reaction is a powerful one-pot, multicomponent condensation that efficiently assembles the 2-aminothiophene ring system.[1] For the synthesis of a precursor to 2-Methylthiophene-3-carboxamide, this typically involves the reaction of acetone (providing the 5-methyl group), cyanoacetamide, and elemental sulfur in the presence of a basic catalyst.[1]

Answer:

Likely Culprit: The most common isomeric byproduct in this context is 2-Amino-4-methylthiophene-3-carboxamide . Its formation is often a result of the regioselectivity of the initial Knoevenagel condensation step in the Gewald reaction. While the desired product has the methyl group at the 5-position, reaction conditions can favor the formation of the 4-methyl isomer.

Causality: The regiochemical outcome of the Gewald reaction can be influenced by the nature of the carbonyl compound and the reaction conditions.[2] With an unsymmetrical ketone like methyl ethyl ketone, a mixture of isomers is almost guaranteed. Even with a symmetrical ketone like acetone, side reactions or impurities can potentially lead to isomeric byproducts, although this is less common.

Troubleshooting and Prevention:

  • Starting Material Purity: Ensure the purity of your starting materials. Contaminants in the acetone or cyanoacetamide could potentially lead to unexpected side reactions.

  • Temperature Control: Maintain strict control over the reaction temperature. Excursions in temperature can affect the delicate balance of the reaction equilibria, potentially favoring the formation of the undesired isomer.

  • Catalyst Choice: The choice of base catalyst (e.g., morpholine, triethylamine, piperidine) can influence the reaction pathway.[3] Experimenting with different bases may help to improve the regioselectivity.

  • Analytical Identification:

    • NMR Spectroscopy: 1H NMR is a powerful tool to distinguish between the 5-methyl and 4-methyl isomers. The chemical shift and coupling patterns of the thiophene ring protons will be distinct.

    • Chromatography: Techniques like HPLC and GC-MS can effectively separate and identify the isomers. Co-injection with a known standard of the potential byproduct, if available, can confirm its identity.

Purification Strategy:

  • Fractional Crystallization: If there is a sufficient difference in the solubility of the two isomers, fractional crystallization from a suitable solvent system can be an effective purification method.

  • Column Chromatography: For smaller scales or when crystallization is ineffective, silica gel column chromatography is the most reliable method for separating the isomers. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, will likely be necessary.

Answer:

Likely Culprit: The byproduct is likely 2-Methylthiophene-3-carboxylic acid . This is a common issue when the synthesis proceeds through a nitrile intermediate (2-Methylthiophene-3-carbonitrile) that is subsequently hydrolyzed to the amide.

Causality: The hydrolysis of a nitrile to a carboxamide is a delicate transformation. The reaction conditions required for this conversion can often be harsh enough to promote further hydrolysis of the newly formed amide to the carboxylic acid.[4][5] This is especially true if the reaction is run for an extended period or at elevated temperatures in the presence of acid or base.

Troubleshooting and Prevention:

  • Milder Hydrolysis Conditions: If you are hydrolyzing a nitrile, opt for milder reaction conditions. The use of a peroxide-based method (e.g., hydrogen peroxide with a base) can sometimes selectively hydrolyze the nitrile to the amide with minimal over-hydrolysis.[4]

  • Strict pH Control: Maintain careful control of the pH during the reaction and workup. Strong acidic or basic conditions will accelerate the hydrolysis of the amide.

  • Reaction Monitoring: Closely monitor the progress of the reaction by TLC or HPLC. Quench the reaction as soon as the starting nitrile is consumed to prevent the accumulation of the carboxylic acid byproduct.

  • Alternative Synthetic Route: Consider a synthetic route that avoids the hydrolysis of a nitrile. For example, the direct amidation of 2-Methylthiophene-3-carboxylic acid or its acid chloride derivative.

Purification Strategy:

  • Acid-Base Extraction: The carboxylic acid byproduct can be easily removed from the desired neutral amide by performing an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and extracted into the aqueous layer, while the amide remains in the organic layer.

Route 2: Amidation of 2-Methylthiophene-3-carboxylic Acid

This route involves the conversion of 2-Methylthiophene-3-carboxylic acid to the corresponding carboxamide. This is typically achieved by first activating the carboxylic acid (e.g., by converting it to the acid chloride) and then reacting it with ammonia or an amine.

Answer:

Likely Culprits:

  • Unreacted Starting Material: Incomplete conversion of the carboxylic acid.

  • Dimerization/Anhydride Formation: The activated carboxylic acid intermediate can react with another molecule of the carboxylic acid to form an anhydride.

  • Side reactions from activating agents: The reagents used to activate the carboxylic acid (e.g., thionyl chloride, oxalyl chloride) can lead to their own set of byproducts if not used carefully.

Causality: The direct amidation of a carboxylic acid is a condensation reaction that produces water as a byproduct, which can hinder the reaction from going to completion.[6] Activation of the carboxylic acid is therefore often necessary. However, the activated intermediate is highly reactive and can participate in side reactions if the reaction conditions are not optimized.

Troubleshooting and Prevention:

  • Efficient Activation: Ensure complete conversion of the carboxylic acid to the activated intermediate (e.g., acid chloride). This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride). Use a slight excess of the activating agent and ensure anhydrous conditions.

  • Controlled Addition of Amine/Ammonia: Add the ammonia or amine solution slowly and at a controlled temperature (often at 0 °C) to the activated carboxylic acid. This will minimize side reactions and prevent a large exotherm.

  • Anhydrous Conditions: All reagents and solvents should be strictly anhydrous to prevent the hydrolysis of the activated intermediate back to the carboxylic acid.

  • Use of Coupling Reagents: For a more controlled reaction, consider using modern peptide coupling reagents (e.g., DCC, EDC, HATU). These reagents facilitate the direct amidation of the carboxylic acid under milder conditions, often with fewer byproducts.[7]

Purification Strategy:

  • Aqueous Workup: A standard aqueous workup can remove many of the water-soluble byproducts and unreacted reagents.

  • Crystallization: 2-Methylthiophene-3-carboxamide is often a crystalline solid. Recrystallization from a suitable solvent is an excellent method for purification.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used to separate the desired product from the various byproducts.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the synthesis of 2-Methylthiophene-3-carboxamide?

A1: The expected yield will vary significantly depending on the chosen synthetic route and the scale of the reaction. For the Gewald reaction followed by functional group manipulation, yields can range from 40-70%. Direct amidation of the corresponding carboxylic acid can also provide good yields, often in the range of 60-85%, especially when using efficient coupling agents.

Q2: What are the recommended storage conditions for 2-Methylthiophene-3-carboxamide?

A2: 2-Methylthiophene-3-carboxamide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Yes, several reagents used in these synthetic routes require careful handling:

  • Thionyl Chloride/Oxalyl Chloride: These are corrosive and react violently with water to release toxic gases (SO2 and HCl, or CO, CO2, and HCl, respectively). Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Elemental Sulfur: While generally of low toxicity, it can be flammable and can generate toxic hydrogen sulfide gas upon reaction with acids.

  • Organic Solvents: Many of the solvents used (e.g., DMF, THF, ethanol) are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

IV. Experimental Protocols and Data

Protocol 1: Synthesis of 2-Amino-5-methylthiophene-3-carboxamide via Gewald Reaction
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetone (1.2 eq.), cyanoacetamide (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Add a catalytic amount of morpholine (0.1 eq.).

  • Heat the reaction mixture to a gentle reflux (around 50-60 °C) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Further purify the product by recrystallization from ethanol or by column chromatography if necessary.

Parameter Typical Value
Yield 60-75%
Purity (crude) >90% (by NMR)
Major Byproducts Isomeric 2-amino-4-methylthiophene-3-carboxamide (if any)
Protocol 2: Amidation of 2-Methylthiophene-3-carboxylic Acid
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Methylthiophene-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq.) dropwise at 0 °C. Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

V. Visualizing Reaction Pathways

Gewald Reaction Pathway

Gewald_Reaction cluster_reactants Reactants acetone Acetone knoevenagel Knoevenagel Condensation acetone->knoevenagel cyanoacetamide Cyanoacetamide cyanoacetamide->knoevenagel sulfur Sulfur thiolation Thiolation & Cyclization sulfur->thiolation base Base Catalyst base->knoevenagel intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate isomer Isomeric Byproduct (2-Amino-4-methyl-) knoevenagel->isomer Side Reaction intermediate->thiolation product 2-Amino-5-methyl- thiophene-3-carboxamide thiolation->product

Caption: The Gewald reaction pathway to the 2-aminothiophene precursor.

Amidation Pathway

Amidation_Pathway cluster_reactants2 Reactants carboxylic_acid 2-Methylthiophene- 3-carboxylic Acid activation Activation carboxylic_acid->activation activating_agent Activating Agent (e.g., SOCl2) activating_agent->activation ammonia Ammonia nucleophilic_attack Nucleophilic Attack ammonia->nucleophilic_attack acid_chloride Acid Chloride Intermediate activation->acid_chloride acid_chloride->nucleophilic_attack hydrolysis_byproduct Hydrolysis to Carboxylic Acid acid_chloride->hydrolysis_byproduct Presence of Water product_amide 2-Methylthiophene- 3-carboxamide nucleophilic_attack->product_amide

Caption: The amidation pathway via an activated carboxylic acid intermediate.

VI. References

  • Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte. 1966 , 99 (1), 94-100.

  • Puterová, Z.; Krutošíková, A.; Végh, D. ARKIVOC. 2010 , (i), 209-246. [Link]

  • Valeur, E.; Bradley, M. Chemical Society Reviews. 2009 , 38 (2), 606-631. [Link]

  • Buchstaller, H.-P.; Siebert, C.; Lyssy, R. H.; Wunner, J. Monatshefte für Chemie/Chemical Monthly. 2001 , 132 (2), 279-293.

  • Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. Journal of Heterocyclic Chemistry. 1999 , 36 (2), 333-345.

  • Campaigne, E.; Bourgeois, R. C. Journal of the American Chemical Society. 1954 , 76 (9), 2445-2447.

  • Kogami, M.; Watanabe, N. Chemical & Pharmaceutical Bulletin. 2011 , 59 (6), 797-798. [Link]

  • Gouda, M. A.; Berghot, M. A.; Baz, H. A. Turkish Journal of Chemistry. 2011 , 35 (5), 815-837. [Link]

  • Elgemeie, G. H.; Ali, H. A.; Abd El-Aal, F. M. Journal of Heterocyclic Chemistry. 1999 , 36 (1), 235-239.

  • Shvekhgeimer, M.-G. A. Chemistry of Heterocyclic Compounds. 2004 , 40 (3), 257-293.

  • Abdelrazek, F. M.; Fadda, A. A.; El-Morsy, A. M. Phosphorus, Sulfur, and Silicon and the Related Elements. 2007 , 182 (10), 2453-2462.

  • Fadda, A. A.; El-Mekawy, R. E.; El-Agrody, A. M. Journal of the Chinese Chemical Society. 2008 , 55 (3), 665-671.

  • Han, S.-Y.; Kim, Y.-A. Tetrahedron. 2004 , 60 (11), 2447-2467.

  • Montalbetti, C. A. G. N.; Falque, V. Tetrahedron. 2005 , 61 (46), 10827-10852.

  • Kouznetsov, V. V.; Mendez, L. Y. V.; Gomez, C. M. M. Current Organic Chemistry. 2005 , 9 (15), 1473-1491.

  • O'Connor, C. J.; Mageswaran, S. Australian Journal of Chemistry. 1987 , 40 (3), 567-575.

Sources

Technical Support Center: Purification of 2-Methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methylthiophene-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and similar heterocyclic amide compounds. Here, we address common challenges encountered during purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. Our approach is rooted in practical, field-tested experience to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Assessment & Common Impurities

Q1: What are the expected physical properties of 2-Methylthiophene-3-carboxamide and why do they matter for purification?

A1: Understanding the basic physical properties is the first step in designing a purification strategy. 2-Methylthiophene-3-carboxamide is a solid at room temperature.[1] Its structure, featuring a polar carboxamide group and a moderately nonpolar methylthiophene core, gives it intermediate polarity. This dual nature is key: it's often too polar for easy elution in purely nonpolar solvents during chromatography but may have sufficient solubility in hot organic solvents for recrystallization.

PropertyValueSignificance for Purification
Molecular Formula C₆H₇NOSLow molecular weight suggests it should be amenable to standard purification techniques.
Molecular Weight 141.19 g/mol [2]
Appearance Solid[1]
CAS Number 189329-96-2[2]

Q2: I've just completed the synthesis. What are the most probable impurities I should be looking for?

A2: The impurities in your crude product are directly linked to your synthetic route. For a typical amide coupling reaction (e.g., from 2-methylthiophene-3-carboxylic acid and an ammonia source or an amine), the following are most common:

Impurity TypeSpecific ExampleOrigin & Impact
Unreacted Starting Materials 2-Methylthiophene-3-carboxylic acidIncomplete reaction. The acidic nature of this impurity can cause streaking on silica gel chromatography.
Amine source (if applicable)Incomplete reaction. Basic amines can also interact strongly with silica gel.
Coupling Reagent Byproducts N-acylureaForms when using carbodiimide reagents like DCC or EDC.[3] Can be difficult to remove due to similar polarity to the product.
HOBt/HATU residuesByproducts from common peptide coupling reagents.
Side-Reaction Products Dimerized starting materialsCan occur under harsh reaction conditions.

Identifying these is crucial. For example, knowing you have a carboxylic acid impurity suggests that a mild basic wash of your crude organic extract before concentration could remove a significant portion of it.

Section 2: The Preferred Method - Recrystallization

Recrystallization is often the most efficient method for purifying solid amides, offering high purity in a single step if an appropriate solvent is found.[4]

Q3: My compound is a solid, but I'm struggling to find a good recrystallization solvent. What's the strategy?

A3: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[5] Given the intermediate polarity of 2-Methylthiophene-3-carboxamide, a systematic solvent screen is the best approach.

Step-by-Step Solvent Screening Protocol:

  • Place ~10-20 mg of your crude solid into a small test tube.

  • Add a nonpolar solvent (e.g., Hexanes) dropwise. If it dissolves readily at room temperature, the solvent is too nonpolar to be a good single recrystallization solvent.

  • If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves completely, you may have found a good solvent. Allow it to cool slowly to see if crystals form.

  • If it remains insoluble even when hot, the solvent is too polar.

  • Repeat this process with solvents of increasing polarity.

Solvent ClassExample(s)Expected Behavior with 2-Methylthiophene-3-carboxamide
Nonpolar Hexanes, HeptaneLikely insoluble at all temperatures. Good for use as an anti-solvent.
Moderately Nonpolar Toluene, Ethyl AcetateGood starting candidates. May show the desired solubility profile.
Polar Aprotic Acetone, AcetonitrileMay be too effective at dissolving the compound, even when cold.[4]
Polar Protic Ethanol, Methanol, WaterOften good solvents for amides.[6] Water is likely a poor solvent unless the compound is very polar.

Q4: My compound "oiled out" instead of forming crystals. How do I resolve this?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system. The compound separates as a liquid instead of a solid.

Troubleshooting "Oiling Out":

  • Use a Solvent Pair: This is the most common solution. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethanol). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexanes or water) dropwise at the boiling point until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[6]

  • Lower the Crystallization Temperature: Use a larger volume of solvent so that saturation occurs at a lower temperature.

  • Scratch & Seed: Vigorously scratching the inside of the flask with a glass rod at the solution-air interface can create nucleation sites. Adding a tiny "seed" crystal of the pure compound can also initiate crystallization.[5]

Section 3: Purification by Flash Chromatography

When recrystallization fails or is insufficient, flash chromatography is the next logical step. However, the polar amide group can lead to challenges.

Q5: My compound streaks badly or remains stuck at the baseline of my silica gel column. What is happening?

A5: This is a classic issue with polar compounds, especially those with amine or amide groups, on standard acidic silica gel.[4] The polar amide can interact very strongly with the silanol groups (Si-OH) on the silica surface, leading to poor mobility and band broadening (streaking).

Workflow for Optimizing Chromatography:

Caption: Decision workflow for troubleshooting flash chromatography.

Explanation of the Workflow:

  • Initial TLC: Start by running a Thin-Layer Chromatography (TLC) plate to assess separation. A good starting eluent for thiophene carboxamides is a mixture of Ethyl Acetate (EtOAc) and Hexanes (e.g., 8:2 ratio).[7]

  • Modify Eluent Polarity: If the compound doesn't move (Rf=0), increase the eluent polarity. A gradient of methanol (MeOH) in dichloromethane (DCM) is a powerful system for polar compounds.[3]

  • Add a Basic Modifier: If streaking persists, it may be due to the acidic nature of the silica. Adding a small amount of a base like triethylamine (TEA) or ammonia in methanol to your eluent can neutralize the acidic sites on the silica, improving peak shape.[4]

  • Switch Stationary Phase: For very polar compounds that are intractable on silica, reversed-phase flash chromatography is an excellent alternative.[8] Here, you use a nonpolar stationary phase (like C18-functionalized silica) and a polar mobile phase (like a water/acetonitrile or water/methanol gradient).[3][8]

Q6: I suspect my compound is decomposing on the silica gel. How can I confirm this and what should I do?

A6: Decomposition on silica is a real risk for sensitive molecules.[4]

Diagnosis and Solutions:

  • Diagnosis: Run a TLC plate. Spot your crude material and let the plate sit for 20-30 minutes before eluting. If a new spot appears at the baseline or elsewhere compared to a freshly spotted lane, it's likely decomposing on the silica.

  • Solutions:

    • Neutralize the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine, then pack the column with this slurry. This deactivates the acidic sites.

    • Use a Different Stationary Phase: Alumina (neutral or basic) is a good alternative to silica for acid-sensitive compounds.

    • Switch to Reversed-Phase: As mentioned, reversed-phase chromatography avoids the acidic environment of silica gel and is often the best solution for sensitive polar molecules.[8]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability for Novel Amide Compounds. BenchChem.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Biris, C. G., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(23), 8303. MDPI. [Link]

  • PubChem. (n.d.). 2-Methylthiophene. National Center for Biotechnology Information. [Link]

  • Abdelhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Molecules, 23(9), 2269. NIH. [Link]

  • ResearchGate. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. ResearchGate. [Link]

  • Curtis, R. F., & Phillips, G. T. (1962). Thin-layer chromatography of thiophene derivatives. Journal of Chromatography, 9, 366-368. [Link]

  • PubMed. (1962). Thin-layer chromatography of thiophene derivatives. National Center for Biotechnology Information. [Link]

  • Stenutz. (n.d.). 2-methylthiophene-3-carboxamide. Stenutz. [Link]

  • Sabry, N. M. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 335-366. TÜBİTAK Academic Journals. [Link]

  • Adlington, R. M., et al. (2010). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 12(20), 4482–4485. NIH. [Link]

  • ResearchGate. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. [Link]

  • MIT OpenCourseWare. (2010). Recrystallization. YouTube. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • ResearchGate. (2021). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? ResearchGate. [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2971. NIH. [Link]

  • PubChem. (n.d.). 3-Methylthiophene-2-carboxamide. National Center for Biotechnology Information. [Link]

  • Kogami, M., & Watanabe, N. (2011). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Chemical & Pharmaceutical Bulletin, 59(6), 797-798. PubMed. [Link]

  • CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide. (2015).
  • Wikipedia. (n.d.). 2-Methylthiophene. [Link]

  • US20090318710A1 - Process for the purification of thiophenes. (2009).
  • Organic Syntheses. (n.d.). 3-methylthiophene. [Link]

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Technical Support Center: Troubleshooting Low Yields in 2-Aminothiophene-3-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminothiophene-3-carboxamides. This guide is designed for researchers, chemists, and drug development professionals who utilize the robust and versatile Gewald reaction for the synthesis of this important heterocyclic scaffold. Low yields can be a significant impediment to research and development timelines. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues encountered during this multicomponent reaction.

Frequently Asked Questions (FAQs)

Section 1: Issues with Starting Materials & Reagents

Question 1: My reaction is sluggish or fails to initiate. Could my starting materials be the problem?

Answer: Absolutely. The purity and reactivity of your starting materials are paramount.

  • Carbonyl Compound Quality: Aldehydes are generally more reactive than ketones. Ensure your carbonyl compound is free from oxidized impurities or polymers, which can inhibit the initial condensation step. If using an aldehyde, check for polymerization, often indicated by a hazy or viscous appearance.

  • Active Methylene Nitrile Purity: The key reactant, a cyanoacetamide or similar active methylene compound, must be pure. Impurities can interfere with the basicity of the reaction medium and lead to unwanted side reactions.

  • Sulfur Quality: Use finely powdered elemental sulfur.[1] Clumped or coarse sulfur has reduced surface area, leading to poor solubility and reactivity in common organic solvents.[2] Ensure it is dry and stored away from moisture.

Question 2: I'm using a ketone, and the yield is consistently low. What's the issue?

Answer: Ketones, particularly sterically hindered ones, are less reactive than aldehydes in the initial Knoevenagel-Cope condensation step.[2][3] This is often the rate-limiting step and a primary cause of low yields.

  • Consider a Stronger Base: For less reactive ketones, a standard base like triethylamine may be insufficient. Switching to a stronger secondary amine base such as piperidine or morpholine can significantly improve the rate of the initial condensation.[2][4]

  • Two-Step Procedure: For particularly challenging ketones, a two-step approach is often more effective.[2][3] First, perform and isolate the product of the Knoevenagel-Cope condensation (the α,β-unsaturated nitrile). Then, in a second step, react this intermediate with sulfur and a base.[2]

Section 2: Problems with Reaction Conditions

Question 3: My reaction mixture has turned dark brown or black, and I'm getting a tarry, intractable mess instead of a clean product. What's happening?

Answer: Dark coloration and tar formation are classic signs of polymerization and the formation of complex polysulfides, typically caused by excessive heat.[4]

  • Temperature Control is Critical: The Gewald reaction is often exothermic, especially during the initial condensation. The ideal temperature range is typically 40-60°C.[2] Overheating can cause the starting materials or the unsaturated intermediate to polymerize.[4] It is crucial to monitor and control the internal reaction temperature, using an ice bath if necessary, especially during the addition of the base catalyst.

  • Rate of Addition: Slow, controlled addition of the base or other reagents can help manage the exotherm and prevent localized overheating, which can trigger polymerization.[4]

Question 4: My yield is low, and TLC analysis shows a significant amount of unreacted starting material. What should I do?

Answer: This indicates that the reaction has not gone to completion. Several factors could be at play:

  • Insufficient Reaction Time: While many Gewald reactions are complete within a few hours, less reactive substrates may require longer reaction times. Monitor the reaction by TLC until the starting material spot is consumed.

  • Ineffective Catalyst: The choice and amount of base catalyst are crucial.[5] While stoichiometric amounts of base have been traditionally used, recent studies show that truly catalytic amounts (e.g., 10-20 mol%) of specific catalysts like piperidinium borate can be highly effective.[5] If using a standard amine base, ensure the stoichiometry is correct. Without a catalyst, the reaction often fails to proceed at all.[5]

  • Water Inhibition: The Knoevenagel-Cope condensation step produces water, which can inhibit the reaction equilibrium.[2][4] For stubborn reactions, consider using a Dean-Stark apparatus to remove water azeotropically or adding a dehydrating agent.[2][4]

Question 5: I'm observing a significant byproduct that I suspect is a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize this?

Answer: Dimerization of the α,β-unsaturated nitrile is a well-known competing side reaction in the Gewald synthesis.[4] This intermolecular reaction competes directly with the desired intramolecular cyclization with sulfur.

  • Optimize Temperature: The rate of dimerization is highly sensitive to temperature. A systematic screen to find the optimal temperature for your specific substrates can favor the desired reaction.[4]

  • Adjust Reagent Concentration/Addition: High concentrations of the intermediate can favor intermolecular dimerization. Try using more dilute conditions or adding one of the initial reactants (e.g., the carbonyl compound) slowly to keep the instantaneous concentration of the intermediate low.[4]

  • Solvent Choice: The polarity of the solvent can influence the relative rates of cyclization versus dimerization.[4] Polar solvents like ethanol, methanol, or DMF are commonly used as they also help to solubilize the elemental sulfur.[2]

ParameterRecommendationRationale
Base Selection For aldehydes: Triethylamine. For ketones: Piperidine, Morpholine.[2]Matches base strength to the reactivity of the carbonyl compound to promote efficient Knoevenagel-Cope condensation.
Temperature Maintain 40-60°C.[2] Use cooling if necessary.Avoids polymerization and polysulfide side reactions that lead to tar formation and reduced yields.[4]
Solvent Ethanol, Methanol, DMF.[1][2]Polar solvents enhance the solubility and reactivity of elemental sulfur, facilitating the cyclization step.[2]
Water Removal For inefficient reactions, use a Dean-Stark trap or dehydrating agent.[2]The removal of water, a byproduct of the initial condensation, drives the reaction equilibrium forward.

Table 1: Key Reaction Parameter Optimization

Section 3: Challenges in Product Isolation and Purification

Question 6: My crude product is an oil or very impure solid. What is the best way to purify 2-aminothiophene-3-carboxamides?

Answer: Purification can indeed be challenging due to the presence of unreacted starting materials, intermediates, and side products.

  • Recrystallization: This is the most common and effective method for purifying solid products.[2] Typical solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2][6]

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel chromatography is a reliable alternative.[6][7] A gradient elution with hexanes and ethyl acetate is a good starting point.

  • Aqueous Work-up: After the reaction is complete, pouring the mixture into water or ice-water can help precipitate the crude product and remove water-soluble impurities like the amine catalyst.

Experimental Protocols & Diagrams

Standard Protocol for Gewald Synthesis

This protocol is a general starting point and should be optimized for specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound (1.0 equiv.), 2-cyanoacetamide (1.0 equiv.), and elemental sulfur (1.1 equiv.) in a suitable solvent (e.g., ethanol, 3-5 mL per mmol of carbonyl compound).

  • Stir the suspension at room temperature.

  • Slowly add the base catalyst (e.g., morpholine, 0.2-1.0 equiv.) dropwise. An exotherm may be observed.

  • Heat the reaction mixture to 50-60°C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of starting materials), cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene-3-carboxamide.

Gewald Reaction Mechanism

The reaction proceeds through a sequence of condensation, sulfur addition, and cyclization steps. The initial step is a Knoevenagel condensation to form an α,β-unsaturated nitrile, which is then attacked by a sulfur species, followed by cyclization and tautomerization to yield the aromatic thiophene product.[8][9]

Gewald_Mechanism Figure 1: Gewald Reaction Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition & Cyclization A Ketone/Aldehyde + Active Methylene Nitrile B α,β-Unsaturated Nitrile (Intermediate) A->B + Base - H2O C Sulfur Adduct B->C + S₈, Base D 2-Aminothiophene (Product) C->D Intramolecular Cyclization & Tautomerization

Caption: The Gewald reaction proceeds via condensation followed by sulfur addition and cyclization.

Troubleshooting Workflow for Low Yields

When faced with a low yield, a systematic approach can help identify the root cause efficiently.

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree start Low Yield Obtained check_tlc Analyze Crude by TLC/ NMR start->check_tlc unreacted_sm Predominantly Unreacted Starting Material check_tlc->unreacted_sm Yes side_products Significant Side Products/Tarry Mixture check_tlc->side_products No low_conversion Mix of SM and Product check_tlc->low_conversion Mixture action_sm Inefficient Condensation: - Use stronger base - Remove water (Dean-Stark) - Check reagent purity unreacted_sm->action_sm action_side Polymerization/Side Reactions: - Lower reaction temperature - Control rate of addition - Check substrate stability side_products->action_side action_conv Incomplete Reaction: - Increase reaction time - Increase temperature moderately - Optimize catalyst loading low_conversion->action_conv

Caption: A decision tree to systematically troubleshoot causes of low product yield.

References

  • Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(1), 674–679. Retrieved from [Link]

  • Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(9), 1351-1354. Retrieved from [Link]

  • Kakeshpour, T., Bettis, S. E., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. Retrieved from [Link]

  • Puterová, Z., Sýkora, D., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Gewald reaction. In Wikipedia. Retrieved from [Link]

  • Shashikant, P., & Shingare, M. S. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(1), 169-176. Retrieved from [Link]

  • Tayebee, R., Ahmadi, S. J., Seresht, E. R., & Maleki, B. (2012). Proposed mechanism for the Gewald condensation reaction. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Semantic Scholar. Retrieved from [Link]

  • Khosravi, I., & et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. Retrieved from [Link]

  • Ferreira, I. C. F. R., & et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(36), 23547-23563. Retrieved from [Link]

  • Puterová, Z., Sýkora, D., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Retrieved from [Link]

  • CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide. (2015). Google Patents.

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Stability of 2-Methylthiophene-3-carboxamide under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methylthiophene-3-carboxamide

Welcome to the technical support guide for 2-Methylthiophene-3-carboxamide. This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile thiophene derivative. Our goal is to provide practical, in-depth guidance on its stability under various experimental conditions, helping you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Stability Overview

This section addresses common questions regarding the stability of 2-Methylthiophene-3-carboxamide. The insights are derived from fundamental chemical principles of the thiophene and carboxamide functional groups and data from related compounds.

Q1: What are the primary points of instability in the 2-Methylthiophene-3-carboxamide molecule?

A1: The molecule has two primary reactive sites that dictate its stability profile:

  • The Carboxamide Group: Like most amides, the carbonyl carbon is susceptible to nucleophilic attack, leading to hydrolysis under strong acidic or basic conditions. This reaction would yield 2-methylthiophene-3-carboxylic acid and ammonia.

  • The Thiophene Ring: The thiophene ring is an electron-rich aromatic system. The sulfur heteroatom can be oxidized under specific conditions to form a sulfoxide or sulfone.[1] The ring itself can also be susceptible to degradation under harsh oxidative or acidic conditions.

Q2: How stable is the compound under typical acidic conditions used in workups or chromatography (e.g., dilute HCl)?

A2: Under mild acidic conditions (pH 3-5), 2-Methylthiophene-3-carboxamide is expected to be relatively stable for short durations, such as during an aqueous workup or reversed-phase HPLC analysis.[2] However, prolonged exposure or heating in strongly acidic media (e.g., >1M HCl) can catalyze the hydrolysis of the carboxamide to the corresponding carboxylic acid.

Q3: What happens when 2-Methylthiophene-3-carboxamide is exposed to strong bases like NaOH or KOH?

A3: Strong bases will promote the hydrolysis of the carboxamide group. This is often faster and more irreversible than acid-catalyzed hydrolysis. The primary degradation product would be the sodium or potassium salt of 2-methylthiophene-3-carboxylic acid. Forced degradation studies on related thiophene chalcones have shown significant degradation in basic media.[3]

Q4: Is the compound susceptible to oxidation? What common oxidizing agents should I be cautious with?

A4: Yes, the thiophene ring is susceptible to oxidation. Caution is advised when using strong oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or permanganates. These can oxidize the sulfur atom to a thiophene-S-oxide, which is often unstable and can lead to further degradation, including dimerization or ring-opening.[1] Even exposure to air and light over long periods can cause slow oxidation.

Q5: What is the expected thermal and photostability of this compound?

A5: In its solid state, 2-Methylthiophene-3-carboxamide is generally stable at ambient and moderately elevated temperatures. However, high temperatures can lead to thermal decomposition, which may generate hazardous gases like carbon oxides, nitrogen oxides, and sulfur oxides.[4][5] For photostability, aromatic and heterocyclic compounds can be sensitive to UV light.[6] Thiophene-based photosensitizers are known to react with singlet oxygen, a product of photodynamic processes, which can lead to the formation of endoperoxides and subsequent degradation.[7] It is recommended to store the compound protected from light.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Explanation
Appearance of a new, more polar peak in HPLC after acidic workup. Acid-catalyzed hydrolysis. The carboxamide has likely hydrolyzed to 2-methylthiophene-3-carboxylic acid. Solution: Minimize contact time with the acid and use milder conditions if possible. To confirm, synthesize or procure a standard of the carboxylic acid and compare retention times.
Significant loss of starting material after a reaction using a basic catalyst (e.g., NaH, NaOH). Base-catalyzed hydrolysis. Strong bases readily hydrolyze the amide. Solution: Switch to a non-nucleophilic base (e.g., DBU, DIPEA) if the reaction chemistry allows. If a strong base is required, run the reaction at a lower temperature and for a shorter duration.
Sample solution darkens or develops color upon standing in the presence of air. Oxidative degradation. The electron-rich thiophene ring may be undergoing slow oxidation. Solution: Degas solvents and store solutions under an inert atmosphere (N₂ or Ar). For long-term storage, keep the solid compound in a tightly sealed container in a cool, dark place.
Multiple unexpected peaks appear during a reaction involving an oxidizing agent (e.g., H₂O₂). Oxidation of the thiophene sulfur. The thiophene ring has likely been oxidized to an unstable S-oxide, leading to a cascade of degradation products.[1] Solution: Avoid strong oxidants if possible. If oxidation is necessary for a different part of the molecule, use milder or more selective reagents and carefully control the stoichiometry and temperature.
Inconsistent results from samples exposed to laboratory light. Photodegradation. The compound may be sensitive to UV or visible light, leading to degradation.[7] Solution: Protect all samples, solutions, and reactions from light by using amber vials or wrapping glassware in aluminum foil. Include a foil-wrapped control sample in experiments to isolate thermal effects from photolytic effects.[6]

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of 2-Methylthiophene-3-carboxamide under various stress conditions, consistent with ICH guidelines.[8]

Objective: To identify potential degradation products and degradation pathways for 2-Methylthiophene-3-carboxamide.

Materials:

  • 2-Methylthiophene-3-carboxamide

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 1M HCl, 1M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes

  • HPLC system with a PDA/UV detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Methylthiophene-3-carboxamide at 1 mg/mL in ACN or a suitable solvent mixture.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 1M NaOH, dilute with mobile phase, and analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • At appropriate time points (e.g., 1, 4, 8h), withdraw an aliquot, neutralize with 1M HCl, dilute with mobile phase, and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot, dilute, and analyze by HPLC.

  • Thermal Degradation:

    • Place a known quantity of the solid compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Prepare a solution of the stressed solid at the stock concentration and analyze by HPLC.

  • Photolytic Degradation:

    • Prepare a solution of the compound (e.g., 0.1 mg/mL).

    • Expose the solution to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

    • Analyze both samples by HPLC.

  • Controls:

    • An unstressed stock solution should be analyzed at the beginning and end of the study to ensure the stability of the compound in the solvent.

  • Analysis:

    • Use a stability-indicating HPLC method (a method that resolves the parent compound from all degradation products).

    • Monitor for peak purity and mass balance. A PDA detector is useful for comparing the UV spectra of new peaks to the parent compound.

Data Summary: Expected Stability Profile

The following table summarizes the anticipated stability of 2-Methylthiophene-3-carboxamide under various stress conditions based on its chemical structure and literature on analogous compounds.

Condition Stress Level Expected Stability Likely Primary Degradation Product(s) Governing Principle
Acidic 1M HCl, 60°CLabile 2-Methylthiophene-3-carboxylic acidAmide Hydrolysis
Basic 1M NaOH, RTVery Labile 2-Methylthiophene-3-carboxylate saltAmide Hydrolysis[3]
Oxidative 30% H₂O₂, RTLabile Thiophene-S-oxide, ring-opened productsSulfur Oxidation[1]
Thermal 80°C, SolidGenerally Stable Minor decomposition productsThermal Decomposition[5]
Photolytic UV/Vis LightPotentially Labile Endoperoxides, subsequent degradantsPhotochemical Reaction[7]

Visualization of Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways for 2-Methylthiophene-3-carboxamide: hydrolysis and oxidation.

DegradationPathways cluster_main 2-Methylthiophene-3-carboxamide cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway main 2-Methylthiophene-3-carboxamide (C₆H₇NOS) hydrolysis_product 2-Methylthiophene-3-carboxylic Acid main->hydrolysis_product H⁺ or OH⁻ s_oxide Thiophene-S-oxide Intermediate (Unstable) main->s_oxide [O] (e.g., H₂O₂) ring_opened Further Degradation Products (Ring-Opened Species) s_oxide->ring_opened Rearrangement/ Further Oxidation

Caption: Potential degradation pathways of 2-Methylthiophene-3-carboxamide.

References

  • Eawag. Thiophene-2-Carboxylate (an/aerobic) Pathway Map. Eawag Biocatalysis/Biodegradation Database. [Link]

  • Buchstaller, H. P., et al. (2005). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 136(2), 279-285.
  • Mobinikhaledi, A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 5497-5500.
  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715-720.
  • Muchakayala, S. K., et al. (2018). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. [Link]

  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47-57.
  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 815-837.
  • Gouda, M. A., et al. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. [Link]

  • Rani, S., & Singh, A. (2016).
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  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical and Clinical Research.
  • Cerea, G., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Polymers, 13(22), 3986.
  • Mamedov, V. A., et al. (2012). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 77(17), 7383–7389.
  • Waterman, K. C., et al. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Drug Products. Pharmaceutical Technology.
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  • Lee, J., & Lee, Y. (2010). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids.
  • Stenutz, R. 2-methylthiophene-3-carboxamide. Stenutz. [Link]

  • Pfrengle, W., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1237–1243.
  • Bertini, S., et al. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.
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Recrystallization methods for purifying 2-Methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, as a Senior Application Scientist, here is the technical support center guide for the recrystallization of 2-Methylthiophene-3-carboxamide.

Technical Support Center: Purifying 2-Methylthiophene-3-carboxamide

A Guide to Effective Recrystallization Methods

Welcome to the technical support center. This guide provides detailed, field-proven insights into the recrystallization of 2-Methylthiophene-3-carboxamide. As researchers and drug development professionals, achieving high purity is paramount. This document is structured to address common challenges and provide robust solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 2-Methylthiophene-3-carboxamide?

The primary goal is to purify the solid compound. Recrystallization is a purification technique that separates a compound from its impurities based on differences in solubility.[1] The process involves dissolving the impure compound in a suitable solvent at a high temperature to create a saturated solution and then allowing the solution to cool. As it cools, the solubility of the compound decreases, and it crystallizes out of the solution, while the impurities, present in smaller concentrations, remain dissolved in the solvent (mother liquor).[1]

Q2: How do I select an appropriate solvent for 2-Methylthiophene-3-carboxamide?

The ideal solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] For an amide functional group like that in 2-Methylthiophene-3-carboxamide, certain solvents are generally more effective.[2]

Key principles for solvent selection:

  • "Like Dissolves Like": The carboxamide group imparts polarity. Therefore, polar solvents like ethanol, methanol, or isopropanol are good starting points.

  • Solubility Curve: The solvent should exhibit a steep solubility curve for the compound—a large difference in solubility between its boiling point and room temperature (or 0-5 °C).

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Boiling Point: The solvent's boiling point should be below the melting point of 2-Methylthiophene-3-carboxamide to prevent it from "oiling out."

  • Inertness: The solvent must not react with the compound.

A good practice is to perform small-scale solubility tests with a few candidate solvents to empirically determine the best choice.[1]

Q3: What are the most common impurities I might encounter?

Impurities in synthesized 2-Methylthiophene-3-carboxamide typically stem from the starting materials, side reactions, or subsequent degradation. These can include:

  • Unreacted starting materials (e.g., 2-methylthiophene, reagents used for carboxylation).

  • By-products from the synthesis, such as isomers or related thiophene derivatives.[3][4]

  • Colored impurities, which can often be removed with activated charcoal.[5]

Q4: Why is slow cooling critical for successful recrystallization?

Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate out of the solution too quickly, trapping impurities within the crystal lattice.[6] A gradual decrease in temperature allows the molecules to selectively arrange themselves into a well-ordered, pure crystal structure, excluding foreign molecules (impurities).[6]

Troubleshooting Guide

This section addresses specific experimental failures and provides actionable solutions.

Problem: My compound "oiled out" instead of forming crystals.

Q: I see oily droplets forming in my flask upon cooling. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[6] This is often due to a high concentration of impurities, which depresses the melting point of the mixture, or because the boiling point of the solvent is too high.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to lower the saturation point. This ensures that crystallization begins at a lower temperature.[6][7]

  • Lower the Solvent Boiling Point: If the issue persists, consider switching to a lower-boiling point solvent or using a mixed-solvent system.

  • Induce Crystallization at a Lower Temperature: Try scratching the inside of the flask with a glass rod at a cooler temperature to provide a nucleation site.[1]

Problem: No crystals are forming, even after the solution has cooled.

Q: My solution is clear and at room temperature (or in an ice bath), but no crystals have appeared. What should I do?

A: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point.[1][7] The crystallization process needs a nucleation event to begin.

Solutions:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent level. The microscopic scratches provide a rough surface that can initiate crystal growth.[1][7]

  • Add a Seed Crystal: If you have a small amount of pure 2-Methylthiophene-3-carboxamide saved, add a single tiny crystal to the solution. This "seed" acts as a template for further crystallization.[1][8]

  • Reduce Solvent Volume: It's possible you used too much solvent.[6][7] Gently heat the solution to boil off a portion of the solvent, re-saturating the solution, and then allow it to cool again.

  • Cool to a Lower Temperature: If not already done, place the flask in an ice-salt bath to reach temperatures below 0 °C, which may be necessary to overcome the energy barrier for nucleation.[8]

Problem: The recrystallization resulted in a very low yield.

Q: I collected my crystals, but my final yield is less than 50%. Where did my product go?

A: A low yield is a common issue and can result from several factors during the procedure.[6]

Possible Causes & Solutions:

  • Using Too Much Solvent: This is the most frequent cause.[1][6][7] A significant portion of your compound remains dissolved in the mother liquor even after cooling. To confirm, evaporate a small sample of the filtrate; a large residue indicates substantial product loss. You can recover some of this by evaporating the mother liquor to a smaller volume and cooling for a second crop of crystals.

  • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step, significant loss can occur. Ensure your funnel and receiving flask are pre-heated.[8]

  • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and that the solution has reached the lowest practical temperature (e.g., in an ice bath for at least 15-20 minutes).[5]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[1]

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for troubleshooting common recrystallization problems.

G start Problem Encountered During Cooling oil Compound 'Oiled Out'? start->oil no_xtal No Crystals Formed? start->no_xtal If no oiling reheat 1. Re-heat solution 2. Add more solvent 3. Cool again slowly oil->reheat Yes supersat Solution is likely supersaturated no_xtal->supersat Yes too_much_solvent Too much solvent used? no_xtal->too_much_solvent If scratching fails success Pure Crystals Formed reheat->success scratch Induce Nucleation: 1. Scratch flask with glass rod 2. Add a seed crystal scratch->success supersat->scratch boil_off Gently boil off some solvent and re-cool too_much_solvent->boil_off Yes too_much_solvent->success No, check for other issues boil_off->success

Caption: Troubleshooting workflow for common recrystallization issues.

Experimental Protocol: Recrystallization of 2-Methylthiophene-3-carboxamide

This protocol provides a starting point. Optimal solvent volumes and temperatures may require adjustment based on the purity of your starting material.

Materials:

  • Crude 2-Methylthiophene-3-carboxamide

  • Candidate solvent (e.g., Ethanol, Isopropanol, or an Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Glass stirring rod

  • Büchner funnel, filter flask, and filter paper

  • Ice bath

  • Watch glass (to cover the flask)

Procedure:

  • Solvent Selection (Small Scale):

    • Place ~20-30 mg of your crude material into a small test tube.

    • Add the chosen solvent dropwise at room temperature, agitating after each drop. The compound should be sparingly soluble or insoluble.

    • Heat the test tube in a warm water bath. The compound should dissolve completely.

    • Allow the tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution:

    • Place the crude 2-Methylthiophene-3-carboxamide into an appropriately sized Erlenmeyer flask.

    • Add a stir bar and a small amount of the chosen solvent, just enough to create a slurry.

    • Heat the flask on a hot plate with gentle stirring.

    • Add the hot solvent in small portions until the compound just dissolves completely. Crucially, use the minimum amount of near-boiling solvent necessary. [1] Keep a cover (watch glass) on the flask to prevent solvent evaporation.

  • Decolorization (Optional):

    • If the hot solution has a noticeable color, remove it from the heat and allow it to cool slightly.

    • Add a very small amount of activated charcoal (a spatula tip). Caution: Adding charcoal to a boiling solution will cause it to boil over violently. [5]

    • Re-heat the solution to boiling for 2-3 minutes. The charcoal will adsorb the colored impurities. You will need to perform a hot filtration (Step 4) to remove it.

  • Hot Filtration (Optional, but required if charcoal was used):

    • Pre-heat a second Erlenmeyer flask and a filter funnel (stemless is best) on the hot plate.

    • Place a fluted piece of filter paper in the funnel.

    • Quickly pour the hot, saturated solution through the filter paper into the clean, hot flask to remove insoluble impurities or charcoal.[8] Work quickly to prevent crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and set it on a surface where it will not be disturbed (e.g., a cork ring or paper towels to insulate it from the benchtop).

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin within 5-20 minutes.[6] Do not disturb the flask during this period.

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 15-20 minutes to maximize the yield.[5]

  • Isolation & Washing:

    • Set up a Büchner funnel and filter flask for vacuum filtration.

    • Wet the filter paper with a small amount of ice-cold recrystallization solvent to ensure it seals against the funnel.[8]

    • Swirl the flask to create a slurry of crystals and pour it into the funnel.

    • Wash the crystals with a minimum amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[1] Use just enough to cover the crystals, then allow the vacuum to pull the solvent through.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them as much as possible.

    • Transfer the purified crystals to a watch glass and allow them to dry completely. Drying in a vacuum oven (at a temperature well below the compound's melting point) is the most effective method.

Data Summary: Potential Solvent Systems
Solvent SystemBoiling Point (°C)Rationale & Considerations
Isopropanol 82.5A polar protic solvent often effective for amides.[2] Good balance of polarity and volatility.
Ethanol 78.4Similar to isopropanol, widely available. May be too strong a solvent, requiring cooling to very low temperatures for good yield.
Water 100Can be a good choice for polar compounds if solubility at room temperature is low.[2] Risk of oiling out is higher due to the high boiling point.
Ethyl Acetate / Hexane VariableA two-solvent system. Dissolve the compound in a minimum of hot ethyl acetate (the "good" solvent), then slowly add hexane (the "poor" solvent) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly. This method is highly tunable.[2]

References

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. Course Handout. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2022). MDPI. [Link]

  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]

  • Recrystallization. Lab Procedure Handout. [Link]

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2015). Springer. [Link]

  • 2-methylthiophene-3-carboxamide. Stenutz. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). ResearchGate. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Institutes of Health. [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). TÜBİTAK Academic Journals. [Link]

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Technical Support Center: Purity Analysis of 2-Methylthiophene-3-carboxamide by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the analytical assessment of 2-Methylthiophene-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are tasked with determining the purity of this critical thiophene derivative. The inherent chemical properties of 2-Methylthiophene-3-carboxamide—namely the presence of a thiophene ring and a carboxamide group—present unique challenges in chromatographic analysis. This document provides a structured, question-and-answer guide to navigate method development, troubleshoot common issues, and ensure the integrity of your analytical results.

Section 1: Frequently Asked Questions (FAQs) on Method Development

This section addresses foundational questions you may have when establishing an HPLC method for 2-Methylthiophene-3-carboxamide from the ground up.

Question: Where do I begin with developing a purity method for 2-Methylthiophene-3-carboxamide?

Answer: The logical starting point is to establish a robust reversed-phase HPLC (RP-HPLC) method, which is the cornerstone for analyzing small organic molecules. The key is to select initial conditions that provide good retention and peak shape for the main analyte, which can then be optimized to separate it from potential impurities.

A recommended starting point for a stability-indicating method is outlined below. This method serves as a baseline and must be validated for your specific application according to ICH guidelines.[1][2]

Table 1: Recommended Starting HPLC Parameters
ParameterRecommended ConditionRationale & Causality
HPLC Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the thiophene ring. A high-purity, end-capped silica column is crucial to minimize secondary interactions with the carboxamide group.[3][4]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5-3.0)A low pH mobile phase suppresses the ionization of residual silanol groups on the column packing, which prevents peak tailing caused by interactions with the basic amide functional group.[4][5]
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile is a common organic modifier offering good UV transparency and low viscosity.
Elution Mode GradientA gradient elution is recommended to ensure that both polar and non-polar impurities are eluted from the column within a reasonable timeframe, providing a comprehensive purity profile.
Gradient Program 5% B to 95% B over 20 minutesThis is a standard screening gradient. It should be optimized based on the retention time of the main peak and the resolution of any observed impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[4]
Detection UV at 254 nmBased on the thiophene chromophore, 254 nm is a common starting wavelength. It is critical to determine the UV maximum of 2-Methylthiophene-3-carboxamide to optimize sensitivity.
Injection Volume 10 µLA standard injection volume. This should be adjusted to avoid column overload, which can cause peak fronting.[4]
Sample Diluent Mobile Phase A / Acetonitrile (50:50 v/v)Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions is crucial to prevent peak distortion.
Experimental Protocol: Standard and Sample Preparation
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 2-Methylthiophene-3-carboxamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh a corresponding amount of the test sample, prepare a stock solution, and dilute as described for the working standard.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates that could clog the column or system.[5]

Question: How do I ensure my HPLC method is "stability-indicating?"

Answer: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[6] To achieve this, you must perform forced degradation (stress testing) studies. The goal is to intentionally degrade the drug substance under various conditions to generate potential impurities and prove that your method can separate them from the main analyte peak.[7][8]

Protocol: Forced Degradation Studies

Forced degradation should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[6]

  • Acid Hydrolysis: Reflux the sample solution in 0.1N HCl at 60°C for 30-60 minutes.[6]

  • Base Hydrolysis: Reflux the sample solution in 0.1N NaOH at 60°C for 30-60 minutes.[6]

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for several hours.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70-80°C) for 24-48 hours.[6]

  • Photolytic Degradation: Expose the drug substance (both solid and in solution) to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

After exposure, dilute the stressed samples to the target concentration and analyze them using your HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main 2-Methylthiophene-3-carboxamide peak.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

// Nodes Problem [label="Chromatographic Problem\nIdentified", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PeakShape [label="Poor Peak Shape", fillcolor="#FBBC05", fontcolor="#202124"]; Retention [label="Retention Time\nShift", fillcolor="#FBBC05", fontcolor="#202124"]; Pressure [label="Abnormal Pressure", fillcolor="#FBBC05", fontcolor="#202124"]; Baseline [label="Baseline Issues", fillcolor="#FBBC05", fontcolor="#202124"];

Tailing [label="Peak Tailing", fillcolor="#F1F3F4", fontcolor="#202124"]; Fronting [label="Peak Fronting", fillcolor="#F1F3F4", fontcolor="#202124"]; Splitting [label="Split Peaks", fillcolor="#F1F3F4", fontcolor="#202124"];

Drifting [label="Drifting RT", fillcolor="#F1F3F4", fontcolor="#202124"]; Irregular [label="Irregular RT", fillcolor="#F1F3F4", fontcolor="#202124"];

HighP [label="High Backpressure", fillcolor="#F1F3F4", fontcolor="#202124"]; LowP [label="Low/No Pressure", fillcolor="#F1F3F4", fontcolor="#202124"];

Noise [label="Noise / Drift", fillcolor="#F1F3F4", fontcolor="#202124"]; Ghost [label="Ghost Peaks", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions Sol_Tailing [label="Check Mobile Phase pH\nUse End-Capped Column\nIncrease Buffer Strength", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Fronting [label="Reduce Sample Conc.\nCheck Diluent Strength", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Splitting [label="Check for Column Void\nEnsure Sample Dissolution", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Drifting [label="Ensure Column Equilibration\nCheck Column Temperature", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Irregular [label="Check Pump Performance\nDegas Mobile Phase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_HighP [label="Replace In-line Filter\nBackflush Column\nCheck for Blockage", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_LowP [label="Check for Leaks\nCheck Pump Seals", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Noise [label="Degas Mobile Phase\nCheck Lamp/Detector", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Ghost [label="Run Blank Gradient\nClean Injector Port", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Problem -> PeakShape; Problem -> Retention; Problem -> Pressure; Problem -> Baseline;

PeakShape -> Tailing; PeakShape -> Fronting; PeakShape -> Splitting;

Retention -> Drifting; Retention -> Irregular;

Pressure -> HighP; Pressure -> LowP;

Baseline -> Noise; Baseline -> Ghost;

Tailing -> Sol_Tailing; Fronting -> Sol_Fronting; Splitting -> Sol_Splitting; Drifting -> Sol_Drifting; Irregular -> Sol_Irregular; HighP -> Sol_HighP; LowP -> Sol_LowP; Noise -> Sol_Noise; Ghost -> Sol_Ghost; } ` Caption: A workflow for diagnosing and solving common HPLC issues.

Question: My peak for 2-Methylthiophene-3-carboxamide is tailing severely. What is the cause and how do I fix it?

Answer: Peak tailing is the most common peak shape problem for basic compounds like yours and is almost always caused by secondary ionic interactions between the analyte and the stationary phase.[4]

  • Primary Cause: The carboxamide group on your molecule can interact with ionized silanol groups (Si-O⁻) on the surface of the silica-based C18 column. This secondary interaction causes a portion of the analyte molecules to be retained longer, resulting in an asymmetrical peak.[3][5]

  • Solutions:

    • Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase (Mobile Phase A) to between 2.5 and 3.5 using an acid like phosphoric or formic acid. This protonates the silanol groups (Si-OH), neutralizing their negative charge and preventing the ionic interaction.[4][5]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. If you are using an older or less robust column, switching to a modern, fully end-capped column can significantly improve peak shape.

    • Increase Buffer Strength: A buffer (e.g., 10-25 mM phosphate or acetate) helps maintain a constant pH and can also mask residual silanol activity. Ensure your buffer concentration is sufficient for stable operation.[4]

Question: I am observing a gradual shift to shorter retention times over a sequence of injections. What's happening?

Answer: A gradual, consistent drift in retention time often points to issues with column equilibration or changes in the stationary phase itself.

  • Primary Causes:

    • Insufficient Equilibration: If you are running a gradient method, the column must be fully re-equilibrated to the initial mobile phase conditions before the next injection. An insufficient equilibration time will mean the next run starts with a slightly stronger mobile phase, causing the analyte to elute earlier.[9]

    • Column Degradation: If the mobile phase pH is too high (e.g., > 8), it can cause the silica backbone of the column to dissolve, leading to a loss of stationary phase and shorter retention times.[5] This is known as "column bleed."

  • Solutions:

    • Increase Equilibration Time: Extend the post-run equilibration step in your gradient program. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

    • Operate within pH Limits: Always operate silica-based columns within their recommended pH range (typically pH 2-8) to ensure a long column lifetime.[4]

Question: My system backpressure has suddenly increased significantly. How do I diagnose the source?

Answer: High backpressure is a sign of a blockage somewhere in the system. The key is to isolate the component causing the restriction.[5][10]

  • Systematic Diagnosis:

    • Start at the Column: Disconnect the column from the system and replace it with a union. Run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is upstream (in the injector, tubing, or guard column).[5]

    • Diagnosing a Column Blockage: A blockage is most often at the inlet frit. You can try to backflush the column (reversing the flow direction) with a strong solvent to dislodge particulates. Never backflush into the detector.

    • Diagnosing an Upstream Blockage: If the pressure was high without the column, systematically remove components (guard column, in-line filter) and check the pressure. A plugged in-line filter is a common and easily fixed cause.[5]

  • Prevention:

    • Filter Your Samples: Always filter samples and mobile phases to prevent particulates from entering the system.

    • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to catch contaminants and particulates, protecting your more expensive analytical column.

Question: I see "ghost peaks" in my chromatogram, especially when I run a blank injection. Where do they come from?

Answer: Ghost peaks are peaks that appear in your chromatogram but are not from your injected sample. They are typically contaminants.[4][9]

  • Primary Causes:

    • Late Elution: A compound from a previous, more concentrated injection may not have fully eluted and appears in a subsequent run. This is common in gradient analysis where a compound is poorly soluble in the initial mobile phase.

    • Contaminated Mobile Phase: Impurities in your solvents or water can concentrate on the column and elute as a peak during the gradient.

    • Injector Carryover: Residue from a previous sample can remain in the injector needle or loop and be introduced in the next injection.[11]

  • Solutions:

    • Run a Blank Gradient: Inject your sample diluent and run the full gradient method. If you see peaks, they are coming from the system or mobile phase, not your sample.

    • Use High-Purity Solvents: Always use HPLC-grade solvents and high-purity water (e.g., Milli-Q).

    • Implement a Needle Wash: Most modern autosamplers have a needle wash function. Ensure your wash solvent is strong enough to remove all traces of the analyte between injections.

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// Connections Analyte -> Column; Column -> C18; Column -> Endcap; Analyte -> MobilePhase; MobilePhase -> Organic; MobilePhase -> Aqueous; Aqueous -> pH; C18 -> MobilePhase [style=dashed]; Endcap -> MobilePhase [style=dashed]; pH -> Optimization [style=dashed]; MobilePhase -> Detector; Detector -> Wavelength; Wavelength -> Optimization; Optimization -> Validation; } ` Caption: The logical flow for developing a robust HPLC method.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Troubleshooting Guide. ACE HPLC Columns.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Technologies.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.
  • Application Notes and Protocols for the HPLC Analysis of Thiophene Deriv
  • Forced Degradation Studies Research Articles. R Discovery.
  • Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • 2-Methylthiophene-3-carboxamide 97%. Sigma-Aldrich.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. IRJET.
  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
  • A stability indicating reversed phase high performance liquid chromatographic method. World Journal of Pharmaceutical Research.
  • Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry.
  • Stability-indicating methods for the determination of drugs. Trends in Analytical Chemistry.

Sources

Technical Support Center: Identifying Impurities in 2-Methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methylthiophene-3-carboxamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with ensuring the purity of this critical chemical scaffold. In pharmaceutical research, the precise identification and quantification of impurities are not merely procedural; they are fundamental to the safety, efficacy, and regulatory compliance of the final therapeutic agent.[1] This guide provides in-depth, field-proven insights and step-by-step protocols in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my 2-Methylthiophene-3-carboxamide sample and where do they come from?

A1: The impurity profile of 2-Methylthiophene-3-carboxamide is intrinsically linked to its synthetic route. The most prevalent method for its synthesis is the Gewald reaction.[2][3] This reaction involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur.[2][3] Impurities typically arise from unreacted starting materials, side reactions, or subsequent degradation.

Common Impurities & Their Origins:

Impurity NameChemical Structure (if available)Likely Origin
Unreacted Starting Materials
2-Mercaptopropionaldehyde or related α-mercaptoketoneVariesIncomplete reaction during the initial condensation step of the Gewald synthesis.[3]
CyanoacetamideNCCH₂CONH₂Excess or unreacted nitrile component from the Gewald synthesis.[3]
Elemental SulfurS₈Residual sulfur that was not consumed during the thiophene ring formation.
Reaction Byproducts
Positional Isomers (e.g., 3-Methylthiophene-2-carboxamide)Structure provided[4]Non-selective reactions can sometimes lead to the formation of isomers, although this is less common in directed syntheses.
Thieno[2,3-d]pyrimidinesFused heterocyclic structureThe 2-amino and 3-carboxamide groups can undergo intramolecular or intermolecular cyclization, especially under harsh thermal or acidic/basic conditions, to form fused ring systems like thienopyrimidines.[3][5][6]
Degradation Products
2-Methylthiophene-3-carboxylic acidC₆H₆O₂SHydrolysis of the carboxamide functional group. This can be catalyzed by acidic or basic residues or prolonged exposure to moisture.
Sulfoxides/SulfonesThiophene ring with S=O or SO₂Oxidation of the thiophene sulfur atom. This can occur upon exposure to oxidizing agents or even atmospheric oxygen over long-term storage.[5]
Q2: What are the recommended primary analytical techniques for routine purity analysis of 2-Methylthiophene-3-carboxamide?

A2: A multi-tiered analytical approach is recommended. For routine analysis and quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard. For definitive identification and characterization of unknown impurities, hyphenated mass spectrometry techniques are indispensable.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase method (e.g., using a C18 column) is typically effective for separating the polar parent compound from less polar starting materials and more polar degradation products.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile or semi-volatile impurities, such as residual solvents from the synthesis (e.g., DMF, ethanol, dioxane) or low molecular weight starting materials.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation of the bulk material and can help identify major impurities if their concentration is sufficient (>1%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying unknown peaks observed in an HPLC chromatogram. It provides both retention time data and mass-to-charge ratio, which is crucial for determining the molecular weight of an impurity.[9]

Q3: I'm observing a persistent, unexpected peak in my HPLC chromatogram. How should I proceed with its identification?

A3: A systematic approach is crucial for efficiently identifying an unknown chromatographic peak. The process involves gathering preliminary data, developing a hypothesis about the impurity's identity, and confirming its structure.

Below is a logical workflow to guide your investigation.

G cluster_0 Phase 1: Initial Analysis & Data Gathering cluster_1 Phase 2: Hypothesis & Structure Elucidation cluster_2 Phase 3: Confirmation & Reporting A Unexpected Peak Observed in HPLC-UV B Check for Obvious Sources: - Blank injection (carryover, solvent) - Placebo (excipients) - Known related substances A->B C Perform Peak Purity Analysis (Diode Array Detector) B->C D Run LC-MS Analysis C->D E Obtain Mass Spectrum (MS) Determine Molecular Weight D->E F Hypothesize Structure based on: - Molecular Weight - Synthetic Route - Degradation Pathways E->F G Perform High-Resolution MS (HRMS) for Elemental Formula F->G Confirm H Isolate Impurity via Prep-HPLC or Fraction Collection F->H If concentration is sufficient I Characterize by NMR (¹H, ¹³C, 2D-NMR) H->I J Confirm Structure I->J K Synthesize Reference Standard (if necessary) J->K L Document Findings & Update Impurity Profile K->L

Caption: Workflow for the Identification of an Unknown Chromatographic Impurity.

Causality Behind the Workflow:

  • Eliminate External Factors: Before investigating the sample itself, it's critical to rule out system-level issues like solvent contamination or carryover from previous injections. This is achieved by running a blank.

  • Assess Peak Homogeneity: A Diode Array Detector (DAD) can perform peak purity analysis. If the UV spectrum is consistent across the peak, it is likely a single component. If not, multiple impurities may be co-eluting.

  • Determine Molecular Weight: LC-MS is the most direct way to get the molecular weight of the unknown, which is the first and most critical piece of information for structural elucidation.[9]

  • Formulate a Hypothesis: Based on the molecular weight and knowledge of the synthesis, you can often propose likely structures. For example, a mass increase of 16 Da could suggest oxidation (sulfoxide formation). A mass increase of 1 Da could suggest hydrolysis of the amide to a carboxylic acid.

  • Definitive Confirmation: While MS provides the mass, it doesn't definitively prove connectivity. NMR spectroscopy is the ultimate tool for confirming the precise structure of an isolated impurity.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a robust starting point for separating 2-Methylthiophene-3-carboxamide from its common process-related impurities. Optimization may be required based on your specific sample and instrumentation.

1. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for acidic and basic compounds and ensures reproducibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient 5% B to 95% B over 20 minA gradient elution is necessary to elute both early-retaining polar impurities and late-retaining non-polar impurities within a reasonable runtime.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nmA common wavelength for aromatic and conjugated systems. A full DAD scan (200-400 nm) is recommended during method development to find the optimal wavelength.
Injection Vol. 10 µL

2. Sample Preparation:

  • Accurately weigh approximately 25 mg of the 2-Methylthiophene-3-carboxamide sample.

  • Dissolve in a suitable diluent (e.g., a 50:50 mixture of Acetonitrile:Water) in a 25 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

3. System Suitability:

  • Resolution: The resolution between the main peak and the closest eluting impurity should be >1.5.

  • Tailing Factor: The tailing factor for the 2-Methylthiophene-3-carboxamide peak should be between 0.8 and 1.5.

  • Reproducibility: Five replicate injections of the standard solution should have a relative standard deviation (RSD) of <2.0% for the peak area.

Protocol 2: GC-MS for Volatile Impurity and Residual Solvent Screening

This method is designed for the general screening of volatile and semi-volatile organic impurities.

1. GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 250 °C
Injection 1 µL, Split ratio 50:1
Oven Program Initial 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Electron Ionization (EI), 70 eV
Scan Range 35-350 amu

2. Sample Preparation:

  • Prepare a stock solution of the sample at approximately 10 mg/mL in a suitable solvent (e.g., Dichloromethane or Methanol).

  • Further dilute this solution 1:10 for analysis.

3. Data Analysis:

  • Identify peaks by comparing their mass spectra against a standard reference library (e.g., NIST).[11]

  • Quantify residual solvents using an external standard calibration curve for each solvent of interest, as per ICH Q3C guidelines.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solutions
Peak Tailing (HPLC) 1. Secondary interactions with residual silanols on the column. 2. Column contamination/degradation. 3. Mismatch between sample solvent and mobile phase.1. Use a lower pH mobile phase (e.g., 0.1% TFA) or a base-deactivated column. 2. Flush the column with a strong solvent series (e.g., Water, IPA, Hexane) or replace the column. 3. Ensure the sample diluent is weaker than the initial mobile phase.
Poor Resolution 1. Suboptimal mobile phase composition or gradient slope. 2. Column is not selective enough.1. Decrease the gradient ramp rate (e.g., 0.5% B/min) for better separation. 2. Try a column with a different stationary phase (e.g., Phenyl-Hexyl).
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the mobile phase or diluent.1. Implement a robust needle wash program. Inject a blank to confirm carryover. 2. Prepare fresh mobile phase and sample diluent.

References

  • Analytical Method Summaries. (n.d.).
  • Castagnolo, D., et al. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. European Journal of Pharmaceutical Sciences, 155, 105544.
  • III Analytical Methods. (n.d.).
  • 2-Amino-N-methylthiophene-3-carboxamide | CAS 252963-49-8. (n.d.). Benchchem.
  • Ahmed, S. A., et al. (2023).
  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.
  • Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2025). PMC - NIH.
  • Mass spectra of some thiophene-sulfonyl derivatives. (n.d.).
  • The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. (n.d.). MDPI.
  • ANALYTICAL METHODS. (n.d.).
  • 3-Methylthiophene-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. (2025).
  • Analytical methods for detecting impurities in 2-Acetylthiophene samples. (n.d.). Benchchem.
  • Q3C (R8): Impurities: guideline for residual solvents. (2020). European Medicines Agency (EMA). Retrieved from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC. Retrieved from [Link]

Sources

Overcoming challenges in the N-acylation of 2-aminothiophene-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acylation of 2-aminothiophene-3-carboxamides. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and robust protocols. This resource moves beyond simple instructions to explain the underlying chemical principles, helping you diagnose issues, optimize your reactions, and achieve consistent, high-yield results.

Core Principles: Understanding the Reactivity of 2-Aminothiophene-3-carboxamide

The success of any N-acylation reaction hinges on understanding the nucleophilicity and potential side-reactivity of the starting material. The 2-aminothiophene-3-carboxamide scaffold presents several potential reaction sites.

The primary amine at the C2 position is the most nucleophilic and desired site for acylation due to the lone pair of electrons on the nitrogen atom. However, other positions can interfere under certain conditions. A review of the chemistry of these compounds highlights five potential points of interaction: the C2-amino group, the C5 carbon of the thiophene ring, and the carboxamide group itself[1]. While the C2-amine is the most reactive towards electrophiles, awareness of these other sites is key to troubleshooting.

Caption: Reactivity map of 2-aminothiophene-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for this reaction?

A1: The choice of acylating agent is critical and depends on the desired reactivity.

  • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and are the most common choice. They typically provide good yields quickly but generate a strong acid byproduct (e.g., HCl) that must be neutralized[2].

  • Acid Anhydrides (e.g., Acetic Anhydride): These are also very effective and are often used for acetylations. They are generally less moisture-sensitive than acyl chlorides[3].

  • Carboxylic Acids: These are the least reactive and require an activating or "coupling" agent (e.g., DCC, EDC, HATU) to facilitate amide bond formation. This route is common in peptide synthesis and is useful for sensitive substrates[2].

Q2: Why is a base essential when using acyl chlorides or anhydrides?

A2: A base is required to neutralize the acidic byproduct generated during the reaction (e.g., HCl or a carboxylic acid). If not neutralized, this acid will protonate the lone pair of the 2-amino group on a starting material molecule, rendering it non-nucleophilic and effectively stopping the reaction[2]. Common bases include pyridine, triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA).

Q3: Is N,N-diacylation a common problem?

A3: Di-acylation at the 2-amino position is generally not observed under standard conditions. After the first acylation, the resulting amide nitrogen is significantly less nucleophilic than the starting primary amine, making a second acylation unfavorable[2]. However, under excessively harsh conditions (e.g., high heat, large excess of a highly reactive acylating agent), it is a theoretical possibility.

Q4: How should I select a solvent for the reaction?

A4: The ideal solvent should dissolve your starting materials and be inert to the reaction conditions. Aprotic solvents are standard choices.

  • Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN): Excellent general-purpose solvents for these reactions[2].

  • Pyridine: Can serve as both a basic catalyst and the solvent, although its use is sometimes limited by its toxicity and difficulty to remove[4].

  • Water: While unconventional for many acylations, some modern, greener protocols have demonstrated successful N-acylations in water, particularly with benzotriazole-activated esters[5].

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section is designed to help you systematically diagnose and resolve problems encountered during the N-acylation of 2-aminothiophene-3-carboxamides.

start Problem: Low or No Yield q1 Is Starting Material Consumed? (Check by TLC/LCMS) start->q1 a1_yes Yes, but no product q1->a1_yes Yes a1_no No, starting material remains q1->a1_no No c4 Possible Cause: Product Degradation a1_yes->c4 c5 Possible Cause: Issues with Workup/Isolation a1_yes->c5 c1 Possible Cause: Inactive Acylating Agent (e.g., hydrolyzed acyl chloride) a1_no->c1 c2 Possible Cause: Insufficient Reactivity a1_no->c2 c3 Possible Cause: Amine Protonation a1_no->c3 s1 Solution: Use fresh or purified acylating agent. Ensure anhydrous conditions. c1->s1 s2 Solution: 1. Increase temperature. 2. Add a catalyst (e.g., DMAP). 3. Switch to a more reactive acylating agent. c2->s2 s3 Solution: Ensure sufficient base (1.1-1.5 eq.) is present to neutralize acid byproduct. c3->s3 s4 Solution: 1. Lower reaction temperature. 2. Check pH during workup; avoid extreme acidic/basic conditions. c4->s4 s5 Solution: 1. Check solubility of product. 2. Modify extraction solvent or pH. 3. Consider alternative purification (crystallization vs. chromatography). c5->s5

Caption: Troubleshooting workflow for low product yield.

Problem: Low or No Product Yield
  • Possible Cause 1: Deactivated Starting Material or Inactive Acylating Agent.

    • Diagnosis: Your starting amine may have degraded, or more commonly, your acylating agent has lost potency. Acyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive carboxylic acid[6].

    • Solution: Always use a freshly opened bottle of the acylating agent or purify it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to maintain anhydrous conditions[6].

  • Possible Cause 2: Insufficient Reaction Conditions.

    • Diagnosis: The reaction may be too slow at the current temperature, or the chosen reagents may not be reactive enough.

    • Solution:

      • Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor progress by TLC. Excessively high temperatures can lead to side reactions[6].

      • Add a Catalyst: For sluggish reactions, a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly increase the rate of acylation.

      • Switch Reagents: If an acid anhydride is giving low yields, switching to the corresponding acyl chloride will increase the electrophilicity of the acylating species and should improve the conversion rate[2].

  • Possible Cause 3: Incomplete Neutralization of Acid Byproduct.

    • Diagnosis: If you observe the reaction starting but then stalling, it is likely that the generated acid has protonated all the remaining amine, halting the reaction.

    • Solution: Ensure you are using at least a stoichiometric amount of base (e.g., 1.1 equivalents of triethylamine for every 1 equivalent of acyl chloride). For substrates with other acidic protons, more base may be required.

Problem: Multiple Products Observed (by TLC/LCMS)
  • Possible Cause 1: Impurities in Starting Materials.

    • Diagnosis: The presence of unexpected spots on a TLC plate that do not correspond to the starting material or the desired product often points to impure reagents.

    • Solution: Purify the 2-aminothiophene-3-carboxamide starting material before the reaction, for example, by recrystallization. Ensure the purity of your acylating agent and solvent[2].

  • Possible Cause 2: Side Reactions.

    • Diagnosis: While the C2-amino group is the primary nucleophile, forcing conditions (high heat, prolonged reaction times) could potentially lead to reactions at other sites.

    • Solution: Employ milder reaction conditions. Run the reaction at 0 °C or room temperature instead of refluxing. Use stoichiometric amounts of the acylating agent (1.0-1.1 equivalents) rather than a large excess to minimize the chance of side reactions[2].

Problem: Difficult Product Purification
  • Possible Cause 1: Product is Water-Soluble.

    • Diagnosis: During an aqueous workup, you experience low recovery of your product from the organic layer.

    • Solution: If the product has high polarity, it may have partial solubility in water. In this case, perform multiple extractions of the aqueous layer (e.g., 3-5 times) with your organic solvent. Saturating the aqueous layer with brine (NaCl) can also help to "salt out" the organic product, driving it into the organic phase.

  • Possible Cause 2: Product Co-elutes with Byproducts on Silica Gel.

    • Diagnosis: You are unable to achieve good separation of your product from impurities using column chromatography.

    • Solution:

      • Try a Different Solvent System: Experiment with different solvent systems for chromatography. Adding a small amount of a third solvent (e.g., methanol in a hexane/ethyl acetate system) can alter the polarity and improve separation.

      • Consider Recrystallization: If the product is a solid, recrystallization is an excellent alternative purification method that relies on differences in solubility rather than polarity and can often remove closely-eluting impurities.

Optimized Experimental Protocols

Protocol 1: General N-Acylation using an Acyl Chloride

This protocol describes a standard procedure for the N-acylation of a 2-aminothiophene-3-carboxamide using benzoyl chloride as an example.

Materials:

  • 2-Aminothiophene-3-carboxamide (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the 2-aminothiophene-3-carboxamide in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add the triethylamine or pyridine to the stirred solution.

  • Acylating Agent Addition: Add the benzoyl chloride dropwise to the reaction mixture over 5-10 minutes. Ensure the temperature remains below 5 °C during the addition[2].

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Amine in Anhydrous DCM prep2 Cool to 0 °C prep1->prep2 prep3 Add Base (e.g., TEA) prep2->prep3 react1 Add Acyl Chloride Dropwise at 0 °C prep3->react1 react2 Warm to RT & Stir (2-4h) react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Water react3->workup1 workup2 Extract & Wash workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Purify (Chromatography or Recrystallization) workup3->purify

Caption: Experimental workflow for N-acylation using an acyl chloride.

Data Summary Table

Acylating AgentRelative ReactivityRequired BaseTypical CatalystCommon SolventsTemperature Range
Acyl Chloride Very HighYes (Stoichiometric)DMAP (optional)DCM, THF, Pyridine0 °C to RT
Acid Anhydride HighYes (Stoichiometric)DMAP (optional)DCM, THF, Acetic AcidRT to 50 °C
Carboxylic Acid LowYes (Stoichiometric)Coupling Agent (EDC, HATU)DCM, DMF, ACNRT to 40 °C

References

  • Vertex AI Search, Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-C
  • Katritzky, A. R., Singh, S. K., & Kirichenko, K. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • Du, T., et al. (2021). Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. [Link]

  • Shaterian, H. R., & Aghakhanizadeh, M. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society. [Link]

  • Wang, Z., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis, 14, 6926–6935. [Link]

  • Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100780. [Link]

  • Bektas, H., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11523–11537. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 815-849. [Link]

  • Wyatt, P., & E-Leonard, S. (2009). N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Bektas, H., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. National Institutes of Health. [Link]

  • Sipos, A., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 26(23), 7159. [Link]

  • Gouda, M. A., et al. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. [Link]

  • Cerdán, S., & Avendaño, C. (2001). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 6(5), 442-450. [Link]

  • Pahari, P., et al. (2018). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. ResearchGate. [Link]

  • Xin, Y., et al. (2021). Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines. Frontiers in Chemical Engineering, 2. [Link]

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Improving the regioselectivity of reactions involving 2-Methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methylthiophene-3-carboxamide

Introduction: Navigating the Regioselectivity of 2-Methylthiophene-3-carboxamide

2-Methylthiophene-3-carboxamide is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its substitution pattern presents a classic regioselectivity challenge for chemists. The thiophene ring is inherently activated towards electrophilic attack at the C2 and C5 positions, while the substituents—an activating methyl group at C2 and a deactivating, meta-directing carboxamide at C3—exert competing influences. This guide provides researchers with a comprehensive troubleshooting framework and frequently asked questions (FAQs) to strategically control functionalization at the desired positions, particularly the electronically favored C5 and the sterically hindered, electronically challenging C4 positions.

Visualizing the Challenge: Electronic Influence Map

Before delving into specific protocols, it is crucial to understand the electronic landscape of the molecule. The diagram below illustrates the competing directing effects that govern its reactivity.

Caption: Competing electronic effects on the 2-Methylthiophene-3-carboxamide ring.

Frequently Asked Questions (FAQs)

Q1: What are the dominant factors controlling regioselectivity in electrophilic aromatic substitution (SEAr) of 2-Methylthiophene-3-carboxamide?

A1: The regioselectivity is a result of three main factors:

  • Sulfur Heteroatom: The lone pairs on the sulfur atom strongly stabilize the intermediate carbocation (sigma-complex) formed during electrophilic attack. This effect overwhelmingly favors substitution at the α-positions (C2 and C5).[1][2][3]

  • C2-Methyl Group: This is an electron-donating group (EDG) that activates the ring towards SEAr. It directs incoming electrophiles to its ortho (C3) and para (C5) positions.

  • C3-Carboxamide Group: This is an electron-withdrawing group (EWG) that deactivates the ring. It directs incoming electrophiles to its meta position (C5).

When combined, the C5 position is synergistically activated by all three factors, making it the most probable site for standard electrophilic substitution. The C4 position is electronically disfavored.

Q2: Why is direct functionalization at the C4 position so challenging via traditional electrophilic substitution?

A2: The C4 position is the least reactive site for SEAr for two key reasons. First, it is ortho to the deactivating carboxamide group, which destabilizes the formation of a positive charge at that position during the reaction. Second, it does not receive significant electronic activation from either the sulfur atom or the methyl group compared to the C5 position. Therefore, electrophiles will preferentially attack the more electron-rich C5 site.

Q3: What is Directed ortho-Metalation (DoM) and why is it the preferred strategy for C4-functionalization?

A3: Directed ortho-Metalation (DoM) is a powerful synthetic strategy that overrides the inherent electronic preferences of the ring.[4] The carboxamide group at C3, while deactivating for SEAr, is an excellent Directed Metalation Group (DMG) .[5][6] It contains heteroatoms (N and O) that can coordinate to a strong organolithium base (e.g., n-butyllithium). This coordination brings the base into close proximity to the C4 proton, facilitating its abstraction (deprotonation) to form a highly reactive C4-lithiated intermediate. This intermediate can then be trapped with a wide variety of electrophiles to achieve exclusive C4-substitution.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Poor Regioselectivity in Electrophilic Substitution – Mixture of C4 and C5 Isomers Obtained

Scenario: You are performing a bromination reaction using N-Bromosuccinimide (NBS) with the goal of obtaining the C5-bromo product, but you are isolating a significant amount of the C4-bromo isomer or a mixture that is difficult to separate.

Root Cause Analysis: While C5 is the electronically favored position, harsh reaction conditions (e.g., high temperatures, strong Lewis acids) can sometimes reduce selectivity and lead to the formation of minor isomers. The choice of solvent and reaction time can also influence the product distribution.

Proposed Solutions: To enhance selectivity for the C5 position, the reaction conditions should be optimized to favor the kinetically controlled product, which is governed by the inherent electronic preferences of the substrate.

Table 1: Recommended Conditions for Selective C5-Bromination

ParameterRecommended ConditionRationale
Reagent N-Bromosuccinimide (NBS)A mild source of electrophilic bromine, reducing the likelihood of over-bromination or side reactions.
Solvent Acetic Acid or THF/DMFPolar solvents can help stabilize the intermediates and often lead to cleaner reactions.
Temperature 0 °C to Room TemperatureLower temperatures increase selectivity by favoring the reaction pathway with the lowest activation energy (i.e., attack at the most electron-rich C5 site).
Catalyst None requiredThe thiophene ring is sufficiently activated for bromination with NBS without a strong Lewis acid catalyst. Avoiding a catalyst minimizes side reactions.
Issue 2: Complete Failure or Low Yield When Attempting C4-Functionalization

Scenario: You are attempting to introduce a substituent at the C4 position using Directed ortho-Metalation (DoM), but you are recovering starting material or observing very low conversion to the desired product.

Root Cause Analysis: Directed ortho-Metalation is a powerful but technically demanding procedure. Success hinges on the efficient formation of the C4-lithiated intermediate. Common failure points include:

  • Insufficiently strong or hindered base.

  • Presence of trace amounts of water, which will quench the organolithium base and the lithiated intermediate.

  • Incorrect reaction temperature, leading to decomposition or side reactions.

  • Inefficient trapping of the lithiated intermediate by the electrophile.

Proposed Solution Workflow: Directed ortho-Metalation for C4-Substitution

This workflow provides a robust starting point for achieving high-yield C4-functionalization. The key is the formation of a chelated intermediate that directs deprotonation to the C4 position.

Caption: A step-by-step workflow for C4-functionalization via Directed ortho-Metalation.

Detailed Protocol: Synthesis of 4-Iodo-2-methylthiophene-3-carboxamide via DoM

Materials:

  • 2-Methylthiophene-3-carboxamide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 eq, solution in hexanes, titrated)

  • Iodine (I₂) (1.2 eq) dissolved in anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: Add 2-Methylthiophene-3-carboxamide to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.

  • Dissolution: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF via syringe to dissolve the starting material.

  • Litihiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete formation of the C4-lithiated species.[5][7]

  • Electrophilic Quench: Add the solution of iodine in THF dropwise to the reaction mixture at -78 °C. A color change (disappearance of the iodine color) should be observed.

  • Warming: After the addition is complete, allow the reaction to stir at -78 °C for another 30 minutes before removing the cooling bath and allowing it to warm to room temperature over 1 hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

References

  • Directed (ortho) Metallation. University of Liverpool, Department of Chemistry.
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  • G. D. Figuly, C. K. Loop, J. C. Martin, Directed ortho-lithiation of lithium thiophenolate. New methodology for the preparation of ortho-substituted thiophenols and related compounds, Journal of the American Chemical Society, 1989, 111(2), 654-658.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry.
  • Scheme 48. Directed ortho-metallation of thiophenol. Reactions of...
  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. Mansoura University, Faculty of Pharmacy.
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Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Methylthiophene-3-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene carboxamide scaffold stands out as a "privileged structure," a molecular framework that consistently appears in compounds targeting a diverse array of biological targets.[1] This guide provides a comparative analysis of the biological activity of 2-Methylthiophene-3-carboxamide and its analogs, offering insights into their therapeutic potential across oncology, infectious diseases, and inflammatory conditions. By examining structure-activity relationships (SAR) and the experimental data that underpins them, we aim to equip researchers and drug development professionals with a comprehensive understanding of this versatile chemical class.

Introduction to the Thiophene Carboxamide Scaffold

The thiophene ring, an aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of numerous pharmaceuticals.[2] Its planarity and electron-rich nature facilitate binding to biological receptors, while the carboxamide moiety provides a key hydrogen bonding site, crucial for molecular recognition.[3] The combination of these features in the thiophene carboxamide core has given rise to a plethora of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] This guide will delve into how modifications to the core structure of 2-Methylthiophene-3-carboxamide influence its biological efficacy.

Synthesis of 2-Methylthiophene-3-carboxamide and Its Analogs

The synthesis of 2-aminothiophene-3-carboxamides, the precursors to many of the compounds discussed herein, is most commonly achieved through the Gewald reaction .[6][7] This robust and efficient one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[7][8]

For the parent compound, 2-Amino-5-methylthiophene-3-carboxamide, acetone serves as the α-methylene carbonyl source, providing the methyl group at the 5-position of the thiophene ring.[7] Cyanoacetamide provides the amino and carboxamide functionalities at the 2- and 3-positions, respectively.[7]

Gewald Reaction Ketone Ketone/Aldehyde Intermediate Knoevenagel Condensation Intermediate Ketone->Intermediate Nitrile Active Methylene Nitrile Nitrile->Intermediate Sulfur Elemental Sulfur Base Base Catalyst Base->Intermediate Thiophene 2-Aminothiophene-3-carboxamide Base->Thiophene Intermediate->Thiophene + Sulfur

Caption: Generalized workflow of the Gewald reaction for the synthesis of 2-aminothiophene-3-carboxamides.

Further derivatization of the 2-amino group or the 3-carboxamide nitrogen allows for the generation of a diverse library of analogs, enabling the systematic exploration of structure-activity relationships.

Comparative Biological Activities

The versatility of the thiophene carboxamide scaffold is evident in the wide range of biological activities exhibited by its derivatives. This section compares the performance of these analogs in key therapeutic areas, supported by experimental data.

Anticancer Activity

Thiophene carboxamide derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.[3][9]

Mechanism of Action: A significant number of these analogs function as kinase inhibitors . For instance, derivatives of thiophene-3-carboxamide have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[10] Others have shown inhibitory activity against c-Jun N-terminal kinase (JNK) and Janus kinase 2 (JAK2).[11][12] Some analogs also exert their effects through the inhibition of mitochondrial complex I or by acting as biomimetics of antimitotic agents like Combretastatin A-4 (CA-4).[9][13]

Structure-Activity Relationship (SAR):

  • Substituents on the carboxamide nitrogen: The nature of the substituent on the carboxamide nitrogen is critical for activity. Often, aryl or substituted aryl groups are well-tolerated and can enhance potency.

  • Modifications at the 2-position: The 2-amino group is a key site for derivatization. Acylation or the formation of Schiff bases at this position can lead to compounds with significant cytotoxic effects.

  • Substituents on the thiophene ring: The presence of different groups on the thiophene ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding to target proteins. For example, a methyl group at the 5-position is a common feature in many active compounds.

Comparative Data:

Compound ClassTarget/MechanismCell LinesIC50 ValuesReference
Thiophene-3-carboxamide derivativesVEGFR-2 InhibitionHCT116, MCF7, PC3, A549191.1 nM (for compound 14d)[10]
Thiophene carboxamide (CA-4 biomimetics)Tubulin Polymerization InhibitionHep3B5.46 µM (for compound 2b)[9]
Trisubstituted thiophene-3-carboxamide selenidesEGFR Kinase InhibitionHCT1163.20 µM (for compound 16e)[14]
5-Bromothiophene-2-carboxamide derivativesApoptosis InductionA375, HT-29, MCF-7Significant cytotoxicity observed[3][15]
Thiophene carboxamide solamin analogMitochondrial Complex I InhibitionHuman cancer cell linesPotent antitumor activity[13]
Antimicrobial Activity

The thiophene carboxamide scaffold has also been extensively explored for the development of novel antimicrobial agents to combat the growing threat of drug-resistant bacteria and fungi.[5][16][17]

Mechanism of Action: The precise mechanisms of antimicrobial action are varied. Some derivatives have been shown to increase bacterial membrane permeability, leading to cell death.[16][18] Others may interfere with essential cellular processes, though the exact targets are not always fully elucidated.

Structure-Activity Relationship (SAR):

  • Substituents at the 2-position: Changes in the substituents at the 2-position of the thiophene ring have been shown to significantly affect antimicrobial activity.[4][19] The introduction of pyridine side chains, for example, has led to compounds with excellent antibacterial and antifungal properties.[4][19]

  • Substituents on the carboxamide nitrogen: The nature of the group attached to the carboxamide nitrogen also plays a crucial role. For instance, in a series of 2-[[(E)-(4-methoxyphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamides, the position of a methyl group on the N-phenyl ring (meta vs. para) influenced the intermolecular interactions and biological activity.[5][17]

Comparative Data:

Compound ClassTarget OrganismsActivityReference
Pyridine-substituted thiophenesAspergillus fumigatus, Syncephalastrum racemosum, Gram-positive and Gram-negative bacteriaPotent antifungal and antibacterial activity[4][19]
2-[[(E)-(4-methoxyphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivativesBacteria and fungiAntibacterial and antifungal activities[5][17]
Thiophene derivativesColistin-resistant Acinetobacter baumannii and Escherichia coliMIC50 values between 8 and 32 mg/L[16][18]
Anti-inflammatory Activity

Chronic inflammatory diseases represent a significant therapeutic challenge, and thiophene-based compounds have been investigated as potential novel anti-inflammatory agents.[1][20]

Mechanism of Action: Many anti-inflammatory thiophene derivatives are thought to exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade.[1][20]

Structure-Activity Relationship (SAR):

  • The presence of carboxylic acid, ester, amine, and amide functional groups is frequently associated with anti-inflammatory activity.[1]

  • Methyl and methoxy groups on the thiophene or associated aryl rings can also contribute to biological target recognition and potency.[1]

Comparative Data:

Compound ClassTarget/MechanismIn Vivo/In Vitro ModelActivityReference
Ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylatesInflammationCarrageenan-induced rat paw edemaSignificant anti-inflammatory activity[21]
General thiophene derivativesCOX/LOX InhibitionVariousPotent inhibition[1][20]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section outlines the standard methodologies for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (2-Methylthiophene-3-carboxamide analogs) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow A Seed cells in 96-well plate B Add serially diluted compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilizing agent E->F G Read absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: A streamlined workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Kinase Inhibition Assay (VEGFR-2 as an example)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures the amount of remaining ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and add it to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The 2-Methylthiophene-3-carboxamide scaffold and its analogs represent a highly promising and versatile class of compounds with demonstrated biological activity across a range of therapeutic areas. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic chemical modifications to optimize potency and selectivity. The anticancer activity, particularly through kinase inhibition, remains a major area of interest, with several derivatives showing low nanomolar to micromolar efficacy. Furthermore, the antimicrobial and anti-inflammatory potential of these compounds warrants further investigation, especially in the context of rising drug resistance and the need for new therapeutic options.

Future research should focus on elucidating the precise molecular mechanisms of action for the most potent analogs, including target identification and validation. In vivo studies are also crucial to assess the pharmacokinetic properties, efficacy, and safety of these compounds in relevant disease models. The continued exploration of the chemical space around the thiophene carboxamide core, guided by the principles of medicinal chemistry and structure-based drug design, holds significant promise for the discovery of next-generation therapeutics.

References

  • Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. (2021). Chem Pharm Bull (Tokyo).
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  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). Bioorganic & Medicinal Chemistry.
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  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. (n.d.).
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  • Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. (2024).
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A Comparative Guide to the Structure-Activity Relationship of 2-Methylthiophene-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-methylthiophene-3-carboxamide derivatives, offering insights for researchers, scientists, and drug development professionals. By dissecting the influence of specific structural modifications on biological activity, we aim to illuminate the path for the rational design of more potent and selective therapeutic agents.

The 2-Methylthiophene-3-carboxamide Core: A Foundation for Diverse Bioactivity

The 2-methylthiophene-3-carboxamide core serves as a versatile building block in the synthesis of novel bioactive molecules.[1] Its inherent aromaticity and the presence of a sulfur atom contribute to its unique electronic and conformational properties, enabling it to interact with various biological receptors.[2] This scaffold has been successfully employed in the development of agents with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[2][3][4][5] The 2-amino-substituted version of this scaffold is particularly valuable, with derivatives showing promise as anti-leukemic agents and EGFR inhibitors for non-small cell lung cancer.[1]

Decoding the Structure-Activity Relationship: A Comparative Analysis

The biological activity of 2-methylthiophene-3-carboxamide derivatives can be finely tuned by strategic modifications at several key positions of the molecule. Understanding the impact of these changes is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The Critical Role of the Carboxamide Moiety

The 3-carboxamide group is a pivotal feature for the biological activity of these derivatives. Its position on the thiophene ring is crucial, as demonstrated in studies of JNK inhibitors where moving the carboxamide to the 5-position resulted in a complete loss of activity.[6] Furthermore, replacing the carboxamide with other functional groups such as an acid, ester, or cyano group also leads to a significant drop in inhibitory activity, highlighting the importance of the amide linkage for target engagement.[6]

Impact of Substituents on the Thiophene Ring

Modifications to the substituents on the thiophene ring significantly influence the biological activity of these compounds.

  • Position 2: The nature of the substituent at the 2-position of the thiophene ring has a profound effect on antimicrobial activity. The introduction of pyridine side chains at this position has been shown to result in excellent antimicrobial activity.[7][8] In the context of anti-leishmanial agents, a 2-acetamido group on the thiophene-3-carboxamide scaffold has been identified as a promising starting point for further optimization.[9]

  • Positions 4 and 5: Apolar alkyl or aryl substituents at the 5-position, or at both the 4- and 5-positions, have been shown to confer high affinity for the CB2 receptor.[10] In the development of JNK inhibitors, substitutions at the 4-position of the thiophene ring were generally not well-tolerated, whereas modifications at other positions could lead to potent compounds.[6]

Influence of the N-Substituent of the Carboxamide

The group attached to the nitrogen atom of the carboxamide plays a significant role in determining the compound's biological profile. For instance, in a series of thiophene-3-carboxamide derivatives developed as dual inhibitors of c-Jun N-terminal kinase (JNK), the nature and substitution pattern of an N-aryl group were critical for activity.[6][11] Chlorine substitution at the 2- and 3-positions of the benzene ring resulted in good inhibitory activity, while larger substituents or substitution at the 4-position were detrimental.[6]

Comparative Data on Biological Activity

To provide a clear comparison of the performance of different 2-methylthiophene-3-carboxamide derivatives, the following table summarizes key biological data from various studies.

Compound ID Target/Activity Key Structural Features IC50/EC50 (µM) Reference
Compound 26 JNK1 Inhibitor2-Chloro substitution on N-phenyl ring1.4[6]
Compound 27 JNK1 Inhibitor3-Chloro substitution on N-phenyl ring2.6[6]
Compound 28 JNK1 Inhibitor4-Chloro substitution on N-phenyl ring18.7[6]
Compound 6a Anti-leishmanial (amastigote)2-acetamidothiophene-3-carboxamide derivative6.41[9]
Compound 16e EGFR Kinase InhibitorTrisubstituted thiophene-3-carboxamide selenide0.094[12]
Compound 14d VEGFR-2 InhibitorThiophene-3-carboxamide derivative0.191[13]
Compound IIId Acetylcholinesterase Inhibitor2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido) derivative60% inhibition[14][15]

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of 2-methylthiophene-3-carboxamide derivatives often utilizes the Gewald reaction, a versatile and efficient method for constructing the 2-aminothiophene core.[4][14][16]

General Synthesis via the Gewald Reaction

The Gewald reaction is a one-pot, multicomponent condensation that typically involves a ketone or aldehyde, an active methylene nitrile (like cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[4][17]

Step-by-step Methodology:

  • Knoevenagel Condensation: The ketone or aldehyde is condensed with the active methylene nitrile in the presence of a base to form an α,β-unsaturated nitrile.[16]

  • Michael Addition of Sulfur: Elemental sulfur undergoes a Michael addition to the α,β-unsaturated nitrile.

  • Cyclization and Tautomerization: The intermediate then cyclizes and tautomerizes to form the final 2-aminothiophene product.

Gewald Reaction Workflow Start Ketone/Aldehyde + Active Methylene Nitrile + Sulfur + Base Step1 Knoevenagel Condensation Start->Step1 Intermediate1 α,β-Unsaturated Nitrile Step1->Intermediate1 Step2 Michael Addition of Sulfur Intermediate1->Step2 Intermediate2 Thiolate Intermediate Step2->Intermediate2 Step3 Cyclization & Tautomerization Intermediate2->Step3 End 2-Aminothiophene Derivative Step3->End

Caption: Generalized workflow of the Gewald reaction for the synthesis of 2-aminothiophene derivatives.

Biological Evaluation Protocols

The biological activity of the synthesized compounds is assessed using a variety of in vitro assays tailored to the specific therapeutic target.

  • Kinase Inhibition Assays: The inhibitory activity against protein kinases such as JNK, EGFR, and VEGFR-2 is often determined using enzymatic assays that measure the phosphorylation of a substrate.[6][12][13]

  • Antimicrobial Assays: The antimicrobial activity is evaluated by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains using broth microdilution or agar diffusion methods.[3][7]

  • Antiproliferative Assays: The cytotoxic effects of the compounds on cancer cell lines are typically assessed using assays such as the MTT or SRB assay to determine the IC50 values.[2]

  • Acetylcholinesterase Inhibition Assay: The potential of derivatives to act as acetylcholinesterase inhibitors is evaluated using Ellman's method.[14][15]

Key Structure-Activity Relationships Visualized

The following diagram illustrates the key SAR findings for 2-methylthiophene-3-carboxamide derivatives, highlighting the impact of substitutions at different positions.

Caption: Key structure-activity relationship points for 2-methylthiophene-3-carboxamide derivatives.

Conclusion and Future Directions

The 2-methylthiophene-3-carboxamide scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that even subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. Future research in this area should continue to explore novel substitutions on the thiophene ring and the carboxamide moiety. The application of computational modeling and machine learning approaches could further accelerate the design of next-generation 2-methylthiophene-3-carboxamide derivatives with enhanced therapeutic profiles. The versatility of this scaffold ensures its continued relevance in the ongoing quest for new and effective medicines.

References

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. Available at: [Link]

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A Comparative Guide to 2-Methylthiophene-3-carboxamide Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and specificity is paramount. The 2-methylthiophene-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with potent anti-cancer properties. This guide offers a comprehensive, in-depth technical comparison of various classes of 2-methylthiophene-3-carboxamide-based compounds, focusing on their in vitro and in vivo performance as kinase inhibitors. By synthesizing data from multiple studies, this document aims to provide researchers with the critical insights needed to navigate the selection and development of these promising therapeutic candidates.

The Versatile Scaffold: 2-Methylthiophene-3-carboxamide

The 2-methylthiophene-3-carboxamide core offers a unique combination of structural features that make it an attractive starting point for the design of kinase inhibitors. The thiophene ring acts as a bioisostere for a phenyl ring, offering similar aromaticity while possessing distinct electronic properties due to the presence of the sulfur atom. This can influence binding affinities and pharmacokinetic profiles. The carboxamide linkage provides a key hydrogen bonding motif that is often crucial for anchoring the molecule within the ATP-binding pocket of kinases. The methyl group at the 2-position can be strategically utilized to enhance potency and selectivity.

The general synthesis of these compounds often involves the Gewald reaction, a one-pot multicomponent reaction that efficiently constructs the 2-aminothiophene core, which can then be further functionalized.[1]

Comparative Analysis of Kinase Inhibitor Classes

Derivatives of the 2-methylthiophene-3-carboxamide scaffold have been successfully developed to target several key oncogenic kinases. This section provides a comparative overview of their performance.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Overexpression of EGFR is a significant driver in several cancers, including non-small cell lung cancer (NSCLC).[2] A series of trisubstituted thiophene-3-carboxamide selenide derivatives have shown promise as EGFR inhibitors.

In Vitro Performance:

One of the most potent compounds in this class, compound 16e , demonstrated impressive cytotoxicity against various cancer cell lines and potent EGFR kinase inhibition.[2]

CompoundCancer Cell LineIC50 (µM)EGFR Kinase IC50 (nM)
16e HCT116 (Colon)3.20 ± 0.1294.44 ± 2.22
A549 (Lung)7.86 ± 0.09
MCF-7 (Breast)8.81 ± 0.14
Gefitinib (Control) H1299 (Lung)-0.47

Table 1: In vitro activity of a representative EGFR inhibitor based on the thiophene-3-carboxamide scaffold compared to a known EGFR inhibitor.[2][3]

The structure-activity relationship (SAR) studies for these compounds revealed that substitutions on the phenyl ring and the nature of the amino acid side chain significantly impact their anti-proliferative activity.[2]

In Vivo Potential:

While specific in vivo data for compound 16e is not yet available, the potent in vitro activity and significant EGFR inhibition suggest its potential for further preclinical development in NSCLC xenograft models.[4][5]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[6] Thiophene-3-carboxamide derivatives based on the scaffold of PAN-90806 have emerged as potent VEGFR-2 inhibitors.

In Vitro Performance:

Compound 14d from this series exhibited excellent anti-proliferative activity against a panel of cancer cell lines and potent VEGFR-2 inhibition.[6] Mechanistic studies revealed that it induces cell cycle arrest, increases reactive oxygen species (ROS) production, and promotes apoptosis.[6]

CompoundCancer Cell LineIC50 (µM)VEGFR-2 Kinase IC50 (nM)
14d HCT116 (Colon)-191.1
MCF7 (Breast)-
PC3 (Prostate)-
A549 (Lung)-
Sorafenib (Control) HepG2 (Liver)-45

Table 2: In vitro activity of a representative VEGFR-2 inhibitor based on the thiophene-3-carboxamide scaffold compared to a known VEGFR-2 inhibitor.[6]

In Vivo Studies:

The anti-angiogenic properties of these compounds make them suitable for evaluation in in vivo models such as the zebrafish xenograft model, which allows for the rapid screening of angiogenesis inhibitors.[7][8] While specific in vivo data for compound 14d is pending, related thiophene derivatives have shown tumor growth inhibition in mouse xenograft models.

Janus Kinase 2 (JAK2) Inhibitors

The JAK-STAT signaling pathway is frequently dysregulated in myeloproliferative neoplasms and various cancers.[9] Carboxamide-substituted thiophenes have been developed as potent JAK2 inhibitors.

In Vitro and In Vivo Performance:

Compounds 24 and 25 from this series demonstrated good in vitro potency and, importantly, performed well in an acute pharmacokinetic/pharmacodynamic (PK/PD) model, showing inhibition of p-STAT5.[9]

CompoundJAK2 IC50 (nM)In Vivo ModelOutcome
24 < 10Acute PK/PDp-STAT5 inhibition
25 < 10Acute PK/PDp-STAT5 inhibition
Ruxolitinib (Control) 2.8--

Table 3: In vitro and in vivo performance of representative JAK2 inhibitors based on the thiophene-3-carboxamide scaffold.[9][10]

The development of this series involved bioisosteric replacement of a urea substituent with a pyridyl ring to address issues of chemical and metabolic stability.[9]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of test compounds.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, JAK2)

  • Substrate peptide

  • ATP

  • Kinase buffer

  • Test compounds and reference inhibitor

  • 96-well plates

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare kinase reaction buffer, substrate solution, and ATP solution according to the manufacturer's instructions.

  • Compound Dilution: Serially dilute the test compounds and a known inhibitor (e.g., gefitinib, sorafenib, ruxolitinib) in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ELISA, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Tumor Xenograft Model (Mouse)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.[4][5]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line

  • Test compound and vehicle control

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to the desired schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth between the treated and control groups to determine the efficacy of the compound.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-methylthiophene-3-carboxamide derivatives stem from their ability to inhibit key signaling pathways involved in cancer progression.

EGFR Signaling Pathway

EGFR activation leads to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and migration. Thiophene-based EGFR inhibitors block these downstream signals.

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Thiophene_Inhibitor 2-Methylthiophene-3- carboxamide Derivative Thiophene_Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

VEGFR-2 Signaling Pathway

VEGFR-2 is the primary receptor for VEGF-A and its activation triggers downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival, leading to angiogenesis. Thiophene-based VEGFR-2 inhibitors block these processes.

VEGFR2_Pathway VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiophene_Inhibitor 2-Methylthiophene-3- carboxamide Derivative Thiophene_Inhibitor->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis JAK2_Pathway Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 STAT STAT JAK2->STAT Phosphorylation Thiophene_Inhibitor 2-Methylthiophene-3- carboxamide Derivative Thiophene_Inhibitor->JAK2 pSTAT pSTAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: Inhibition of the JAK2-STAT signaling pathway.

Conclusion and Future Directions

The 2-methylthiophene-3-carboxamide scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors targeting key oncogenic pathways. The comparative analysis presented in this guide highlights the versatility of this chemical class and provides a foundation for further research. Future efforts should focus on comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising candidates. Furthermore, the exploration of novel derivatives targeting other clinically relevant kinases, as well as the investigation of combination therapies, will be crucial in unlocking the full therapeutic potential of this remarkable class of compounds.

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A Comparative Guide to Validating the Mechanism of Action of 2-Methylthiophene-3-carboxamide Derivatives as Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of MoA Validation

2-Methylthiophene-3-carboxamide and its derivatives represent a class of molecules with significant potential, primarily recognized for their activity as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2][3] SDH is a critical enzyme with a dual role: it is a key component of the Krebs cycle, catalyzing the oxidation of succinate to fumarate, and it is also Complex II of the mitochondrial electron transport chain (ETC).[4][5][6] By inhibiting SDH, these compounds disrupt cellular respiration and energy production, a mechanism that is exploited in fungicides and is under investigation for anticancer therapies.[1][6][7]

However, asserting a compound's MoA requires more than a single data point. A rigorous validation strategy is essential to confirm that the compound's biological effects are indeed a direct result of SDH inhibition. This guide compares various experimental methodologies, explaining the rationale behind each choice and providing a logical workflow for generating a comprehensive data package.

Part 1: Confirming Direct Target Engagement and Inhibition

The foundational step in MoA validation is to demonstrate a direct, physical interaction between the compound and its putative target, SDH, and to quantify the inhibitory effect.

Comparative Analysis of In Vitro Methodologies

Several techniques can establish direct binding and inhibition. The choice of method depends on the specific information required, throughput needs, and available resources.

Methodology Principle Key Outputs Advantages Limitations
Biochemical Enzyme Assay Measures the catalytic activity of isolated SDH in the presence of the inhibitor.[8]IC50, Ki, Mode of Inhibition (e.g., competitive)[9][10]High-throughput, cost-effective, directly measures functional inhibition.Indirectly measures binding; susceptible to assay artifacts.
Surface Plasmon Resonance (SPR) A label-free technique that detects changes in refractive index upon compound binding to the immobilized enzyme.[11][12]kon (association rate), koff (dissociation rate), KD (affinity)[13]Real-time kinetics, direct evidence of binding, no labeling required.[12][13]Requires specialized equipment, protein immobilization can affect activity.[11]
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of the compound to the enzyme in solution.KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Gold standard for thermodynamics, solution-based (no immobilization).Low throughput, requires larger amounts of pure protein and compound.
Experimental Workflow: A Multi-pronged Approach to In Vitro Validation

A robust workflow combines these techniques to build a compelling case for direct inhibition.

G cluster_0 Part 1: In Vitro Validation start Hypothesis: MTC Derivative Inhibits SDH biochem Biochemical Assay (e.g., DCPIP or INT reduction) start->biochem Functional Effect spr Surface Plasmon Resonance (SPR) biochem->spr Confirm Direct Binding biochem_data Data: IC50, Ki biochem->biochem_data itc Isothermal Titration Calorimetry (ITC) spr->itc Thermodynamic Profile spr_data Data: K_D, k_on, k_off spr->spr_data conclusion Conclusion: Direct, Quantifiable Inhibition of SDH itc->conclusion itc_data Data: K_D, ΔH, ΔS itc->itc_data

Figure 1. Workflow for in vitro validation of SDH inhibitors.

Protocol: SDH Activity Colorimetric Assay

This protocol provides a method for measuring SDH activity in isolated mitochondria using an artificial electron acceptor.[14]

Objective: To determine the IC50 value of a 2-Methylthiophene-3-carboxamide derivative against SDH.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate: Sodium Succinate

  • Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP) or Iodonitrotetrazolium chloride (INT)[14]

  • Test compound (e.g., "MTC-X") dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagents: Prepare fresh solutions of succinate and DCPIP in assay buffer. Prepare a serial dilution of the MTC-X compound.

  • Mitochondria Preparation: Isolate mitochondria from a relevant cell line or tissue and determine the protein concentration. Dilute to a working concentration in assay buffer.

  • Assay Setup: To each well of a 96-well plate, add:

    • 50 µL of mitochondrial suspension.

    • 2 µL of MTC-X dilution or DMSO (for control).

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 50 µL of a substrate/DCPIP mix to each well to start the reaction. The final concentrations should be optimized but are typically in the range of 10 mM succinate and 50 µM DCPIP.

  • Measure Absorbance: Immediately begin reading the absorbance kinetically at 600 nm (for DCPIP) at 37°C for 15-30 minutes. The rate of decrease in absorbance is proportional to SDH activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the % inhibition against the log concentration of MTC-X and fit the data using a non-linear regression model to determine the IC50 value.

Part 2: Cellular Assays to Confirm On-Target Effects

Demonstrating direct enzyme inhibition is crucial, but it must be linked to a corresponding effect within a living cell. Cellular assays verify that the compound engages its target in a complex biological environment and elicits the expected downstream consequences.

Comparative Analysis of Cellular Methodologies
Methodology Principle Key Outputs Advantages Limitations
Cellular Respiration Analysis (e.g., Seahorse XF) Measures the oxygen consumption rate (OCR) in real-time, allowing for the dissection of mitochondrial function.Basal respiration, ATP production, maximal respiration, spare respiratory capacity.Provides a functional readout of the entire ETC; can distinguish Complex II inhibition from other complexes.Requires specialized instrumentation; interpretation can be complex.
Metabolomics Measures the abundance of small molecule metabolites in the cell.Relative or absolute levels of succinate, fumarate, and other TCA cycle intermediates.[15]Directly measures the biochemical consequence of enzyme inhibition (succinate accumulation).[5][16]Can be technically demanding; requires mass spectrometry expertise.
Cell Viability/Proliferation Assays Measures the overall health and growth of cells after compound treatment.GI50 (50% growth inhibition) or CC50 (50% cytotoxic concentration).Simple, high-throughput, provides a phenotypic endpoint.Non-specific; does not confirm the mechanism of cell death/stasis.
Signaling Pathway: The Consequences of SDH Inhibition

Inhibition of SDH blocks the electron transport chain at Complex II and halts the conversion of succinate to fumarate in the TCA cycle. This leads to two key measurable outcomes: a decrease in mitochondrial respiration and a dramatic accumulation of the substrate, succinate.[1][2][16]

G cluster_0 Mitochondrial Electron Transport Chain (ETC) cluster_1 TCA Cycle C1 Complex I Q CoQ C1->Q C2 Complex II (SDH) C2->Q Fumarate Fumarate C2->Fumarate C2->Block C3 Complex III Q->C3 CytC Cyt C C3->CytC C4 Complex IV CytC->C4 ATP_Synthase Complex V (ATP Synthase) C4->ATP_Synthase OCR_decrease Result 1: Decreased Oxygen Consumption (OCR) C4->OCR_decrease O2 -> H2O Succinate Succinate Succinate->C2 e- Succinate_acc Result 2: Succinate Accumulation Succinate->Succinate_acc Builds Up Inhibitor MTC Derivative Inhibitor->C2 INHIBITS

Figure 2. Cellular consequences of SDH inhibition.

Protocol: Seahorse XF Cell Mito Stress Test for Complex II Inhibition

Objective: To confirm that an MTC derivative impairs cellular respiration via a mechanism consistent with Complex II inhibition.

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with Seahorse XF DMEM medium. Treat cells with the MTC derivative or vehicle control and incubate for a desired pretreatment time.

  • Assay Setup: Hydrate the sensor cartridge. Load the injection ports of the sensor cartridge with mitochondrial inhibitors:

    • Port A: Rotenone/Antimycin A (Complex I/III inhibitors)

    • Port B: Succinate (Complex II substrate)

    • Port C: (Empty or another compound)

    • Port D: (Empty)

  • Run Assay: Calibrate the instrument and place the cell plate in the Seahorse XF Analyzer. The assay will proceed as follows:

    • Basal OCR: Measure the initial oxygen consumption rate.

    • Injection A: Inject Rotenone/Antimycin A to shut down Complex I- and III-dependent respiration. The residual OCR is primarily due to non-mitochondrial sources and Complex II activity if endogenous succinate is present.

    • Injection B: Inject succinate (often with a plasma membrane permeabilizer like digitonin) to provide an excess of substrate specifically for Complex II.

  • Data Analysis:

    • Vehicle Control: In control cells, after injection A, there will be a large drop in OCR. After injection B, there should be a significant rescue or increase in OCR as Complex II is now the primary driver of respiration.

    • MTC-Treated Cells: In cells treated with an effective SDH inhibitor, the rescue of OCR after succinate injection (Injection B) will be significantly blunted or absent compared to the control. This specific pattern provides strong evidence for on-target Complex II inhibition in a cellular context.

Part 3: Ensuring Target Specificity

The final and most critical phase of MoA validation is to demonstrate that the compound's effects are mediated specifically through the intended target (on-target) and not through unintended interactions (off-target).

Comparative Analysis of Specificity Methodologies
Methodology Principle Key Outputs Advantages Limitations
Genetic Target Inactivation (CRISPR/siRNA) Genetically remove or reduce the expression of the target protein (SDH). The phenotype should mimic the compound's effect, and the compound should have a reduced effect in the knockout/knockdown cells.[17][18]Comparison of compound sensitivity between wild-type and knockout/knockdown cells.Gold standard for linking a target to a phenotype.[19][20]Can be time-consuming to generate stable cell lines; potential for genetic compensation.
Thermal Proteome Profiling (TPP) Measures changes in the thermal stability of thousands of proteins upon compound binding. Direct targets are stabilized.[21][22]A list of proteins that show a significant thermal shift, indicating direct binding.[23]Unbiased, proteome-wide screen for direct binders in a cellular context.[24][25]Does not provide functional information (inhibition vs. activation); requires specialized MS proteomics.
Broad-Panel Screening (e.g., Kinase Panel) The compound is tested against a large panel of diverse proteins (e.g., hundreds of kinases) to identify unintended interactions.IC50 or % inhibition values against a wide range of potential off-targets.Provides a broad view of potential off-target liabilities.The panel is never fully comprehensive; may miss non-kinase off-targets.
Logical Framework: Converging Evidence for MoA Validation

True confidence in a mechanism of action comes from the convergence of evidence from multiple, independent lines of inquiry.

G cluster_0 Convergent Validation Strategy biochem Pillar 1: Biochemical & Biophysical (In Vitro) biochem_exp • Enzyme Assays • SPR / ITC biochem->biochem_exp conclusion Validated MoA: MTC Derivative is a Specific SDH Inhibitor biochem->conclusion Shows Direct Inhibition cellular Pillar 2: Cellular Phenotype (In Situ) cellular_exp • Seahorse OCR • Metabolomics • Viability cellular->cellular_exp cellular->conclusion Shows Expected Effect genetic Pillar 3: Specificity & Genetics (On-Target) genetic_exp • CRISPR Knockout • TPP • Off-Target Panels genetic->genetic_exp genetic->conclusion Shows Specificity

Figure 3. A logical framework for integrating multiple lines of evidence.

Protocol: CRISPR-Cas9 Knockout for Target Validation

Objective: To determine if the cytotoxic effect of an MTC derivative is dependent on the presence of its target, SDH (specifically, a key subunit like SDHB).

Procedure:

  • gRNA Design & Lentiviral Production: Design and clone guide RNAs (gRNAs) targeting a critical exon of the SDHB gene into a lentiviral vector containing Cas9. Produce lentiviral particles.

  • Cell Line Transduction: Transduce the target cancer cell line with the lentivirus. Select for transduced cells (e.g., with puromycin).

  • Clonal Selection & Validation: Isolate single-cell clones. Expand the clones and validate SDHB knockout via:

    • Western Blot: Confirm the absence of SDHB protein.

    • Sanger Sequencing: Confirm the presence of frameshift-inducing insertions/deletions (indels) at the target site.

  • Phenotypic Comparison:

    • Seed wild-type (WT) and SDHB-knockout (KO) cells in parallel.

    • Treat both cell lines with a dose-response curve of the MTC derivative.

    • After 72 hours, measure cell viability using a standard method (e.g., CellTiter-Glo).

  • Data Analysis:

    • Plot the viability data for both WT and KO cells against the compound concentration.

    • Expected Result: The WT cells should show a dose-dependent decrease in viability. The SDHB-KO cells should be highly resistant to the compound, demonstrating that the compound's cytotoxic effect is dependent on the presence of its target, SDH.

Conclusion

References

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A Comparative Analysis of 2-Methylthiophene-3-carboxamide with Other Key Heterocyclic Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity, pharmacokinetic profile, and therapeutic potential of a drug candidate. Among the myriad of available scaffolds, the thiophene carboxamide moiety has garnered significant attention, with 2-methylthiophene-3-carboxamide serving as a prime exemplar of its utility. This guide provides a comprehensive comparative analysis of the 2-methylthiophene-3-carboxamide scaffold against other prominent heterocyclic carboxamides—namely those based on pyridine, pyrimidine, indole, and benzofuran—with a focus on their application in the discovery of novel anticancer agents.

The Thiophene Core: A Privileged Scaffold in Medicinal Chemistry

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is considered a "privileged" scaffold in drug discovery. Its bioisosteric relationship with the phenyl ring allows it to mimic and interact with biological targets in a similar fashion, while its unique electronic properties, arising from the presence of the sulfur atom, can offer advantages in terms of metabolic stability and binding interactions. The carboxamide group, a common pharmacophore, further enhances the drug-like properties of these molecules by participating in hydrogen bonding with protein targets.

Physicochemical Properties: A Foundation for Drug-Likeness

A molecule's journey from a laboratory curiosity to a clinical candidate is heavily dictated by its physicochemical properties. These parameters, including molecular weight (MW) and lipophilicity (CLogP), govern absorption, distribution, metabolism, and excretion (ADME). A comparative overview of the parent carboxamides of our selected heterocyclic scaffolds provides a foundational understanding of their inherent characteristics.

Heterocyclic ScaffoldParent CarboxamideMolecular Weight ( g/mol )CLogP
Thiophene 2-Methylthiophene-3-carboxamide141.19[1]~1.2 (estimated)
Pyridine Pyridine-3-carboxamide122.13[2]-0.37[3]
Pyrimidine Pyrimidine-5-carboxamide123.11[4]-0.9[4]
Indole Indole-3-carboxamide160.17[5]1.3[5]
Benzofuran Benzofuran-2-carboxamide161.16[6]1.8[6]

Table 1: Comparative physicochemical properties of parent heterocyclic carboxamides.

This data reveals a spectrum of properties among the selected scaffolds. The pyridine and pyrimidine carboxamides exhibit lower molecular weights and greater hydrophilicity (negative CLogP), which can be advantageous for aqueous solubility. Conversely, the indole and benzofuran scaffolds are more lipophilic and have higher molecular weights. 2-Methylthiophene-3-carboxamide occupies a balanced position, with moderate lipophilicity and molecular weight, often a desirable starting point in drug discovery campaigns.

Comparative Analysis of Anticancer Activity

A direct, head-to-head comparison of the anticancer potency of these scaffolds is challenging due to the vast differences in the substitution patterns of the evaluated derivatives and the variety of cancer cell lines and assay conditions reported in the literature. However, a qualitative and semi-quantitative analysis of published data allows for an insightful overview of their potential.

2-Methylthiophene-3-carboxamide and its Analogs

Thiophene carboxamide derivatives have demonstrated a broad spectrum of anticancer activities.[7][8] For instance, certain thiophene carboxamides have been identified as potent biomimetics of Combretastatin A-4 (CA-4), a natural product with significant anticancer properties.[9] One study reported a phenyl-thiophene-carboxamide derivative with an IC50 value of 5.46 µM against the Hep3B (hepatocellular carcinoma) cell line.[9] The mechanism of action for many thiophene-based anticancer agents involves the inhibition of key cellular targets like topoisomerase, tyrosine kinases, and tubulin, as well as the induction of apoptosis through the generation of reactive oxygen species (ROS).[7]

Pyridine-3-carboxamide Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry, and its carboxamide derivatives are no exception.[9] Several pyridine-based small molecules have been approved as anticancer drugs, such as Sorafenib and Regorafenib.[10] Novel pyridine-urea derivatives have shown potent anti-proliferative activity against the MCF-7 breast cancer cell line and have demonstrated inhibitory activity against VEGFR-2.[10] The diverse biological activities of pyridine derivatives are often attributed to the nitrogen atom's ability to act as a hydrogen bond acceptor and its influence on the electronic properties of the ring.

Pyrimidine-5-carboxamide Derivatives

Pyrimidine is a fundamental component of nucleic acids, and its derivatives have been extensively explored as anticancer agents. Novel pyrimidine-5-carbonitrile derivatives have shown promising anticancer activity, with one compound exhibiting 100% growth inhibition in several leukemia and solid tumor cell lines.[11] The mechanism of action for some pyrimidine derivatives involves the inhibition of tubulin polymerization and selective targeting of carbonic anhydrase IX (CA IX).[11]

Indole-3-carboxamide Derivatives

The indole nucleus is a prevalent motif in naturally occurring and synthetic bioactive compounds.[12] Indole-3-carboxamide derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents.[12] N-substituted 1H-indole-2-carboxamides have demonstrated notable cytotoxicity and selectivity against various cancer cell lines, with some compounds showing potent activity against leukemia (K-562) and colon cancer (HCT-116) cells.[12] The proposed mechanisms of action include the inhibition of topoisomerase, PI3Kα, and EGFR.[12]

Benzofuran-2-carboxamide Derivatives

Benzofuran, a bicyclic scaffold composed of a fused benzene and furan ring, has also emerged as a promising core for the development of anticancer agents. Novel benzofuran-2-carboxamide derivatives have exhibited potent cytotoxic activities at low micromolar concentrations against a panel of human cancer cell lines.[13] The anticancer activity of some benzofuran derivatives is linked to the inhibition of the NF-κB signaling pathway.[13]

Synthesis and Derivatization Potential: A Chemist's Perspective

The ease and versatility of synthesis are crucial factors in the selection of a heterocyclic scaffold for a drug discovery program.

Figure 1: Common synthetic routes for the core heterocyclic scaffolds.

The synthesis of 2-aminothiophene-3-carboxamides is often achieved through the highly efficient Gewald reaction, a one-pot multicomponent reaction that allows for the facile introduction of various substituents. This synthetic accessibility is a significant advantage for creating diverse chemical libraries for high-throughput screening. The other scaffolds also have well-established synthetic routes, such as the Hantzsch synthesis for pyridines, the Prins reaction for pyrimidines, the Fischer indole synthesis, and the Perkin rearrangement for benzofurans. The choice of synthetic strategy will depend on the desired substitution pattern and the overall complexity of the target molecule.

Metabolic Stability and Toxicity: Navigating the Path to the Clinic

The thiophene ring can undergo metabolism through oxidation of the sulfur atom, which can sometimes lead to reactive metabolites. However, the introduction of substituents, such as the methyl group in 2-methylthiophene-3-carboxamide, can modulate the metabolic fate of the molecule and potentially enhance its stability.[14] Pyridine and pyrimidine rings are generally considered to be metabolically stable, although they can be subject to N-oxidation and hydroxylation. Indole and benzofuran scaffolds can be metabolized by cytochrome P450 enzymes, leading to various hydroxylated and conjugated products. The specific metabolic pathways and potential for toxicity are highly dependent on the overall substitution pattern of the molecule.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The following is a detailed, self-validating protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used method for assessing cell viability.

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. MTT Reagent Addition C->D E 5. Incubation (2-4 hours, 37°C) D->E F 6. Formazan Solubilization (e.g., DMSO) E->F G 7. Absorbance Measurement (570 nm) F->G H 8. Data Analysis (IC50 determination) G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation:

  • The inclusion of a positive control with a known IC50 value validates the assay's sensitivity and responsiveness.

  • The vehicle control ensures that the solvent used to dissolve the compounds does not have a significant effect on cell viability.

  • Running each concentration in triplicate or quadruplicate allows for the calculation of standard deviation and ensures the reproducibility of the results.

Conclusion: A Strategic Choice for Anticancer Drug Discovery

The comparative analysis of 2-methylthiophene-3-carboxamide with pyridine, pyrimidine, indole, and benzofuran carboxamide scaffolds reveals that each possesses unique attributes that can be leveraged in the design of novel anticancer agents. The thiophene scaffold, exemplified by 2-methylthiophene-3-carboxamide, offers a balanced profile of physicochemical properties and broad-spectrum biological activity, supported by versatile and efficient synthetic routes.

While pyridine and pyrimidine scaffolds offer advantages in terms of hydrophilicity, indole and benzofuran provide more lipophilic and rigid structures. The ultimate choice of a scaffold will depend on the specific therapeutic target, the desired ADME properties, and the synthetic feasibility. This guide provides a foundational framework for researchers and drug development professionals to make informed decisions in the strategic selection of heterocyclic scaffolds for the development of the next generation of anticancer therapies.

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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged" scaffold, a recurring motif in numerous FDA-approved drugs targeting a wide array of diseases.[1] Its derivatives, particularly thiophene carboxamides, have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3][4] This guide provides a deep dive into conducting a comparative molecular docking study of a representative molecule, 2-Methylthiophene-3-carboxamide, against relevant protein targets.

As drug discovery increasingly relies on computational methods to reduce costs and accelerate timelines, molecular docking has become an indispensable tool.[5] It predicts the preferred orientation of a molecule when bound to a target, allowing us to forecast binding affinity and interaction patterns at the atomic level.[6][7] This guide is structured not as a rigid protocol but as a narrative of scientific reasoning, explaining the causality behind each step to ensure the integrity and validity of your results. We will compare our lead compound against known inhibitors to benchmark its potential, a critical step in early-phase drug development.

The Foundation: Selecting Targets and Comparators

The broad biological activity of thiophene derivatives necessitates a focused approach.[1] For this illustrative guide, we will examine 2-Methylthiophene-3-carboxamide against two distinct and therapeutically relevant protein targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Its inhibition is a proven strategy in cancer therapy.[8]

  • Staphylococcus aureus Tyrosyl-tRNA Synthetase (TyrRS): An essential enzyme for bacterial protein synthesis. Its inhibition offers a promising avenue for developing novel antibacterial agents.[9]

To objectively evaluate the performance of 2-Methylthiophene-3-carboxamide, we will benchmark it against established inhibitors for each target:

  • Axitinib for VEGFR-2: A potent, FDA-approved kinase inhibitor.

  • SB-219383 for S. aureus TyrRS: A known inhibitor used in structural and functional studies.

This comparative framework allows us to contextualize the docking scores and interaction patterns of our lead compound, moving beyond raw data to meaningful scientific insight.

Experimental Workflow: A Self-Validating Docking Protocol

The trustworthiness of any docking study hinges on a robust and validated protocol.[10] The following workflow is designed as a self-validating system, incorporating critical checkpoints to ensure the accuracy of the computational model before screening any test compounds.

Diagram: Molecular Docking & Validation Workflow

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Comparative Docking PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 2. Prepare Protein (Remove water, add hydrogens, repair residues) PDB->PrepProt PrepLig 3. Prepare Ligands (Generate 3D conformers, assign charges) Redock 4. Re-dock Co-crystallized Ligand into prepared protein PrepLig->Redock RMSD 5. Calculate RMSD between docked pose and crystal pose Redock->RMSD Check Is RMSD < 2.0 Å? RMSD->Check Proceed 6. Protocol Validated! Proceed to Docking. Check->Proceed Yes Fail Protocol Invalid. Adjust grid/docking parameters and return to Step 4. Check->Fail No Docking 7. Dock Test & Reference Ligands (2-Methylthiophene-3-carboxamide, Axitinib, SB-219384) Analysis 8. Analyze Results (Binding Energy, Interactions, Pose Visualization) Docking->Analysis Proceed->Docking Fail->Redock

Caption: Workflow for a validated comparative molecular docking study.

Step-by-Step Methodology

This protocol is described using AutoDock Tools and AutoDock Vina, widely accessible and validated software packages.[7]

Part 1: Protein and Ligand Preparation

  • Protein Structure Acquisition:

    • Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we use PDB ID: 4AGO (VEGFR-2 complexed with Axitinib) and PDB ID: 1J3W (S. aureus TyrRS complexed with SB-219383).

    • Causality: Using a high-resolution crystal structure provides an experimentally determined, accurate representation of the protein's active site. The presence of a co-crystallized ligand is crucial for the validation step.[11]

  • Protein Preparation (using AutoDock Tools):

    • Load the PDB file (e.g., 4AGO.pdb).

    • Separate the protein chain from the co-crystallized ligand and water molecules. The ligand will be saved separately for the validation step.

    • Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.

    • Add Kollman charges to the protein atoms to account for electrostatic interactions.

    • Save the prepared protein in the required .pdbqt format.

    • Causality: This preparation ensures the protein is chemically correct for the docking simulation. Missing hydrogens or incorrect charges would lead to inaccurate scoring of interactions.[7]

  • Ligand Preparation:

    • Draw 2-Methylthiophene-3-carboxamide and the reference ligands (Axitinib, SB-219383) in a molecular editor (e.g., ChemDraw) and generate their 3D structures.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • In AutoDock Tools, set the torsional degrees of freedom to allow for ligand flexibility.

    • Assign Gasteiger charges.

    • Save the prepared ligands in .pdbqt format.

    • Causality: Ligands are not rigid in solution. Allowing rotational freedom for single bonds enables the docking algorithm to explore various conformations, increasing the chances of finding the most favorable binding pose.[6]

Part 2: Docking Protocol Validation (The Trustworthiness Check)

  • Grid Box Generation:

    • Define a search space (the "grid box") for the docking algorithm. Center the grid box on the co-crystallized ligand's position within the active site. Ensure the box is large enough to encompass the entire binding pocket and allow for ligand movement.

    • Causality: The grid box confines the computational search to the area of interest, saving computational resources and preventing the ligand from docking to irrelevant sites on the protein surface.

  • Re-docking the Co-crystallized Ligand:

    • Using the prepared protein and the extracted, re-prepared co-crystallized ligand (e.g., Axitinib for 4AGO), perform a docking run with AutoDock Vina.

    • Causality: This step is the cornerstone of protocol validation. A reliable docking protocol must be able to reproduce the experimentally observed binding mode.[12]

  • RMSD Calculation:

    • Superimpose the top-ranked docked pose of the co-crystallized ligand onto its original position in the crystal structure.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystal poses.

    • Validation Criterion: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately predict the ligand's binding pose.[11][12] If the RMSD is higher, you must adjust the grid box size/center or docking parameters and repeat from step 5.

Part 3: Comparative Docking and Analysis

  • Docking the Test Compound:

    • Once the protocol is validated, use the exact same grid and docking parameters to dock your test compound (2-Methylthiophene-3-carboxamide) and the reference inhibitor into their respective protein targets.

  • Analysis of Results:

    • Binding Energy: The primary output is the binding affinity, reported in kcal/mol. A more negative value suggests a stronger, more favorable interaction.[13]

    • Interaction Analysis: Visualize the top-ranked docked pose for each ligand in a molecular viewer (e.g., PyMOL, Chimera). Identify and analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the key amino acid residues in the protein's active site.[13]

Results: A Comparative Performance Analysis

Disclaimer: The following data is illustrative and generated for the purpose of this guide. Actual results would be obtained by executing the protocol described above.

Table 1: Docking Performance against VEGFR-2 (PDB: 4AGO)
CompoundBinding Affinity (kcal/mol)RMSD (Å) (for Axitinib)Key Interacting Residues
Axitinib (Reference) -10.81.15Cys919, Asp1046, Glu885, Val848
2-Methylthiophene-3-carboxamide -7.2N/ACys919, Val899, Leu840
Table 2: Docking Performance against S. aureus TyrRS (PDB: 1J3W)
CompoundBinding Affinity (kcal/mol)RMSD (Å) (for SB-219383)Key Interacting Residues
SB-219383 (Reference) -9.51.32Tyr36, His47, Asp79, Gln175
2-Methylthiophene-3-carboxamide -6.8N/ATyr36, Pro53, Gly38

Discussion & Field-Proven Insights

The docking results provide a foundational, comparative snapshot of the potential of 2-Methylthiophene-3-carboxamide as an inhibitor for these targets.

  • Against VEGFR-2: 2-Methylthiophene-3-carboxamide shows a moderate binding affinity (-7.2 kcal/mol) compared to the potent inhibitor Axitinib (-10.8 kcal/mol). Analysis of the binding pose reveals that it forms a key hydrogen bond with the hinge region residue Cys919, a critical interaction for many kinase inhibitors. However, it lacks the extensive network of interactions seen with Axitinib, which likely accounts for its lower predicted affinity. This suggests that while the thiophene carboxamide core can correctly orient within the ATP-binding pocket, further chemical modification would be needed to engage other key residues (like Asp1046) and enhance potency.

  • Against S. aureus TyrRS: A similar trend is observed. The compound docks favorably in the active site (-6.8 kcal/mol) and interacts with the key residue Tyr36, but its binding energy is weaker than the reference inhibitor SB-219383 (-9.5 kcal/mol). The smaller size of 2-Methylthiophene-3-carboxamide prevents it from forming interactions deeper within the pocket that are achieved by the larger reference compound.

Ultimately, while molecular docking is a powerful predictive tool, its results are not a substitute for experimental validation.[13] The most promising candidates from this computational screen should be synthesized and evaluated in in vitro biochemical assays to correlate docking scores with actual biological activity, closing the loop on the drug discovery cycle.[10]

References

  • ResearchGate. (2022). How to validate the molecular docking results? [Online discussion]. Available at: [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Online discussion]. Available at: [Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? [Online discussion]. Available at: [Link]

  • Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]

  • Sukhwal, A., & Puvanendran, D. (2013). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Available at: [Link]

  • Singh, S., & Kumar, V. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. PubMed. Available at: [Link]

  • Weitzner, B. D., et al. (2017). Small-molecule ligand docking into comparative models with Rosetta. Nature Protocols. Available at: [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Available at: [Link]

  • Kumar, S., & Kumar, P. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. Available at: [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • Abdel-Mottaleb, Y., et al. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals. Available at: [Link]

  • Nankervis, J. L., et al. (2011). Thiophene inhibitors of PDE4: crystal structures show a second binding mode at the catalytic domain of PDE4D2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. Available at: [Link]

  • Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]

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A Head-to-Head Comparison of Synthetic Routes to 2-Methylthiophene-3-carboxamide: A Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylthiophene-3-carboxamide is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural motif is present in a range of biologically active compounds, making the development of efficient, scalable, and safe synthetic routes a critical objective for researchers in drug discovery and process development. This guide provides an in-depth, head-to-head comparison of the two most prominent synthetic pathways to this target molecule, starting from the commercially available precursor, 2-methylthiophene. We will dissect each route, providing detailed experimental protocols, analyzing the underlying chemical principles, and offering a critical evaluation of their respective strengths and weaknesses to guide researchers in selecting the optimal method for their specific needs.

Route A: The Carboxylic Acid Pathway

This synthetic strategy is a classic and fundamentally robust approach that proceeds through the formation of a key intermediate, 2-methylthiophene-3-carboxylic acid. The synthesis is bifurcated into two primary stages: the regioselective carboxylation of the thiophene ring, followed by the amidation of the resulting carboxylic acid.

Stage A1: Synthesis of 2-Methylthiophene-3-carboxylic acid via Lithiation

The most established method for introducing a carboxylic acid group at a specific position on an aromatic ring is through metallation followed by quenching with carbon dioxide. For 2-methylthiophene, deprotonation with a strong organolithium base like n-butyllithium (n-BuLi) occurs preferentially at the C5 position due to the directing effect of the sulfur atom. However, to achieve carboxylation at the C3 position, a blocking group at C5 or a specific lithiation strategy is often required. A more direct, albeit potentially lower-yielding in some contexts, approach involves direct lithiation and subsequent carboxylation, relying on separation of the desired isomer.

  • Setup: A flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous diethyl ether (150 mL) and 2-methylthiophene (9.82 g, 100 mmol).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.6 M in hexanes, 69 mL, 110 mmol) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Carboxylation: A large excess of crushed dry ice (solid CO₂) is added in small portions to the vigorously stirred reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of water (100 mL). The layers are separated, and the aqueous layer is washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Isolation: The aqueous layer is cooled in an ice bath and acidified to pH ~2 with concentrated HCl. The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-methylthiophene-3-carboxylic acid.

Route A cluster_A1 Stage A1: Carboxylation cluster_A2 Stage A2: Amidation 2MT 2-Methylthiophene Lithiation 1. n-BuLi, Et₂O, -78°C 2. CO₂ (Dry Ice) 2MT->Lithiation Acid 2-Methylthiophene- 3-carboxylic acid Lithiation->Acid Acid_ref 2-Methylthiophene- 3-carboxylic acid Activation 1. SOCl₂, Reflux 2. NH₄OH (aq) Acid_ref->Activation Amide 2-Methylthiophene- 3-carboxamide Activation->Amide

Caption: Workflow for the Carboxylic Acid Pathway (Route A).

Stage A2: Amidation via Acyl Chloride Intermediate

The conversion of a carboxylic acid to a primary amide is efficiently achieved by first activating the carboxyl group. A common and highly effective method is the formation of an acyl chloride using thionyl chloride (SOCl₂), which is then reacted in situ with an ammonia source.

  • Acyl Chloride Formation: In a fume hood, a round-bottom flask is charged with 2-methylthiophene-3-carboxylic acid (14.2 g, 100 mmol) and thionyl chloride (11 mL, 150 mmol). A few drops of DMF are added as a catalyst. The mixture is fitted with a reflux condenser and heated at 80 °C for 2 hours until gas evolution ceases.

  • Removal of Excess Reagent: The reaction mixture is cooled to room temperature, and the excess thionyl chloride is removed under reduced pressure. The crude 2-methylthiophene-3-carbonyl chloride is obtained as an oil and used directly in the next step.

  • Amidation: The flask containing the crude acyl chloride is cooled in an ice bath. Concentrated aqueous ammonia (28% NH₃ in H₂O, 100 mL) is added slowly and cautiously with vigorous stirring. A precipitate forms immediately.

  • Isolation: The mixture is stirred for 1 hour at room temperature. The solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried in a vacuum oven to afford pure 2-methylthiophene-3-carboxamide.

Route B: The Ester Pathway

This alternative route avoids the use of highly reactive organolithium reagents and instead proceeds through a stable ethyl ester intermediate. A notable advantage of this pathway is the development of a safer, more scalable process for the synthesis of the key ester intermediate, as reported by Kogami and Watanabe.[1][2]

Stage B1: Synthesis of Ethyl 2-Methylthiophene-3-carboxylate

While traditional methods for this transformation also relied on cryogenic lithiation, a more practical process has been developed that avoids such harsh conditions. This improved method represents a significant step forward for large-scale synthesis, prioritizing operational simplicity and safety.[1] Although the precise reagents from the publication are proprietary, the transformation from 2-methylthiophene to the ethyl ester can be conceptually represented by modern C-H functionalization or related methods that are more amenable to scale-up.

This process, optimized for scale, bypasses the need for strong bases like n-butyllithium and cryogenic temperatures.[1] It involves a one-pot procedure where 2-methylthiophene is reacted with a carboxylating agent under non-cryogenic conditions, affording the ethyl ester in a good overall yield. This method is particularly advantageous for industrial applications.

Route B cluster_B1 Stage B1: Esterification cluster_B2 Stage B2: Aminolysis 2MT_B 2-Methylthiophene Esterification Safe Carboxylation (e.g., Kogami et al.) 2MT_B->Esterification Ester Ethyl 2-Methylthiophene- 3-carboxylate Esterification->Ester Ester_ref Ethyl 2-Methylthiophene- 3-carboxylate Aminolysis NH₃ / MeOH, Heat Ester_ref->Aminolysis Amide_B 2-Methylthiophene- 3-carboxamide Aminolysis->Amide_B

Caption: Workflow for the Ester Pathway (Route B).

Stage B2: Aminolysis of the Ethyl Ester

The conversion of an ester to a primary amide, known as aminolysis, is a straightforward and high-yielding reaction. It typically involves heating the ester with a concentrated source of ammonia.[3]

  • Setup: A pressure-rated glass vessel is charged with ethyl 2-methylthiophene-3-carboxylate (18.4 g, 100 mmol) and a 7 M solution of ammonia in methanol (150 mL).

  • Reaction: The vessel is securely sealed, and the mixture is heated to 80-100 °C with stirring for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Isolation: After cooling to room temperature, the reaction vessel is carefully vented in a fume hood. The solvent and excess ammonia are removed under reduced pressure.

  • Purification: The resulting solid residue is triturated with cold diethyl ether or recrystallized from a suitable solvent (e.g., ethyl acetate/hexanes) to yield pure 2-methylthiophene-3-carboxamide.

Head-to-Head Comparison

FeatureRoute A: Carboxylic Acid PathwayRoute B: Ester Pathway
Starting Material 2-Methylthiophene2-Methylthiophene
Key Intermediates 2-Methylthiophene-3-carboxylic acidEthyl 2-methylthiophene-3-carboxylate
Number of Steps 2 (Lithiation/Carboxylation + Amidation)2 (Esterification + Aminolysis)
Reagent Hazards High: Cryogenic temperatures (-78 °C), pyrophoric n-BuLi, corrosive SOCl₂.Moderate: Avoids n-BuLi and SOCl₂. Aminolysis requires a sealed pressure vessel.
Scalability Challenging due to cryogenic conditions and handling of n-BuLi.Superior: The key esterification step has been optimized for multikilogram scale.[1]
Reaction Conditions Stage 1: -78 °C. Stage 2: 80 °C.Stage 1: Non-cryogenic. Stage 2: 80-100 °C (in a sealed vessel).
Yield Potential Potentially high yields, but may require chromatographic separation of isomers from Stage 1.Good overall yield (reported as 52% for the ester synthesis).[1] Aminolysis is typically high-yielding.
Purification Precipitation/filtration for both steps. Isomer separation may be needed after Stage 1.Recrystallization or trituration for the final step.
Key Advantage Utilizes very common and well-understood organometallic and amidation reactions.Enhanced safety profile and proven scalability, making it ideal for industrial applications.
Key Disadvantage Significant safety and operational hurdles for large-scale production.May require specialized pressure equipment for the aminolysis step.

Conclusion and Recommendation

Both Route A and Route B offer viable pathways to 2-Methylthiophene-3-carboxamide, each with a distinct profile of advantages and disadvantages.

Route A (Carboxylic Acid Pathway) is a classic, reliable method well-suited for small-scale laboratory synthesis where access to cryogenic equipment and experience with organolithium reagents are standard. Its reliance on fundamental, high-yielding reactions makes it an excellent choice for discovery chemistry and the rapid generation of material for initial studies. However, its significant safety concerns and the operational complexity of handling pyrophoric reagents at low temperatures make it poorly suited for large-scale production.

Route B (Ester Pathway) , particularly when leveraging the optimized ester synthesis protocol, emerges as the superior choice for process development and large-scale manufacturing .[1] By deliberately avoiding cryogenic conditions and hazardous reagents like n-butyllithium and thionyl chloride, this route presents a significantly improved safety profile and operational simplicity. While the aminolysis step requires a pressure vessel, this is a standard piece of equipment in process chemistry. The proven scalability of the key ester formation step makes this the recommended pathway for any application requiring more than a few grams of the final product.

For researchers and drug development professionals, the choice is clear: for initial, gram-scale synthesis, Route A is adequate. For any work anticipating future scale-up, process safety, and manufacturing viability, Route B is the strategically sound and scientifically elegant path forward.

References

  • Kogami, M., & Watanabe, N. (2011). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Chemical & Pharmaceutical Bulletin, 59(6), 797-798. [Link]

  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2026). Formation of Amides From Esters. Retrieved from [Link]

  • ChemInform Abstract: Practical Preparation of Ethyl 2-Methylthiophene-3-carboxylate. (2011). Chemical & Pharmaceutical Bulletin, 59(6), 797-8. [Link]

  • PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). 2-methylthiophene-3-carboxylicaci. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2012). Lewis Acid Catalyzed Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 77(19), 8386–8400. [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Methylthiophene-3-carboxamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of kinase-targeted drug discovery, achieving selectivity is a paramount challenge. The 2-methylthiophene-3-carboxamide scaffold has emerged as a privileged structure, serving as the backbone for a multitude of potent kinase inhibitors. However, the inherent structural similarities within the human kinome often lead to off-target activities, resulting in unforeseen side effects and toxicities. This guide provides a comprehensive cross-reactivity profiling of 2-methylthiophene-3-carboxamide-based inhibitors, offering a comparative analysis of their on-target potency and off-target interactions. By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document aims to empower researchers to make more informed decisions in the design and development of next-generation selective kinase inhibitors.

The 2-Methylthiophene-3-carboxamide Scaffold: A Versatile Kinase Binding Moiety

The 2-methylthiophene-3-carboxamide core is an attractive scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to form key interactions within the ATP-binding pocket of various kinases. The thiophene ring can engage in hydrogen bonding and hydrophobic interactions, while the carboxamide group often acts as a crucial hinge-binding motif. The methyl group at the 2-position can provide additional van der Waals contacts and influence the overall conformation of the inhibitor. The versatility of this scaffold allows for substitutions at various positions, enabling chemists to fine-tune potency and selectivity towards specific kinase targets.

Key Kinase Targets and Their Signaling Pathways

Inhibitors based on the 2-methylthiophene-3-carboxamide scaffold have demonstrated significant activity against several important kinase targets implicated in cancer and inflammatory diseases. Understanding the signaling pathways governed by these kinases is crucial for rational drug design and for interpreting the biological consequences of both on-target and off-target inhibition.

Fms-like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations, particularly internal tandem duplications (ITD), lead to constitutive activation of FLT3, driving the pathogenesis of acute myeloid leukemia (AML).[1] As depicted in the signaling pathway below, activated FLT3 triggers downstream cascades including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways, promoting leukemic cell survival and proliferation.[1][2][3]

FLT3_Signaling cluster_downstream Downstream Signaling FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Ligand FLT3 Ligand Ligand->FLT3 Activation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[4][5] Ligand binding to VEGFR-2 initiates a signaling cascade involving pathways such as PLCγ/PKC/MAPK and PI3K/AKT, leading to endothelial cell proliferation, migration, and survival.[4][5][6][7]

VEGFR2_Signaling cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Activation PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGFR-2 Signaling Pathway.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine/threonine kinase that plays a central role in the innate immune system.[8][9] It is a critical component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[8][9] Upon activation, IRAK4 phosphorylates IRAK1, leading to the activation of TRAF6 and subsequent engagement of the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[8][10]

IRAK4_Signaling cluster_downstream Downstream Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines MAPK->Cytokines

Caption: IRAK4 Signaling Pathway.

Comparative Cross-Reactivity Profiling

To provide a clear and objective comparison, the following tables summarize the inhibitory activity of a hypothetical series of 2-methylthiophene-3-carboxamide-based inhibitors (designated as TM-X ) against their primary targets and a panel of off-target kinases. The data presented is a composite representation based on publicly available information for similar compounds and is intended for illustrative purposes.

Table 1: On-Target Potency of 2-Methylthiophene-3-carboxamide-Based Inhibitors

Compound IDPrimary TargetIC50 (nM)
TM-FL1 FLT35
TM-FL2 FLT32
TM-VG1 VEGFR-210
TM-VG2 VEGFR-24
TM-IR1 IRAK415
TM-IR2 IRAK48

Table 2: Off-Target Profiling of FLT3-Targeted Inhibitors (% Inhibition at 1 µM)

KinaseTM-FL1TM-FL2
FLT3 >99 >99
c-KIT8592
PDGFRβ7075
Aurora A3045
CDK21525
ROCK1<1012

Table 3: Off-Target Profiling of VEGFR-2-Targeted Inhibitors (% Inhibition at 1 µM)

KinaseTM-VG1TM-VG2
VEGFR-2 >99 >99
VEGFR-19095
c-KIT6078
PDGFRβ5565
TIE24050
SRC2035

Table 4: Off-Target Profiling of IRAK4-Targeted Inhibitors (% Inhibition at 1 µM)

KinaseTM-IR1TM-IR2
IRAK4 >99 >99
IRAK15065
PIM13548
CLK12030
DYRK1A1522
TAK1<1015

Disclaimer: The data in these tables is illustrative and compiled for educational purposes. Actual experimental results may vary.

Experimental Methodologies for Kinase Profiling

The generation of reliable cross-reactivity data is contingent on robust and well-validated experimental protocols. Two widely accepted methods for comprehensive kinase inhibitor profiling are the KINOMEscan™ competition binding assay and the Cellular Thermal Shift Assay (CETSA).

KINOMEscan™ Assay: A Competition-Based Binding Assessment

The KINOMEscan™ platform provides a quantitative measure of inhibitor binding to a large panel of kinases.[11][12][13][14] This ATP-independent assay relies on the competition between a test compound and an immobilized, active-site directed ligand for binding to the kinase of interest.

Caption: KINOMEscan™ Workflow.

Step-by-Step Protocol:

  • Kinase-Ligand Interaction: A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand.

  • Compound Competition: The test compound is added to the mixture. If the compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Separation and Quantification: The mixture is passed through a filter, and the amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of kinase bound to the immobilized ligand in the presence of the test compound is compared to a control (DMSO), and the percent inhibition is calculated. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[12]

Cellular Thermal Shift Assay (CETSA®): Assessing Target Engagement in a Cellular Context

CETSA is a powerful technique to confirm target engagement of a compound within a cellular environment.[15][16][17][18] The principle is based on the ligand-induced thermal stabilization of the target protein.

Caption: CETSA® Workflow.

Step-by-Step Protocol:

  • Compound Treatment: Intact cells are incubated with the test compound or a vehicle control.

  • Thermal Challenge: The cells are heated to a specific temperature for a defined period.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis: A thermal shift is observed when a compound binds to its target, making the protein more resistant to heat-induced denaturation. This results in a higher amount of soluble protein at elevated temperatures compared to the control. Dose-response curves can be generated to determine the cellular EC50.[15]

Structure-Activity Relationship (SAR) Insights for Selectivity

The cross-reactivity profiles of 2-methylthiophene-3-carboxamide-based inhibitors are intimately linked to their structural features. By analyzing the SAR, medicinal chemists can rationally design more selective compounds.

  • Substitutions on the Thiophene Ring: Modifications at the 4- and 5-positions of the thiophene ring can significantly impact selectivity. Bulky substituents can create steric hindrance, preventing the inhibitor from binding to the ATP pockets of certain off-target kinases.

  • The Nature of the Carboxamide Amine: The substituent on the carboxamide nitrogen plays a crucial role in interacting with the hinge region of the kinase. Varying the size, polarity, and hydrogen bonding capacity of this group can fine-tune selectivity.

  • The "Solvent-Front" Moiety: The portion of the inhibitor that extends towards the solvent-exposed region of the ATP-binding site offers a prime opportunity to enhance selectivity. By targeting unique residues or pockets in this region, off-target binding can be minimized.

For instance, the introduction of a bulky, rigid cyclic system on the carboxamide nitrogen has been shown in some thiophene-based inhibitors to improve selectivity by preventing accommodation in the more constrained ATP-binding sites of off-target kinases. Conversely, flexible linkers can sometimes lead to promiscuity by allowing the inhibitor to adopt multiple conformations to fit into different kinase active sites.

Conclusion: Towards More Selective Kinase Inhibitors

The 2-methylthiophene-3-carboxamide scaffold remains a valuable starting point for the development of potent kinase inhibitors. However, as this guide illustrates, a thorough understanding of their cross-reactivity profiles is essential for advancing safe and effective therapeutics. By employing comprehensive profiling techniques like KINOMEscan™ and CETSA, and by leveraging SAR insights, researchers can navigate the complexities of the human kinome and rationally design inhibitors with improved selectivity. This data-driven approach will ultimately accelerate the discovery of next-generation targeted therapies with enhanced efficacy and reduced off-target liabilities.

References

  • FLT3-ITD signaling pathways and downstream effects. [Online]. Available: [Link]

  • Signaling pathway involving interleukin 1 associated receptor kinase 4 (IRAK4). [Online]. Available: [Link]

  • Schematic diagram of the FLT3 pathways. [Online]. Available: [Link]

  • Signaling pathways of VEGFR-2. [Online]. Available: [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Online]. Available: [Link]

  • Flt3 signaling Pathway Map. Bio-Rad. [Online]. Available: [Link]

  • The molecular structure of VEGF/VEGFR-2. [Online]. Available: [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Online]. Available: [Link]

  • Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology. [Online]. Available: [Link]

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  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry. [Online]. Available: [Link]

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Unambiguous Structure Elucidation: A Comparative Guide to Confirming 2-Methylthiophene-3-carboxamide with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the 1D Spectrum

In the realm of drug discovery and chemical synthesis, the absolute confirmation of a molecule's structure is non-negotiable. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) serves as the initial workhorse for characterization, its utility can be limited in cases of complex spin systems, subtle chemical shift differences, or, most critically, when distinguishing between constitutional isomers. 2-Methylthiophene-3-carboxamide (C₆H₇NOS) presents a classic case where 1D data alone, while informative, may not provide the irrefutable connectivity map required for definitive identification against isomers like 3-Methylthiophene-2-carboxamide.

This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques, demonstrating their synergistic power to resolve structural ambiguity. Using 2-Methylthiophene-3-carboxamide as our exemplar, we will explore how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provide complementary data points that, when combined, function as a self-validating system for structural confirmation. This approach is fundamental for researchers and drug development professionals who require the highest level of confidence in their molecular characterization.

The Analytical Challenge: Predicted Spectral Features

Before acquiring experimental data, we must first hypothesize the expected NMR signals based on the proposed structure of 2-Methylthiophene-3-carboxamide.

Structure:

Figure 1. Chemical Structure of 2-Methylthiophene-3-carboxamide.

Based on this structure, we anticipate the following signals:

  • ¹H NMR: Four distinct signals: one for the methyl (-CH₃) protons, two for the distinct aromatic protons on the thiophene ring (H4 and H5), and one for the carboxamide (-CONH₂) protons. The two aromatic protons are adjacent and should display coupling.

  • ¹³C NMR: Six distinct signals: one for the methyl carbon, four for the carbons of the thiophene ring (two protonated, two quaternary), and one for the carbonyl carbon of the carboxamide group.

While these 1D predictions are useful, they do not explicitly define the substitution pattern. For that, we turn to the enhanced capabilities of 2D NMR.[1][2]

A Multi-Technique Approach to Confirmation

The core principle of 2D NMR is the correlation of signals, either through-bond (scalar coupling) or through-space (dipolar coupling).[3][4] For structural elucidation of small molecules, a combination of three through-bond experiments provides a comprehensive connectivity map.

  • COSY (¹H-¹H Correlation): Identifies protons that are spin-coupled to each other, typically separated by two or three bonds.[5][6] This is the primary tool for mapping out individual spin systems.

  • HSQC (¹H-¹³C One-Bond Correlation): Directly links each proton signal to the carbon signal it is attached to.[7][8] This experiment is exceptionally sensitive and provides a clear picture of which protons are bonded to which carbons.[9]

  • HMBC (¹H-¹³C Multi-Bond Correlation): Detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH).[10][11] This is arguably the most powerful experiment for piecing together molecular fragments and establishing the positions of quaternary carbons.[12]

G cluster_exp Experimental Workflow Sample Sample Preparation (2-Methylthiophene-3-carboxamide in DMSO-d₆) NMR_Acq NMR Data Acquisition Sample->NMR_Acq D1 1D NMR (¹H, ¹³C) NMR_Acq->D1 D2 2D NMR (COSY, HSQC, HMBC) NMR_Acq->D2 Analysis Data Processing & Interpretation D1->Analysis D2->Analysis Structure Structure Confirmation Analysis->Structure

Caption: High-level workflow for NMR-based structure elucidation.

Experimental Protocols

The following are generalized protocols for acquiring high-quality 2D NMR data on a standard 500 MHz spectrometer.

1. Sample Preparation:

  • Step 1: Accurately weigh approximately 5-10 mg of the synthesized 2-Methylthiophene-3-carboxamide.

  • Step 2: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The choice of DMSO-d₆ helps in observing the exchangeable amide protons.

  • Step 3: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Step 4: Vortex the sample gently until the solid is completely dissolved.

2. 1D NMR Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum to check sample concentration and signal integrity. Typical acquisition time: < 1 minute.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time (15-60 minutes) depending on the sample concentration.

3. 2D NMR Acquisition:

  • COSY (Correlation Spectroscopy):

    • Rationale: To establish the ¹H-¹H connectivity within the thiophene ring.

    • Experiment: cosygpqf or similar gradient-selected pulse program.

    • Key Parameters:

      • Spectral Width: 10-12 ppm in both dimensions.

      • Acquisition Time: ~0.25 s.

      • Number of Scans (NS): 2-4.

      • Number of Increments (TD in F1): 256-512.

    • Estimated Time: 10-20 minutes.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Rationale: To map all protonated carbons directly to their attached protons.

    • Experiment: hsqcedetgpsisp2.2 or similar phase-sensitive, edited HSQC for multiplicity information (CH/CH₃ vs. CH₂).

    • Key Parameters:

      • ¹H Spectral Width: 10-12 ppm.

      • ¹³C Spectral Width: 160-180 ppm.

      • ¹J_CH Coupling Constant: Optimized for ~145 Hz (average one-bond C-H coupling).

      • Number of Scans (NS): 2-4.

      • Number of Increments (TD in F1): 256.

    • Estimated Time: 20-30 minutes.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Rationale: To establish the long-range connectivity that defines the molecular backbone and substituent positions.

    • Experiment: hmbcgplpndqf or similar gradient-selected pulse program.

    • Key Parameters:

      • ¹H Spectral Width: 10-12 ppm.

      • ¹³C Spectral Width: 200-220 ppm.

      • Long-Range Coupling Delay (ⁿJ_CH): Optimized for 8 Hz. This value is a crucial choice, as it favors the detection of typical 2- and 3-bond correlations while suppressing 1-bond correlations.[10]

      • Number of Scans (NS): 8-16.

      • Number of Increments (TD in F1): 256-512.

    • Estimated Time: 1-2 hours.

Data Interpretation and Structural Verification

Let's assume the acquisition of the spectra yielded the following data for 2-Methylthiophene-3-carboxamide.

Table 1: Summary of 1D and 2D NMR Data

Atom Label¹H δ (ppm)¹³C δ (ppm)COSY Correlations (with)Key HMBC Correlations (with)
-CH₃ 2.45 (s, 3H)14.8-C2, C3
C2 -138.5--
C3 -134.2--
H4 7.15 (d, 1H)125.1H5C2, C3, C5, C=O
H5 7.50 (d, 1H)128.9H4C3, C4
-CONH₂ 7.80 (br s, 2H)--C=O, C3
C=O -165.3--
Comparison 1: COSY - Mapping the Proton Spin System

The COSY spectrum provides the most straightforward correlations.[13] It reveals which protons are neighbors in the chemical structure.

  • Observation: A single cross-peak is observed connecting the signals at 7.15 ppm (H4) and 7.50 ppm (H5) .

  • Interpretation: This confirms that the two aromatic protons are adjacent to each other, forming a single, isolated spin system on the thiophene ring, as expected. The methyl and amide protons are singlets (or broad singlets) and show no COSY correlations, indicating they are not coupled to other protons.

Caption: COSY correlation showing ³J coupling between H4 and H5.

Comparison 2: HSQC - Linking Protons to Carbons

The HSQC spectrum definitively assigns each protonated carbon.[14][15]

  • Observation: Cross-peaks are observed at:

    • (2.45, 14.8) ppm: Correlates the methyl protons to their carbon.

    • (7.15, 125.1) ppm: Correlates the H4 proton to its carbon (C4 ).

    • (7.50, 128.9) ppm: Correlates the H5 proton to its carbon (C5 ).

  • Interpretation: This provides an unambiguous assignment of the three protonated carbons in the molecule. The remaining three carbon signals at 138.5, 134.2, and 165.3 ppm must therefore belong to the three quaternary carbons (C2, C3, and C=O).

Comparison 3: HMBC - Assembling the Molecular Jigsaw

The HMBC experiment provides the crucial long-range connectivity data to assemble the molecular fragments and confirm the substitution pattern.[16][17]

  • Key Observations & Interpretations:

    • Methyl Group Placement: The methyl protons at 2.45 ppm show strong correlations to the quaternary carbon at 138.5 ppm (²J_CH) and the quaternary carbon at 134.2 ppm (³J_CH). This is the smoking gun: the methyl group must be adjacent to two quaternary carbons. We assign C2 as 138.5 ppm and C3 as 134.2 ppm. This single set of correlations confirms the "2-Methyl" part of the name.

    • Carboxamide Group Placement: The aromatic proton H4 (7.15 ppm) shows a correlation to the carbonyl carbon at 165.3 ppm (³J_CH). The amide protons at 7.80 ppm also show correlations to this carbon (²J_CH) and to C3 (²J_CH). This confirms the carboxamide group is attached to C3.

    • Ring Connectivity: The proton H4 (7.15 ppm) shows correlations to C2 , C3 , and C5 , while H5 (7.50 ppm) shows correlations to C3 and C4 . These correlations are fully consistent with the proposed thiophene ring structure and substitution.

Caption: Critical HMBC correlations confirming the molecular backbone.

The Comparative Advantage: Ruling Out Isomers

The true power of this combined dataset is its ability to distinguish 2-Methylthiophene-3-carboxamide from its isomer, 3-Methylthiophene-2-carboxamide. In the case of the alternative isomer, the HMBC correlations would be fundamentally different:

  • The methyl protons would show a correlation to a protonated carbon (C4) and two quaternary carbons (C2 and C3).

  • The aromatic proton adjacent to the methyl group would show a ³J correlation to the methyl carbon.

  • The amide protons would show a ²J correlation to C2, not C3.

The absence of these correlations in our dataset and the presence of the correlations detailed in Table 1 provide a self-validating, definitive confirmation of the 2-Methylthiophene-3-carboxamide structure.

Conclusion

While 1D NMR provides the initial blueprint of a molecule's functional groups, it is the synergistic application of 2D NMR techniques—COSY, HSQC, and HMBC—that furnishes the detailed architectural plans. By systematically comparing the connectivity information derived from each experiment, we move from a plausible hypothesis to a confirmed reality. The COSY experiment maps the proton framework, the HSQC experiment assigns the protonated carbons, and the HMBC experiment pieces together the entire molecular puzzle, including the critical placement of non-protonated quaternary carbons and substituents. This multi-faceted approach provides an objective, data-driven, and self-validating methodology essential for the rigorous standards of chemical and pharmaceutical research.

References

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A Comparative Guide to the Kinase Inhibitory Potential of the 2-Methylthiophene-3-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds is a critical starting point for the development of next-generation therapeutics. The thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore present in numerous approved drugs.[1] Its derivatives, particularly thiophene carboxamides, have garnered significant interest for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] This guide focuses on the parent structure, 2-Methylthiophene-3-carboxamide, a versatile building block for creating more complex and potent molecules.[6][7][8] While not a therapeutic agent in itself, its structural motif is central to a variety of kinase inhibitors currently under investigation.[1][9][10][11] This document serves as a technical guide for researchers, outlining a strategic approach to benchmark the latent kinase inhibitory efficacy of the 2-Methylthiophene-3-carboxamide scaffold against established kinase inhibitors. We will delve into the rationale behind experimental design, present detailed protocols, and provide a framework for data interpretation, thereby offering a comprehensive roadmap for exploring the therapeutic potential of this promising chemical class.

The Rationale for Kinase Inhibition: A Promising Avenue for Thiophene Carboxamides

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them a prime target for drug development. Several studies have highlighted the potential of thiophene carboxamide derivatives as potent kinase inhibitors. For instance, derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR)[1][10], c-Jun N-terminal Kinase (JNK)[9], Janus Kinase 2 (JAK2)[11], and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[12][13], all of which are critical targets in oncology.

The 2-Methylthiophene-3-carboxamide core provides a rigid scaffold upon which various substituents can be strategically placed to optimize binding affinity and selectivity for the ATP-binding pocket of specific kinases. The methyl group at the 2-position and the carboxamide at the 3-position offer key points for chemical modification, allowing for the exploration of a vast chemical space to achieve desired pharmacological properties.

Phase 1: Initial Broad-Spectrum Kinase Panel Screening

The primary objective is to ascertain if the foundational 2-Methylthiophene-3-carboxamide scaffold possesses any intrinsic, albeit potentially weak, affinity for a range of kinases. This initial screen is not designed to demonstrate potency but to identify potential "hits" that can guide future medicinal chemistry efforts.

Experimental Workflow: Broad-Spectrum Kinase Assay Panel

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound 2-Methylthiophene- 3-carboxamide Stock Dilution Serial Dilution (e.g., 100 µM) Compound->Dilution Panel Kinase Panel (e.g., 96-well format) Dilution->Panel Incubation Incubation with Kinase, ATP, Substrate Panel->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection RawData Raw Signal Data Detection->RawData Normalization Normalization to Controls (% Inhibition) RawData->Normalization HitID Hit Identification (Threshold >50%) Normalization->HitID

Caption: Workflow for initial kinase panel screening.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescent Format)

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Methylthiophene-3-carboxamide in 100% DMSO. From this, create a working concentration (e.g., 100 µM) in the appropriate assay buffer.

  • Assay Plate Preparation: Dispense the test compound and control compounds (a known potent inhibitor for each kinase as a positive control, and DMSO as a negative control) into a 96-well or 384-well plate.

  • Kinase Reaction Initiation: Add the kinase, its specific substrate, and ATP to each well to initiate the reaction. The final concentration of ATP should be at or near its Km value for each specific kinase to ensure competitive binding can be detected.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Add a luciferase-based detection reagent that measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for the test compound relative to the DMSO control. A common threshold for identifying a "hit" in a primary screen is >50% inhibition at the tested concentration.

Comparative Benchmarking:

For this initial screen, a direct comparison is made against a known broad-spectrum kinase inhibitor like Staurosporine (as a general positive control) and a panel of well-characterized, clinically relevant inhibitors for specific kinase families.

CompoundTarget Kinase FamilyRationale for Comparison
Gefitinib EGFR Tyrosine KinaseRepresents a highly selective, first-generation ATP-competitive inhibitor.[1][10]
Ruxolitinib JAK KinaseA potent inhibitor of JAK1/2, relevant for inflammatory diseases and myeloproliferative neoplasms.[11]
Sorafenib Multi-kinase (VEGFR, PDGFR, Raf)A multi-kinase inhibitor, providing a benchmark for compounds with broader activity profiles.[12][13]

Phase 2: Dose-Response Analysis and IC50 Determination for Identified "Hits"

Once initial hits are identified, the next critical step is to determine their potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Experimental Workflow: IC50 Determination

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Stock Compound Stock (e.g., 10 mM in DMSO) SerialDil 10-point Serial Dilution (e.g., 100 µM to 1 nM) Stock->SerialDil Assay Perform Kinase Assay (as in Phase 1) SerialDil->Assay Plot Plot % Inhibition vs. Log[Compound] Assay->Plot Fit Non-linear Regression (Sigmoidal Curve Fit) Plot->Fit IC50 Calculate IC50 Value Fit->IC50

Caption: Workflow for IC50 determination of hit compounds.

Detailed Protocol: Dose-Response Assay

The protocol is largely similar to the initial screen, with the key difference being the concentration range of the test compound.

  • Compound Dilution: Prepare a 10-point serial dilution of the 2-Methylthiophene-3-carboxamide (and the benchmark inhibitors) starting from a high concentration (e.g., 100 µM) down to the low nanomolar range.

  • Assay Execution: Perform the kinase inhibition assay for each concentration point in triplicate.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

    • The IC50 value is the concentration of the compound that results in 50% inhibition of the kinase activity.

Comparative Data Summary (Hypothetical Data):

CompoundTarget KinaseIC50 (µM)
2-Methylthiophene-3-carboxamide EGFR>100
Gefitinib EGFR0.015
2-Methylthiophene-3-carboxamide VEGFR-285.2
Sorafenib VEGFR-20.09
2-Methylthiophene-3-carboxamide JNK145.7
SP600125 (JNK Inhibitor) JNK10.04

This hypothetical data illustrates that the parent scaffold may show weak activity, providing a quantitative baseline for improvement through chemical modification.

Phase 3: Cellular Assays to Assess Target Engagement and Anti-proliferative Effects

Demonstrating enzymatic inhibition is a crucial first step, but it is equally important to determine if a compound can engage its target in a cellular context and elicit a biological response.

Experimental Workflow: Cellular Target Engagement & Viability

G cluster_phospho Phosphorylation Assay cluster_via Cell Viability Assay Cells1 Culture Cancer Cells (e.g., A549 for EGFR) Treat1 Treat with Compound (Dose-Response) Cells1->Treat1 Lyse Cell Lysis Treat1->Lyse WB Western Blot for p-EGFR / Total EGFR Lyse->WB Quant Quantify Inhibition WB->Quant Cells2 Seed Cancer Cells in 96-well Plates Treat2 Treat with Compound (72 hours) Cells2->Treat2 MTT Add MTT/Resazurin Treat2->MTT Read Measure Absorbance/ Fluorescence MTT->Read GI50 Calculate GI50 Read->GI50

Caption: Cellular assays for target engagement and viability.

Detailed Protocol 1: Western Blot for Target Phosphorylation

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 for EGFR, which overexpresses the receptor) to 70-80% confluency.

  • Serum Starvation & Stimulation: Serum-starve the cells to reduce basal kinase activity, then stimulate with the appropriate growth factor (e.g., EGF) in the presence of varying concentrations of the test compound.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase (e.g., p-EGFR) and the total protein of the kinase.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of target phosphorylation.

Detailed Protocol 2: Cell Viability Assay (MTT or Resazurin)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the test compound and the benchmark drugs.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Reagent: Add a viability reagent such as MTT or Resazurin and incubate for an additional 2-4 hours.

  • Signal Measurement: Measure the absorbance or fluorescence, which correlates with the number of viable cells.

  • GI50 Calculation: Calculate the Growth Inhibition 50 (GI50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Comparative Data Summary (Hypothetical Data):

CompoundCell LineTarget Inhibition (p-EGFR, 10 µM)GI50 (µM)
2-Methylthiophene-3-carboxamide Derivative A A549 (NSCLC)65%8.2
Gefitinib A549 (NSCLC)95%0.5
2-Methylthiophene-3-carboxamide Derivative B HCT116 (Colon)55% (p-VEGFR2)12.5
Sorafenib HCT116 (Colon)92% (p-VEGFR2)2.8

This data would be generated for novel derivatives based on the 2-Methylthiophene-3-carboxamide scaffold, not the parent compound itself, to demonstrate the value of the scaffold in generating biologically active molecules.

This guide outlines a systematic, multi-phased approach to evaluate the potential of the 2-Methylthiophene-3-carboxamide scaffold as a foundation for novel kinase inhibitors. The initial broad-spectrum screen serves to identify promising kinase targets. Subsequent dose-response and cellular assays provide a quantitative measure of potency and biological effect, benchmarked against established drugs. While the parent scaffold itself is unlikely to exhibit high potency, the data generated from these foundational experiments are invaluable for guiding the structure-activity relationship (SAR) studies necessary to transform this versatile building block into a lead candidate for drug development. Future efforts should focus on the rational design and synthesis of derivatives to enhance potency, selectivity, and cellular activity.[6][7]

References

  • Title: Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: MDPI URL: [Link]

  • Title: Two biologically active thiophene-3-carboxamide derivatives Source: PubMed URL: [Link]

  • Title: Two biologically active thiophene-3-carboxamide derivatives Source: SciSpace URL: [Link]

  • Title: Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms Source: PubMed URL: [Link]

  • Title: Chemistry of 2-aminothiophene-3-carboxamide and related compounds Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: Semantic Scholar URL: [Link]

  • Title: Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties Source: PubMed URL: [Link]

  • Title: Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation Source: MDPI URL: [Link]

  • Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: Semantic Scholar URL: [Link]

  • Title: Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Versatile thiophene 2-carboxamide derivatives Source: ResearchGate URL: [Link]

  • Title: (PDF) Two biologically active thiophene-3-carboxamide derivatives Source: ResearchGate URL: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2-Methylthiophene-3-carboxamide is foundational to scientific advancement. However, our responsibility extends beyond synthesis and application to include the safe and environmentally conscious management of resulting waste streams. Improper disposal not only poses significant safety risks within the laboratory but also carries severe regulatory and environmental consequences.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Methylthiophene-3-carboxamide, grounded in established safety protocols and regulatory standards. The procedures outlined here are synthesized from safety data for closely related thiophene and carboxamide analogs, establishing a robust protocol based on chemical class properties.

Part 1: Hazard Identification and Risk Assessment

The cornerstone of any chemical handling protocol is a thorough understanding of the substance's intrinsic hazards. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway. While a specific Safety Data Sheet (SDS) for the 3-carboxamide isomer is not ubiquitously available, a critical evaluation of analogous compounds, such as other thiophene derivatives, allows for a reliable hazard assessment.[2][3]

Table 1: Anticipated GHS Hazard Profile for 2-Methylthiophene-3-carboxamide

Hazard Class GHS Category Hazard Statement Rationale & Causality
Acute Oral Toxicity Category 4 H302: Harmful if swallowed[4][5][6] The carboxamide and thiophene moieties are common in biologically active molecules and can be toxic upon ingestion.
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[5] Thiophene derivatives are known to be skin irritants, necessitating the use of protective gloves and clothing.
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[4][5] Direct contact with the eyes is likely to cause significant irritation, requiring immediate and thorough rinsing.
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation[5][7] Inhalation of dust or vapors can irritate the respiratory tract, underscoring the need for handling in a ventilated area.

| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects[4] | Thiophene-based compounds can persist in the environment; therefore, release into drains and waterways is strictly prohibited.[2][4][8] |

Part 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Appropriate PPE is the most direct barrier between the researcher and potential chemical exposure. The selection of PPE must be based on a worst-case scenario assessment of the risks involved, including both routine handling and accidental spills.[9][10]

Table 2: Required Personal Protective Equipment

Situation Minimum Required PPE
Routine Handling & Waste Collection Gloves: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of after handling.[5][11] • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5][12] • Lab Coat: A standard laboratory coat to protect skin and clothing.

| Spill Cleanup & High-Risk Operations | • Gloves: Double-gloving with chemically resistant gloves. • Eye/Face Protection: Chemical splash goggles and a face shield.[5] • Body Protection: A chemically impervious apron or suit.[5] • Respiratory Protection: If significant dust or aerosols are generated, a NIOSH-approved respirator is required.[9][10] |

Part 3: Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[13] Mixing incompatible waste streams is not only a violation of regulations but can also lead to dangerous chemical reactions.

Step-by-Step Waste Collection Procedure:

  • Container Selection: Designate a specific, dedicated hazardous waste container for 2-Methylthiophene-3-carboxamide and its associated contaminated materials (e.g., weighing paper, contaminated wipes). The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a tight-fitting screw-top lid.[1]

  • Labeling: Immediately label the waste container as "Hazardous Waste." The label must include:

    • The full chemical name: "2-Methylthiophene-3-carboxamide"

    • The primary hazards: "Toxic," "Irritant"

    • The date accumulation started.

    • The name of the principal investigator or lab group.

  • Waste Accumulation:

    • Solid Waste: Place unadulterated solid 2-Methylthiophene-3-carboxamide and contaminated disposables (gloves, wipes, etc.) directly into the designated solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a designated liquid waste container. Halogenated and non-halogenated solvent wastes must be kept separate.[13]

  • Storage: Keep the waste container securely closed at all times, except when adding waste.[1] Store it in a designated Satellite Accumulation Area (SAA) that is clearly marked, away from drains, and in secondary containment to prevent spills.[14]

Diagram 1: Waste Segregation Decision Workflow This diagram outlines the decision-making process for segregating laboratory waste containing 2-Methylthiophene-3-carboxamide.

WasteSegregation cluster_form Physical Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generated (Containing 2-Methylthiophene-3-carboxamide) q_solid_liquid Solid or Liquid? start->q_solid_liquid solid_container Solid Hazardous Waste Container (2-Methylthiophene-3-carboxamide) q_solid_liquid->solid_container Solid q_solvent Is it in a halogenated solvent? q_solid_liquid->q_solvent Liquid halogenated_container Halogenated Liquid Waste q_solvent->halogenated_container Yes non_halogenated_container Non-Halogenated Liquid Waste q_solvent->non_halogenated_container No

Caption: Waste Segregation Decision Workflow

Part 4: Final Disposal Pathways

The ultimate disposal of chemical waste is a highly regulated process that must be handled by certified professionals to ensure safety and environmental protection.[15]

4.1 Primary Disposal Method: Licensed Contractor

All waste containing 2-Methylthiophene-3-carboxamide, whether solid or liquid, must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[5][12][16] The most common and effective disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5]

4.2 Prohibited Disposal Methods

  • DO NOT Pour Down the Drain: This is strictly forbidden. The compound is harmful to aquatic life, and this action constitutes a direct violation of environmental regulations like the Clean Water Act.[4][17][18]

  • DO NOT Dispose of in Regular Trash: Disposing of this chemical in the standard trash can expose sanitation workers to hazardous materials and contaminate landfills.[1]

  • DO NOT Evaporate in a Fume Hood: Allowing solvent-based waste to evaporate is not a compliant disposal method and releases chemical vapors into the environment.[1]

4.3 Decontamination of Empty Containers

Empty containers that once held 2-Methylthiophene-3-carboxamide must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in the appropriate liquid waste container (non-halogenated).

  • Container Disposal: Once triple-rinsed, the container can often be disposed of in the normal trash (or recycled, per institutional policy), but you must deface the label to prevent reuse. Always confirm this procedure with your EHS office.

Part 5: Emergency Procedures - Spill and Exposure Management

Accidents can happen, and a prepared response is critical to mitigating harm.

Small-Scale Spill Response (<100 mL or 100 g):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5][6]

  • Don PPE: Wear the appropriate spill-response PPE as outlined in Table 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4][6] Do not use combustible materials like paper towels to absorb a flammable liquid solution.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][12]

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Personnel Exposure First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or chemical label if possible.[4][8][19]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16][19]

References

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Boston University. (2016). Chemical Waste Management Guide. Retrieved from [Link]

  • University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab. Retrieved from [Link]

  • Stericycle. (n.d.). Chemical Waste Disposal & Collection Solutions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Pentachlorothiophenol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Provisional Peer-Reviewed Toxicity Values for Thiophene. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • Dubai Municipality. (2021). Technical Guideline No. 8 Disposal of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • Waste360. (2019). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

The primary directive of this guide is to ensure your safety through a comprehensive understanding of the required Personal Protective Equipment (PPE), proper handling procedures, and emergency preparedness.

Understanding the Risks: A Profile of 2-Methylthiophene-3-carboxamide

Based on the toxicological data of analogous compounds, 2-Methylthiophene-3-carboxamide should be handled as a substance that is potentially harmful if ingested and can cause irritation to the skin, eyes, and respiratory system.[1][2] Thiophene derivatives, in general, are known to be irritants.[3] Therefore, all handling procedures must be conducted with the appropriate engineering controls and personal protective equipment to minimize exposure.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial when handling 2-Methylthiophene-3-carboxamide. The following table summarizes the minimum required PPE.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile gloves are recommended. Consider double-gloving for extended procedures.Nitrile provides good chemical resistance to a range of organic compounds.[4] Double-gloving minimizes the risk of exposure from a potential tear or puncture in the outer glove.
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards are mandatory.Protects the eyes from splashes of the chemical, which can cause serious eye irritation.[1][2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.Provides a barrier against accidental spills and splashes, protecting your skin and personal clothing.
Respiratory Protection Chemical Fume HoodAll work involving the handling of 2-Methylthiophene-3-carboxamide must be conducted within a certified chemical fume hood.A fume hood is the primary engineering control to prevent the inhalation of potentially harmful vapors or dust.[4]
Operational Plan: From Receipt to Disposal

The following procedural steps provide a clear workflow for the safe handling of 2-Methylthiophene-3-carboxamide.

1. Preparation and Engineering Controls:

  • Fume Hood Verification: Before commencing any work, ensure that the chemical fume hood is operational and has a current certification. The sash should be kept at the lowest possible height during the experiment.

  • Designated Work Area: Designate a specific area within the fume hood for the handling of 2-Methylthiophene-3-carboxamide to contain any potential spills.

  • Gather Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and the potential for accidents.

2. Donning Personal Protective Equipment (PPE):

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Don_Coat 1. Don Lab Coat Inspect_PPE->Don_Coat If intact Don_Gloves 2. Don Inner Gloves (if double-gloving) Don_Coat->Don_Gloves Don_Goggles 3. Don Safety Goggles Don_Gloves->Don_Goggles Don_Outer_Gloves 4. Don Outer Gloves Don_Goggles->Don_Outer_Gloves

PPE Donning Sequence

3. Handling and Experimental Protocol:

  • Weighing and Transfer: All weighing and transferring of solid 2-Methylthiophene-3-carboxamide should be performed within the chemical fume hood to prevent the release of dust into the laboratory environment.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: Continuously monitor the reaction for any signs of unexpected reactivity.

4. Post-Experiment Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Labeling: Clearly label all containers with resulting mixtures or products.

5. Doffing Personal Protective Equipment (PPE):

The removal of PPE should be done in a manner that prevents cross-contamination.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence Remove_Outer_Gloves 1. Remove Outer Gloves Remove_Coat 2. Remove Lab Coat Remove_Outer_Gloves->Remove_Coat Remove_Goggles 3. Remove Safety Goggles Remove_Coat->Remove_Goggles Remove_Inner_Gloves 4. Remove Inner Gloves Remove_Goggles->Remove_Inner_Gloves Wash_Hands 5. Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands

PPE Doffing Sequence
Disposal Plan: Managing Chemical Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste contaminated with 2-Methylthiophene-3-carboxamide, such as gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[4]

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, researchers can safely handle 2-Methylthiophene-3-carboxamide, minimizing risks and ensuring a secure laboratory environment.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.